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  • Product: N-(5-bromopyridin-3-yl)propionamide
  • CAS: 1171897-14-5

Core Science & Biosynthesis

Foundational

synthesis of N-(5-bromopyridin-3-yl)propionamide from 3-amino-5-bromopyridine

A-Technical-Guide-to-the-Synthesis-of-N-(5-bromopyridin-3-yl)propionamide Abstract This technical guide provides a comprehensive overview of the synthesis of N-(5-bromopyridin-3-yl)propionamide, a key building block in c...

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Guide-to-the-Synthesis-of-N-(5-bromopyridin-3-yl)propionamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(5-bromopyridin-3-yl)propionamide, a key building block in contemporary drug discovery and development. The document details the chemical theory, reaction mechanism, a robust and reproducible experimental protocol, and methods for the purification and characterization of the final product. Authored for researchers, medicinal chemists, and process development scientists, this guide emphasizes the rationale behind procedural steps, safety considerations, and troubleshooting strategies to ensure a successful and efficient synthesis.

Introduction

N-(5-bromopyridin-3-yl)propionamide is a substituted pyridine derivative of significant interest in medicinal chemistry. The pyridine scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The presence of a bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the propionamide moiety at the 3-position can engage in crucial hydrogen bonding interactions with biological targets. Consequently, a reliable and scalable synthesis of this intermediate is of paramount importance.

This guide focuses on the direct acylation of 3-amino-5-bromopyridine with propionyl chloride. This method is widely employed due to its efficiency, high yield, and straightforward execution. We will explore the nuances of this transformation, providing the scientific context necessary for its successful application and potential optimization.

Reaction Mechanism and Scientific Rationale

The formation of N-(5-bromopyridin-3-yl)propionamide from 3-amino-5-bromopyridine is a classic example of nucleophilic acyl substitution. The fundamental transformation involves the reaction of a primary amine with an acyl chloride to form an amide bond.

The core mechanism proceeds in two principal stages: nucleophilic addition and elimination.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3-amino-5-bromopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This initial attack breaks the pi-bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Elimination (Dehydrohalogenation): The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Causality Behind Experimental Choices:

  • Choice of Acylating Agent: Propionyl chloride is a highly reactive acylating agent, making it ideal for forming the amide bond with the moderately nucleophilic aminopyridine. Its high reactivity ensures the reaction proceeds to completion, often at low temperatures.

  • Role of the Base: The reaction generates hydrogen chloride (HCl) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl, forming a salt (e.g., triethylammonium chloride) and driving the reaction to completion.

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. These solvents effectively dissolve the reactants without participating in the reaction. The absence of water is critical, as propionyl chloride readily hydrolyzes to propionic acid.

  • Temperature Control: The reaction is often initiated at a low temperature (0 °C) by adding the propionyl chloride dropwise. This is crucial for controlling the initial exothermic reaction, preventing potential side reactions, and ensuring safety. The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of N-(5-bromopyridin-3-yl)propionamide on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
3-Amino-5-bromopyridineC₅H₅BrN₂173.01>98%e.g., Sigma-Aldrich
Propionyl ChlorideC₃H₅ClO92.52>99%e.g., Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19>99.5%e.g., Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrouse.g., Fisher Scientific
1 M Hydrochloric AcidHCl36.46-Standard Lab Supply
Sat. Sodium BicarbonateNaHCO₃84.01-Standard Lab Supply
Brine (Sat. NaCl)NaCl58.44-Standard Lab Supply
Anhydrous MgSO₄ or Na₂SO₄---Standard Lab Supply
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for Thin Layer Chromatography (TLC)

  • Glass funnel and filter paper

Step-by-Step Synthesis Procedure

Synthesis_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start 1. Dissolve 3-amino-5-bromopyridine (1.0 eq) and TEA (1.1 eq) in anhydrous DCM under N₂. cool 2. Cool solution to 0 °C in an ice bath. start->cool add 3. Add propionyl chloride (1.05 eq) dropwise over 20 min. cool->add react 4. Warm to room temperature and stir for 2-4 hours. add->react monitor 5. Monitor reaction by TLC (e.g., 50% EtOAc/Hexane). react->monitor quench 6. Quench with water. Transfer to a separatory funnel. monitor->quench wash_hcl 7. Wash with 1 M HCl (aq). quench->wash_hcl wash_bicarb 8. Wash with sat. NaHCO₃ (aq). wash_hcl->wash_bicarb wash_brine 9. Wash with brine. wash_bicarb->wash_brine dry 10. Dry organic layer over MgSO₄, filter. wash_brine->dry evap 11. Concentrate in vacuo to yield crude product. dry->evap purify 12. Purify by recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane). evap->purify analyze 13. Characterize pure product (NMR, MS, MP). purify->analyze

Figure 1: Step-by-step experimental workflow.

  • Reaction Setup : In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-5-bromopyridine (1.0 eq.) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq.) to the stirred solution.

  • Cooling : Cool the solution to 0 °C using an ice-water bath. This mitigates the initial exotherm upon addition of the acyl chloride.

  • Reagent Addition : Add propionyl chloride (1.05 eq.) dropwise to the cooled solution over approximately 20 minutes. A precipitate (triethylammonium chloride) will form.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 50% ethyl acetate in hexanes. The reaction is complete when the starting amine spot is no longer visible.

  • Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing : Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as an off-white or light brown solid.

Purification

The crude N-(5-bromopyridin-3-yl)propionamide can be purified by recrystallization. A common and effective solvent system is a mixture of ethanol and water or ethyl acetate and hexanes.

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Add hexanes dropwise until the solution becomes slightly cloudy.

  • Reheat gently until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Figure 2: Overall reaction scheme.

Analysis Expected Results
¹H NMR Signals corresponding to the pyridine ring protons, the amide N-H proton (a broad singlet), and the ethyl group protons (a quartet and a triplet).
¹³C NMR Signals for the five distinct pyridine carbons, the amide carbonyl carbon, and the two carbons of the ethyl group.
Mass Spec (MS) Molecular ion peak [M+H]⁺ consistent with the calculated mass (m/z ≈ 230/232, showing the characteristic isotopic pattern for bromine).
Melting Point (MP) A sharp melting point range consistent with a pure compound.
Appearance White to off-white crystalline solid.

Safety and Handling

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Propionyl Chloride : Highly flammable, corrosive, and reacts violently with water. It is a lachrymator and causes severe skin and respiratory tract burns. All manipulations must be performed in a well-ventilated chemical fume hood.

  • 3-Amino-5-bromopyridine : Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.

  • Triethylamine : Flammable liquid and vapor. It is corrosive and harmful if inhaled.

  • Dichloromethane : A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Troubleshooting

Problem Potential Cause Solution
Low or No Yield Inactive acyl chloride (hydrolyzed).Use a fresh bottle of propionyl chloride or redistill before use.
Insufficient base.Ensure at least 1.1 equivalents of TEA are used.
Wet solvent or glassware.Use anhydrous solvent and flame-dried glassware.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or gently heat to ~40 °C.
Poor quality starting amine.Check the purity of the 3-amino-5-bromopyridine by NMR or melting point.
Product "Oiling Out" during Recrystallization Solution is too concentrated or cooling is too rapid.Reheat to redissolve, add a small amount of the "good" solvent (e.g., ethyl acetate), and allow to cool more slowly.

Conclusion

The synthesis of N-(5-bromopyridin-3-yl)propionamide via the acylation of 3-amino-5-bromopyridine with propionyl chloride is a highly efficient and reliable method. By understanding the underlying reaction mechanism and adhering to the detailed protocol, including stringent anhydrous conditions and proper temperature control, researchers can consistently obtain high yields of the pure product. The procedures outlined in this guide provide a solid foundation for the production of this valuable intermediate, facilitating further research and development in medicinal chemistry.

References

  • Stache, E. E., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science and Splendid Technology. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
  • Stache, E. E., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). Precautions for Propionyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of (S)-N-(1-Oxo-1-(2,3,4,5-tetramethylphenyl)propan-2-yl)propionamide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Propionyl Chloride. Retrieved from [Link]

  • Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. Retrieved from [Link]

  • Material Safety Data Sheet
Exploratory

An In-depth Technical Guide to the Mass Spectrometry and FTIR Analysis of N-(5-bromopyridin-3-yl)propionamide

Abstract This technical guide provides a comprehensive analysis of N-(5-bromopyridin-3-yl)propionamide, a substituted bromopyridine amide of interest in pharmaceutical and chemical research. This document outlines detail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of N-(5-bromopyridin-3-yl)propionamide, a substituted bromopyridine amide of interest in pharmaceutical and chemical research. This document outlines detailed methodologies for the structural elucidation of this compound using two pivotal analytical techniques: Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR). We delve into the theoretical underpinnings and practical considerations for each technique, offering field-proven insights into experimental design, data acquisition, and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize similar heterocyclic compounds with a high degree of scientific rigor.

Introduction: The Significance of N-(5-bromopyridin-3-yl)propionamide

N-(5-bromopyridin-3-yl)propionamide belongs to the class of N-acylated aromatic amines, a structural motif frequently encountered in medicinal chemistry and materials science. The presence of a bromopyridine ring and an amide linkage imparts specific physicochemical properties that are crucial for its biological activity and material characteristics. Accurate structural confirmation and purity assessment are paramount for its application. This guide will focus on the orthogonal analytical approaches of Mass Spectrometry, for unambiguous molecular weight determination and fragmentation analysis, and FTIR spectroscopy, for the identification of key functional groups and vibrational modes.

Mass Spectrometry Analysis: Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For N-(5-bromopyridin-3-yl)propionamide, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the technique of choice due to its soft ionization nature, which typically preserves the molecular ion, and its ability to induce characteristic fragmentation for structural confirmation.

Expertise & Experience: The "Why" Behind the Method

The selection of ESI in positive ion mode is a strategic choice. The pyridine nitrogen and the amide nitrogen are both potential sites for protonation, leading to a strong signal for the protonated molecule [M+H]⁺. The propionamide group also offers predictable cleavage points under collision-induced dissociation (CID) in MS/MS experiments, providing a rich fragmentation pattern that serves as a structural fingerprint. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, providing an additional layer of confirmation.[1]

Experimental Protocol: A Self-Validating System

A robust analytical method requires a well-defined and reproducible protocol. The following is a detailed procedure for the ESI-MS/MS analysis of N-(5-bromopyridin-3-yl)propionamide.

Step 1: Sample Preparation

  • Prepare a stock solution of N-(5-bromopyridin-3-yl)propionamide at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • From the stock solution, prepare a working solution of 1 µg/mL by diluting with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

Step 2: Instrumentation and Data Acquisition

  • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.

  • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion. Select the precursor ion with an isolation width of 1-2 m/z and apply a collision energy (typically 10-30 eV) to induce fragmentation.

Data Interpretation: Decoding the Fragmentation Pattern

The mass spectrum of N-(5-bromopyridin-3-yl)propionamide is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine. The predicted fragmentation pathways are outlined below, providing a logical framework for spectral interpretation.

Table 1: Predicted Mass Spectrometry Data for N-(5-bromopyridin-3-yl)propionamide

Ion Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Description
[M+H]⁺230.0232.0Protonated molecular ion
[M+H - C₂H₅CO]⁺173.0175.0Loss of the propionyl group
[C₂H₅CO]⁺57.1-Propionyl cation
[C₅H₄BrN]⁺157.0159.0Bromopyridine radical cation

The fragmentation is anticipated to occur primarily at the amide bond, leading to the loss of the propionyl group and the formation of the stable 3-amino-5-bromopyridinium ion. The propionyl cation is also an expected fragment.

Visualization: Fragmentation Pathway and Workflow

The logical flow of the mass spectrometry analysis and the predicted fragmentation of N-(5-bromopyridin-3-yl)propionamide are depicted in the following diagrams.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working Dilution ESI_MS ESI-MS Full Scan Working->ESI_MS Infusion ESI_MSMS ESI-MS/MS Product Ion Scan ESI_MS->ESI_MSMS Precursor Ion Selection Molecular_Ion [M+H]⁺ Identification ESI_MSMS->Molecular_Ion Fragmentation Fragmentation Pattern Analysis Molecular_Ion->Fragmentation Structure Structural Confirmation Fragmentation->Structure

Caption: Experimental workflow for ESI-MS/MS analysis.

Fragmentation_Pathway cluster_fragments Fragments Parent N-(5-bromopyridin-3-yl)propionamide [M+H]⁺ m/z 230/232 Fragment1 3-Amino-5-bromopyridinium [M+H - C₂H₅CO]⁺ m/z 173/175 Parent->Fragment1 Amide bond cleavage Fragment2 Propionyl cation [C₂H₅CO]⁺ m/z 57 Parent->Fragment2 Amide bond cleavage

Caption: Predicted fragmentation of N-(5-bromopyridin-3-yl)propionamide.

FTIR Analysis: Mapping the Vibrational Landscape

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-(5-bromopyridin-3-yl)propionamide, Attenuated Total Reflectance (ATR)-FTIR is a convenient and efficient method that requires minimal sample preparation.

Expertise & Experience: Causality in Spectral Interpretation

The FTIR spectrum of N-(5-bromopyridin-3-yl)propionamide will be a composite of the vibrational modes of its constituent parts: the bromopyridine ring and the secondary amide group. The presence of the N-H bond in the amide will give rise to a characteristic stretching vibration.[2] The carbonyl (C=O) group of the amide will produce a strong, sharp absorption band. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.[3][4] The C-Br stretching vibration is expected at lower wavenumbers.

Experimental Protocol: A Self-Validating System

The following protocol for ATR-FTIR ensures high-quality, reproducible spectra.

Step 1: Sample Preparation

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid N-(5-bromopyridin-3-yl)propionamide sample onto the ATR crystal, ensuring good contact.

Step 2: Data Acquisition

  • Use an FTIR spectrometer equipped with an ATR accessory.

  • Collect the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Process the resulting spectrum for baseline correction and peak picking.

Data Interpretation: Assigning Vibrational Modes

The interpretation of the FTIR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The expected characteristic peaks for N-(5-bromopyridin-3-yl)propionamide are summarized below.

Table 2: Predicted FTIR Data for N-(5-bromopyridin-3-yl)propionamide

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300 - 3100N-H stretchSecondary Amide
3100 - 3000C-H stretch (aromatic)Pyridine Ring
2980 - 2850C-H stretch (aliphatic)Propionyl Group
1680 - 1630C=O stretch (Amide I)Secondary Amide
1600 - 1400C=C and C=N stretchPyridine Ring
1550 - 1510N-H bend (Amide II)Secondary Amide
1335 - 1250C-N stretchAromatic Amine
Below 1000C-Br stretchBromopyridine
Visualization: Experimental Workflow

The workflow for the ATR-FTIR analysis is illustrated in the following diagram.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Clean_Crystal Clean ATR Crystal Background Acquire Background Clean_Crystal->Background Load_Sample Load Sample Background->Load_Sample Acquire_Spectrum Acquire Spectrum (4000-400 cm⁻¹) Load_Sample->Acquire_Spectrum Peak_Picking Identify Peak Frequencies Acquire_Spectrum->Peak_Picking Assign_Modes Assign Vibrational Modes Peak_Picking->Assign_Modes Functional_Groups Confirm Functional Groups Assign_Modes->Functional_Groups

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of mass spectrometry and FTIR spectroscopy provides a powerful and synergistic approach to the structural characterization of N-(5-bromopyridin-3-yl)propionamide. Mass spectrometry offers definitive information on the molecular weight and fragmentation pattern, while FTIR spectroscopy confirms the presence of key functional groups. By employing the detailed protocols and interpretative frameworks presented in this guide, researchers can confidently elucidate the structure of this and similar molecules, ensuring the integrity and reliability of their scientific investigations.

References

  • ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • American Chemical Society. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • ACS Publications. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. [Link]

  • PubChem. (n.d.). N-(5-bromo(2-pyridyl))-3-oxobutanamide. [Link]

  • SpectraBase. (n.d.). 2-Bromopyridine - Optional[FTIR] - Spectrum. [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-(trifluoromethyl)pyridine - Optional[FTIR] - Spectrum. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table. [Link]

  • AnalyzeTest. (2021). Different type of amines in FT-IR spectroscopy. [Link]

Sources

Foundational

Technical Guide: A Comprehensive Analysis of the Solubility of N-(5-bromopyridin-3-yl)propionamide in Common Laboratory Solvents

Executive Summary The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process chemistry, formulation, and bioavailability. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process chemistry, formulation, and bioavailability. This guide provides a deep dive into the solubility characteristics of N-(5-bromopyridin-3-yl)propionamide, a substituted pyridine derivative of interest in medicinal chemistry. While specific experimental data for this compound is not widely published, this document outlines the theoretical principles and practical methodologies required to predict, measure, and interpret its solubility across a spectrum of common laboratory solvents. We will explore both predictive models, such as Hansen Solubility Parameters, and detail rigorous, self-validating experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a robust framework for understanding and manipulating the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility

N-(5-bromopyridin-3-yl)propionamide is a molecule featuring a brominated pyridine ring and a propionamide side chain. These structural motifs impart a degree of polarity, hydrogen bond donor/acceptor capabilities from the amide group, and a potential for ionization at the pyridine nitrogen. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates the feasibility of its application in various stages of research and development.

In the context of drug development, solubility is a primary determinant of a drug's bioavailability. The Biopharmaceutics Classification System (BCS), a framework endorsed by international regulatory bodies, classifies drugs based on their solubility and permeability to predict their in-vivo performance.[1][2] According to the International Council for Harmonisation (ICH) guidelines, a drug substance is considered highly soluble if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[1][3] Poor solubility can lead to low and variable absorption, hindering the development of an effective oral dosage form. Furthermore, solubility dictates the choice of solvents for synthesis, purification, crystallization, and formulation, impacting yield, purity, and the final product's stability.[4][5]

Theoretical Framework: Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide valuable insights and guide solvent selection. The age-old principle of "like dissolves like" serves as a useful qualitative starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6][7] However, for a more quantitative prediction, we turn to models like the Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters are based on the concept that the total cohesive energy of a substance can be divided into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[8]

Each molecule (solute or solvent) can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP values are likely to be miscible. The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.[8] This approach is a powerful tool for rationally screening and replacing undesirable solvents with more suitable or "greener" alternatives.[9][10][11]

Fig. 1: Hansen Solubility Sphere Concept cluster_0 Solvent A Good Solvent Solvent B Good Solvent Solute Solute (δd, δp, δh) Solvent C Poor Solvent Solvent D Poor Solvent Sphere

Caption: Solvents inside the sphere are likely to dissolve the solute.

Experimental Determination of Solubility

While predictive models are useful, empirical measurement remains the gold standard. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[12][13] Adherence to good laboratory practice is essential to ensure the accuracy and reproducibility of the results.[12]

The Equilibrium Shake-Flask Protocol

This protocol is designed to be self-validating by confirming that equilibrium has been reached.

Materials:

  • N-(5-bromopyridin-3-yl)propionamide (solid, purity >98%)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy system for quantification

Workflow Diagram:

Fig. 2: Shake-Flask Solubility Workflow prep 1. Preparation Add excess solid to a known volume of solvent in a vial. equilibrate 2. Equilibration Shake at a constant temperature (e.g., 25°C) for 24h. prep->equilibrate sample1 3. Sampling (T1) Withdraw aliquot, filter immediately into a pre-weighed vial. equilibrate->sample1 equilibrate2 4. Continue Equilibration Shake for an additional 24h (48h total). sample1->equilibrate2 sample2 5. Sampling (T2) Withdraw and filter a second aliquot. equilibrate2->sample2 analysis 6. Analysis Dilute samples accurately. Quantify concentration via HPLC/UV-Vis. sample2->analysis compare Compare [Conc] at T1 & T2 (within 5%)? analysis->compare end Equilibrium Solubility Determined compare->end Yes re_equilibrate Continue Shaking (e.g., to 72h) compare->re_equilibrate No

Caption: A self-validating workflow for equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid N-(5-bromopyridin-3-yl)propionamide to a vial containing a precise volume (e.g., 2 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial.[13]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C for biopharmaceutical relevance). Agitate for a predetermined time, typically 24-48 hours, to allow the system to reach equilibrium.[12]

  • Sampling and Phase Separation: After the initial equilibration period (e.g., 24 hours), stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a chemically inert syringe filter to remove all solid particles.[13]

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to fall within the linear range of the analytical method (e.g., HPLC-UV). Calculate the concentration of the dissolved compound against a standard curve.

  • Validation of Equilibrium: The key to this protocol's trustworthiness is to confirm that equilibrium has been established. Continue to agitate the vials for another 24 hours (48 hours total) and repeat the sampling and analysis process. If the concentration measured at 48 hours is within a narrow margin (e.g., ±5%) of the 24-hour measurement, equilibrium can be considered achieved. If not, sampling should continue at later time points (e.g., 72 hours).[12]

Data Presentation and Interpretation

For a comprehensive understanding, solubility should be assessed in a range of solvents that span the polarity spectrum.

Table 1: Properties of Common Laboratory Solvents

Solvent Class Dielectric Constant (20°C) Boiling Point (°C)
n-Hexane Non-polar 1.88 69
Toluene Non-polar 2.38 111
Dichloromethane (DCM) Polar Aprotic 9.08 40
Ethyl Acetate Polar Aprotic 6.02 77
Acetone Polar Aprotic 20.7 56
Acetonitrile (ACN) Polar Aprotic 37.5 82
Dimethyl Sulfoxide (DMSO) Polar Aprotic 46.7 189
Methanol Polar Protic 32.7 65
Ethanol Polar Protic 24.5 78
Water Polar Protic 80.1 100

(Data sourced from general chemistry references such as[14])

Table 2: Illustrative Solubility Data for N-(5-bromopyridin-3-yl)propionamide at 25°C

Solvent Class Predicted Solubility Trend Illustrative Solubility (mg/mL)
n-Hexane Non-polar Very Low < 0.1
Toluene Non-polar Very Low 0.5
Dichloromethane (DCM) Polar Aprotic Moderate 25
Ethyl Acetate Polar Aprotic Moderate 15
Acetone Polar Aprotic High > 100
Acetonitrile (ACN) Polar Aprotic Moderate 30
Dimethyl Sulfoxide (DMSO) Polar Aprotic Very High > 200
Methanol Polar Protic High 80
Ethanol Polar Protic High 65
Water Polar Protic Low 2.0

Disclaimer: The quantitative data in this table is illustrative and hypothetical, designed to reflect expected chemical principles. Actual values must be determined experimentally.

Interpretation of Results:

  • Low Solubility in Non-polar Solvents: As expected, the compound's polar pyridine and amide functionalities lead to very poor solubility in non-polar solvents like hexane and toluene.

  • High Solubility in Polar Aprotic Solvents: The highest solubility is predicted in solvents like DMSO and Acetone. These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the polar regions of the molecule, particularly the amide group.

  • Good Solubility in Alcohols: Polar protic solvents like methanol and ethanol are also effective. They can act as both hydrogen bond donors and acceptors, interacting favorably with the amide and pyridine nitrogen.

  • Limited Aqueous Solubility: The presence of the relatively large, non-polar bromophenyl group counteracts the polarity of the amide and pyridine, leading to limited solubility in water.

Advanced Considerations for Drug Development

pH-Dependent Solubility

The pyridine ring contains a basic nitrogen atom, meaning N-(5-bromopyridin-3-yl)propionamide is a weak base. Its aqueous solubility will therefore be highly dependent on pH. In acidic conditions (pH < pKa of the conjugate acid), the pyridine nitrogen will be protonated, forming a cationic salt which is expected to be significantly more water-soluble. ICH guidelines mandate the determination of solubility across the physiological pH range of 1.2 to 6.8 for BCS classification.[1] A pH-solubility profile is essential for predicting oral absorption.

Solvent Selection for Processing and Formulation

The generated solubility data is invaluable for process chemistry and formulation.

  • Reaction Chemistry: A solvent that fully dissolves reactants at the desired temperature is often required (e.g., DMSO, Acetonitrile).

  • Crystallization: A solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature is ideal for obtaining a good yield of crystalline material (e.g., Ethanol, Ethyl Acetate).[5] Pharmaceutical companies often develop detailed solvent selection guides to balance efficacy with safety and environmental concerns.[15]

  • Formulation: For liquid formulations, a solvent that provides long-term stability and high solubility is needed. For solid dosage forms, understanding solubility in aqueous and biorelevant media is key to designing a product with optimal dissolution and absorption.

Conclusion

A thorough characterization of the solubility of N-(5-bromopyridin-3-yl)propionamide is a fundamental prerequisite for its successful development. This guide has provided a comprehensive framework for this task, integrating theoretical prediction with rigorous, validated experimental methodology. By employing Hansen Solubility Parameters for initial screening and the equilibrium shake-flask method for definitive measurement, researchers can generate the high-quality data needed to make informed decisions in process development, formulation, and regulatory submissions. Understanding the interplay between molecular structure, solvent properties, and external factors like pH is paramount to unlocking the full potential of this and other promising chemical entities.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Various Authors. (n.d.). Solvent selection for pharmaceuticals.
  • MDPI. (n.d.).
  • Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.
  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia.
  • Various Authors. (2024). How to determine the solubility of a substance in an organic solvent?.
  • Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.
  • APC Ltd. (2020).
  • Avdeef, A. (1995). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Rogers, M. A., et al. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation.
  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Alloprof. (n.d.). Measuring Solubility. Alloprof.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA.
  • ICH. (2019).
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Exploratory

An In-depth Technical Guide to N-(5-bromopyridin-3-yl)propionamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(5-bromopyridin-3-yl)propionamide, a heterocyclic amide of interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-bromopyridin-3-yl)propionamide, a heterocyclic amide of interest in medicinal chemistry. The document details the compound's identification, physicochemical properties, a robust synthesis protocol, and an exploration of its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel small molecule therapeutics.

Compound Identification and Properties

N-(5-bromopyridin-3-yl)propionamide is a synthetic organic compound characterized by a brominated pyridine ring linked to a propionamide group.

PropertyValueSource
CAS Number 1171897-14-5N/A
Molecular Formula C₈H₉BrN₂ON/A
Molecular Weight 229.08 g/mol N/A
IUPAC Name N-(5-bromopyridin-3-yl)propionamideN/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A

Synthesis of N-(5-bromopyridin-3-yl)propionamide

The synthesis of N-(5-bromopyridin-3-yl)propionamide is a two-step process commencing with the synthesis of the key intermediate, 3-amino-5-bromopyridine, followed by its acylation.

Synthesis of 3-amino-5-bromopyridine

The precursor, 3-amino-5-bromopyridine, can be synthesized via a Hofmann rearrangement of 5-bromonicotinamide.[1] This method is often favored for its efficiency and scalability.

Reaction: Hofmann rearrangement of 5-bromonicotinamide.

Causality behind Experimental Choices: The Hofmann rearrangement is a classic and reliable method for converting a primary amide to a primary amine with one fewer carbon atom. The use of bromine and a strong base, such as sodium hydroxide, facilitates the formation of a key intermediate, an isocyanate, which then hydrolyzes to the desired amine.

Experimental Protocol: Synthesis of 3-amino-5-bromopyridine [1]

  • Preparation of the Hofmann Reagent: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of water. Slowly add bromine (40.7 g, 0.255 mol) to the cooled solution while stirring.

  • Reaction: To the freshly prepared cold sodium hypobromite solution, add 5-bromonicotinamide (42.0 g, 0.209 mol).

  • Heating: Allow the reaction mixture to warm to room temperature and then heat at 70°C for 1 hour.

  • Work-up: Cool the resulting suspension to room temperature. Extract the aqueous phase three times with a 1:1 mixture of tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel using a heptane/ethyl acetate (1:1) eluent to yield 3-amino-5-bromopyridine.

Synthesis of N-(5-bromopyridin-3-yl)propionamide

The final product is synthesized by the acylation of 3-amino-5-bromopyridine with propionyl chloride.

Reaction: N-acylation of 3-amino-5-bromopyridine with propionyl chloride.

Causality behind Experimental Choices: The acylation of an amine with an acyl chloride is a robust and high-yielding reaction. The nitrogen atom of the amine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine, is typically included to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Synthesis of N-(5-bromopyridin-3-yl)propionamide

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-5-bromopyridine (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.05 eq.) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield N-(5-bromopyridin-3-yl)propionamide.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-amino-5-bromopyridine cluster_step2 Step 2: Synthesis of N-(5-bromopyridin-3-yl)propionamide 5-bromonicotinamide 5-bromonicotinamide Step1_Reaction Hofmann Rearrangement 70°C, 1h 5-bromonicotinamide->Step1_Reaction Hofmann_Reagent Br2, NaOH, H2O Hofmann_Reagent->Step1_Reaction 3-amino-5-bromopyridine 3-amino-5-bromopyridine Step1_Reaction->3-amino-5-bromopyridine Step2_Reaction N-Acylation 0°C to RT, 2-4h 3-amino-5-bromopyridine->Step2_Reaction Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Step2_Reaction Base Triethylamine, DCM Base->Step2_Reaction Final_Product N-(5-bromopyridin-3-yl)propionamide Step2_Reaction->Final_Product Kinase_Inhibition cluster_interactions Potential Interactions Compound N-(5-bromopyridin-3-yl)propionamide Kinase Kinase Active Site Compound->Kinase Pyridine_N Pyridine Nitrogen (H-bond acceptor) Compound->Pyridine_N interacts with Bromo_Group Bromo Group (Vector for further synthesis) Compound->Bromo_Group allows modification of Propionamide Propionamide Side Chain (Binding affinity & selectivity) Compound->Propionamide influences ATP_Binding ATP Binding Pocket Kinase->ATP_Binding

Caption: Potential role of N-(5-bromopyridin-3-yl)propionamide as a kinase inhibitor scaffold.

Other Potential Applications

The bromopyridine scaffold is also found in compounds with a range of other biological activities, including antibacterial and antiviral properties. Further screening of N-(5-bromopyridin-3-yl)propionamide and its derivatives in various biological assays is warranted to explore its full therapeutic potential.

Conclusion

N-(5-bromopyridin-3-yl)propionamide is a readily accessible compound with significant potential for further exploration in medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization, and highlights its promise as a scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The detailed protocols and rationale provided herein are intended to empower researchers to confidently incorporate this compound into their drug discovery programs.

References

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • PubMed. (2021). Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Retrieved from [Link]

  • PubMed. (2014). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Retrieved from [Link]

  • PubMed Central. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Retrieved from [Link]

  • ResearchGate. (2021). Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016024286A2 - An improved process for synthesis of lenalidomide.

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Foundational

N-(5-bromopyridin-3-yl)propionamide: A Comprehensive Technical Guide for the Synthetic Chemist

Abstract This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of N-(5-bromopyridin-3-yl)prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of N-(5-bromopyridin-3-yl)propionamide. This versatile synthetic intermediate is a valuable building block in medicinal chemistry, offering a strategic handle for the introduction of diverse functionalities into drug candidates, particularly in the realm of kinase inhibitors. This guide provides not only detailed, field-proven protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical utility. All methodologies are presented with self-validating systems and are grounded in authoritative references from the scientific literature.

Introduction: The Strategic Importance of N-(5-bromopyridin-3-yl)propionamide

N-(5-bromopyridin-3-yl)propionamide is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a propionamide group. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The bromine atom at the 5-position of the pyridine ring provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in drug molecules.[1][2] The propionamide moiety can influence the solubility and pharmacokinetic properties of the final compound and can also participate in hydrogen bonding interactions with biological targets. The strategic placement of these functionalities allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, making N-(5-bromopyridin-3-yl)propionamide a key building block in the development of novel therapeutics, including protein kinase inhibitors.[3][4]

Synthesis of N-(5-bromopyridin-3-yl)propionamide

The most direct and efficient synthesis of N-(5-bromopyridin-3-yl)propionamide involves the acylation of the commercially available 3-amino-5-bromopyridine. This can be achieved using either propionyl chloride or propionic anhydride as the acylating agent.

Synthesis of the Precursor: 3-Amino-5-bromopyridine

While 3-amino-5-bromopyridine is commercially available, it can also be synthesized from 3,5-dibromopyridine via a nucleophilic aromatic substitution reaction with an amine source, often facilitated by microwave irradiation to enhance reaction rates and yields.[5] Another established route involves the Hofmann rearrangement of 5-bromonicotinamide.[6]

Proposed Protocol for the Synthesis of N-(5-bromopyridin-3-yl)propionamide

This protocol is based on established methods for the acylation of aminopyridines and provides a reliable procedure for the synthesis of the title compound.

Reaction Scheme:

Synthesis of N-(5-bromopyridin-3-yl)propionamide start 3-Amino-5-bromopyridine product N-(5-bromopyridin-3-yl)propionamide start->product Pyridine, CH2Cl2, 0 °C to rt reagent + Propionyl Chloride

Caption: Synthesis of N-(5-bromopyridin-3-yl)propionamide via acylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Amino-5-bromopyridine173.015.00 g28.9
Propionyl chloride92.522.93 g (2.66 mL)31.8
Anhydrous Pyridine79.103.43 g (3.50 mL)43.4
Anhydrous Dichloromethane (DCM)-100 mL-
Saturated aqueous sodium bicarbonate-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Experimental Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-amino-5-bromopyridine (5.00 g, 28.9 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (3.50 mL, 43.4 mmol) to the stirred solution.

  • Add propionyl chloride (2.66 mL, 31.8 mmol) dropwise to the reaction mixture over a period of 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude N-(5-bromopyridin-3-yl)propionamide can be purified by recrystallization.[7][8][9][10]

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum to obtain N-(5-bromopyridin-3-yl)propionamide as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-(5-bromopyridin-3-yl)propionamide. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 8.5-8.7 ppm (m, 2H): Protons on the pyridine ring ortho to the nitrogen.

  • δ 8.0-8.2 ppm (m, 1H): Proton on the pyridine ring between the bromo and propionamide groups.

  • δ 7.5-7.7 ppm (br s, 1H): NH proton of the amide.

  • δ 2.4-2.6 ppm (q, J = 7.6 Hz, 2H): Methylene protons (-CH₂-) of the propionyl group.

  • δ 1.2-1.4 ppm (t, J = 7.6 Hz, 3H): Methyl protons (-CH₃) of the propionyl group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ ~172 ppm: Carbonyl carbon of the amide.

  • δ ~145-150 ppm: Pyridine carbons adjacent to the nitrogen.

  • δ ~135-140 ppm: Pyridine carbon bearing the propionamide group.

  • δ ~120-125 ppm: Pyridine carbon between the bromo and propionamide groups.

  • δ ~115-120 ppm: Pyridine carbon bearing the bromine atom.

  • δ ~30 ppm: Methylene carbon of the propionyl group.

  • δ ~9 ppm: Methyl carbon of the propionyl group.

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions. The predictions are based on the analysis of similar structures.[11][12]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the mass of N-(5-bromopyridin-3-yl)propionamide plus a proton. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

Applications as a Synthetic Intermediate

The bromine atom on the pyridine ring of N-(5-bromopyridin-3-yl)propionamide is the key to its utility as a synthetic intermediate, enabling its participation in various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][13][14] N-(5-bromopyridin-3-yl)propionamide can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position of the pyridine ring.[15][16]

Hypothetical Reaction Scheme:

Suzuki Coupling start N-(5-bromopyridin-3-yl)propionamide product N-(5-Aryl/Heteroaryl-pyridin-3-yl)propionamide start->product Pd(PPh3)4, K2CO3, Dioxane/H2O, 80-100 °C reagent + R-B(OH)2

Caption: Suzuki-Miyaura coupling of N-(5-bromopyridin-3-yl)propionamide.

Proposed Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine N-(5-bromopyridin-3-yl)propionamide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), to the mixture.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

  • Purify the product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][17][18] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring of N-(5-bromopyridin-3-yl)propionamide.[19][20]

Hypothetical Reaction Scheme:

Buchwald-Hartwig Amination start N-(5-bromopyridin-3-yl)propionamide product N-(5-(R1R2N)-pyridin-3-yl)propionamide start->product Pd catalyst, Ligand, Base (e.g., NaOtBu), Toluene, 80-110 °C reagent + R1R2NH

Caption: Buchwald-Hartwig amination of N-(5-bromopyridin-3-yl)propionamide.

Proposed Protocol for Buchwald-Hartwig Amination:

  • To a dry reaction tube, add N-(5-bromopyridin-3-yl)propionamide (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 80-110 °C for the required time, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Conclusion

N-(5-bromopyridin-3-yl)propionamide is a strategically important and versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. This guide provides a solid foundation of knowledge and practical protocols to enable researchers to effectively utilize this valuable building block in their synthetic endeavors. The provided methodologies, grounded in established chemical principles and supported by relevant literature, are designed to be both reliable and adaptable to a variety of research and development needs.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
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  • Benchchem. (n.d.). A Comparative Guide to a Novel Acylation Method Using Acetic Propionic Anhydride.
  • Google Patents. (n.d.). Indazole compounds.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Google Patents. (n.d.). Protein kinase inhibitors.
  • University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from University of Rochester Department of Chemistry.
  • CUNY. (n.d.). Purification by Recrystallization.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Wolkinger, V., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Heterocycles, 63(4), 855-867.
  • ResearchGate. (n.d.). Lowering the molar excess (42x, 20x and 5x) of propionic anhydride per....
  • ChemicalBook. (n.d.). 3-Amino-5-bromopyridine(13535-01-8) 1H NMR spectrum.
  • BindingDB. (n.d.). Patents In BindingDB.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-5-bromopyridine Derivatives.
  • Google Patents. (n.d.). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Google Patents. (n.d.). Inhibitors of tyrosine kinases.
  • Google Patents. (n.d.). Preparation method of amino pyridine bromide compound.
  • McWilliam, A. R., et al. (2006). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5002-o5003.
  • Google Patents. (n.d.). Process for the preparation of imatinib and its pharmaceutically acceptable salts.
  • ResearchGate. (n.d.). Synthesis and NMR elucidation of novel octa-amino acid resorcin[6]arenes derivatives. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Acetic Propionic Anhydride.

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Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of N-(5-bromopyridin-3-yl)propionamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized, suc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized, such as in the case of N-(5-bromopyridin-3-yl)propionamide and its derivatives, a wide array of potential biological activities can be anticipated. This technical guide provides a comprehensive exploration of these potential activities, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) of analogous compounds. While specific experimental data for this exact class of derivatives is emerging, this guide synthesizes current knowledge to provide a predictive framework for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed, field-proven experimental protocols are provided to empower researchers to systematically investigate these promising compounds.

Introduction: The N-(5-bromopyridin-3-yl)propionamide Scaffold - A Privileged Structure in Drug Discovery

The N-(5-bromopyridin-3-yl)propionamide scaffold combines several key pharmacophoric features that suggest a high potential for diverse biological activities. The pyridine ring is a bioisostere of a phenyl group, capable of participating in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The bromine atom at the 5-position introduces a halogen bond donor, a feature increasingly recognized for its ability to enhance binding affinity and selectivity to protein targets. The propionamide side chain provides a flexible linker and additional hydrogen bonding capabilities, allowing for optimal orientation within a target's binding site.

This guide will delve into the theoretical and practical aspects of exploring the biological potential of derivatives based on this core structure. We will examine the rationale behind anticipating specific activities and provide detailed methodologies for their experimental validation.

Synthesis of N-(5-bromopyridin-3-yl)propionamide Derivatives: A General Approach

The synthesis of N-(5-bromopyridin-3-yl)propionamide derivatives typically begins with the commercially available 3-amino-5-bromopyridine. A general and robust method for the acylation of this starting material is outlined below.

Protocol 1: General Synthesis of N-(5-bromopyridin-3-yl)propionamide Derivatives

Objective: To synthesize a library of N-(5-bromopyridin-3-yl)propionamide derivatives by reacting 3-amino-5-bromopyridine with various propionyl chloride analogs.

Materials:

  • 3-Amino-5-bromopyridine

  • Substituted propionyl chlorides (or corresponding carboxylic acids for amide coupling)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) for amide coupling

  • Coupling agents (e.g., HATU, HOBt, EDCI) for carboxylic acid starting materials

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Amine Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-bromopyridine (1.0 eq.) in anhydrous DCM or THF.

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq.), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired substituted propionyl chloride (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Anticancer Activity

The pyridine scaffold is present in numerous approved anticancer drugs, often acting as a kinase inhibitor. The N-(5-bromopyridin-3-yl)propionamide structure bears resemblance to scaffolds known to interact with the ATP-binding site of various kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibition a validated therapeutic strategy[1][2].

Rationale for Anticancer Potential
  • Kinase Inhibition: The pyridine ring can act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region. The propionamide tail can extend into the hydrophobic pocket of the kinase, with the bromine atom potentially forming halogen bonds to enhance affinity and selectivity.

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death (apoptosis). Bromopyridine-containing compounds have been shown to induce apoptosis in cancer cells[3].

Experimental Workflow for Anticancer Evaluation

The following workflow provides a systematic approach to screen for and characterize the anticancer activity of novel N-(5-bromopyridin-3-yl)propionamide derivatives.

Anticancer_Workflow A Compound Library of N-(5-bromopyridin-3-yl)propionamide Derivatives B In Vitro Cytotoxicity Screening (MTT or CellTiter-Glo Assay) - Panel of Cancer Cell Lines - Determine IC50 Values A->B Screening C Mechanism of Action Studies - Apoptosis Assays (Annexin V/PI) - Cell Cycle Analysis (Flow Cytometry) - Kinase Inhibition Assays B->C Hit Identification D In Vivo Efficacy Studies (Xenograft Mouse Models) C->D Candidate Selection E Lead Optimization D->E Preclinical Development

Caption: A streamlined workflow for the evaluation of anticancer activity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

Potential Antimicrobial Activity

The pyridine ring is a common feature in many antimicrobial agents. The incorporation of a bromine atom can enhance lipophilicity, potentially improving cell membrane penetration.

Rationale for Antimicrobial Potential
  • Enzyme Inhibition: Pyridine derivatives can inhibit essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Membrane Disruption: The lipophilic nature of the brominated pyridine ring may allow the compounds to intercalate into and disrupt the bacterial cell membrane.

Experimental Workflow for Antimicrobial Evaluation

A standard workflow for assessing the antimicrobial properties of the derivatives is presented below.

Antimicrobial_Workflow A Compound Library B Broth Microdilution Assay - Gram-positive & Gram-negative bacteria - Determine Minimum Inhibitory  Concentration (MIC) A->B Primary Screen C Agar Well Diffusion Assay (Qualitative Screening) A->C Alternative Screen D Mechanism of Action Studies - Time-kill kinetics - Membrane permeability assays B->D Hit Characterization E Lead Optimization D->E Development

Caption: Workflow for the discovery of novel antimicrobial agents.

Protocol 3: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria[4].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Pyridine-containing compounds have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenases (COX) and the NF-κB signaling pathway[5][6].

Rationale for Anti-inflammatory Potential
  • COX Inhibition: The structure of N-(5-bromopyridin-3-yl)propionamide derivatives may allow them to bind to the active site of COX enzymes, inhibiting the production of prostaglandins, which are key mediators of inflammation.

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Pyridine derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Experimental Workflow for Anti-inflammatory Evaluation

The following workflow outlines a strategy for investigating the anti-inflammatory potential of the derivatives.

Caption: A comprehensive workflow for anti-inflammatory drug discovery.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of the synthesized derivatives in a rat model of acute inflammation[5][6].

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the positive control drug intraperitoneally or orally to different groups of rats. Administer the vehicle to the control group.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for N-(5-bromopyridin-3-yl)propionamide derivatives is not yet established, general principles can be applied to guide the design of future analogs with enhanced potency and selectivity.

  • Substitution on the Propionamide Chain: Introducing various substituents on the propionamide chain can probe the steric and electronic requirements of the target's binding pocket.

  • Modification of the Pyridine Ring: While the 5-bromo-3-amino pyridine core is fixed, further substitution on the pyridine ring, if synthetically feasible, could modulate the electronic properties and binding interactions.

  • Replacement of the Propionamide Linker: Varying the length and rigidity of the linker between the pyridine ring and the terminal amide can optimize the compound's conformation for target binding.

Conclusion

The N-(5-bromopyridin-3-yl)propionamide scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the well-established biological activities of its constituent pharmacophores, these derivatives are predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Further synthesis and biological testing of a diverse library of these compounds are warranted to elucidate their therapeutic potential and establish clear structure-activity relationships.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022). Frontiers in Pharmacology.
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research.
  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017).
  • A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflamm
  • Antiproliferative effects of novel pyridine derivatives on cancer cells. (2023). Journal of Molecular Structure.
  • Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. (2021). Chinese Journal of Organic Chemistry.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). Bioorganic Chemistry.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules.
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  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2022). Indo American Journal of Pharmaceutical Sciences.
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  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (2023). International Journal of Scientific Development and Research.
  • Synthesis and antimicrobial activities of some newly 2,4,6-tri-substituted pyridine derivatives. (2014). Journal of Saudi Chemical Society.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules.
  • Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroaromatic ring. (2010). Bioorganic & Medicinal Chemistry Letters.
  • The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. (2021). Cancers.
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  • Rhein attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro. (2016). Acta Pharmacologica Sinica.
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Foundational

A Senior Application Scientist's Guide to N-(5-bromopyridin-3-yl)propionamide: Sourcing, Quality Control, and Commercial Landscape

Abstract N-(5-bromopyridin-3-yl)propionamide (CAS No. 1171897-14-5) is a halogenated pyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery.[1][2] Its structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(5-bromopyridin-3-yl)propionamide (CAS No. 1171897-14-5) is a halogenated pyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery.[1][2] Its structural motif is of significant interest for the development of novel therapeutic agents. This guide provides an in-depth analysis of the commercial landscape for this compound, offering a practical framework for its procurement, quality verification, and handling. We present a comparative overview of commercial suppliers, a detailed protocol for incoming material validation, and expert insights into ensuring the integrity of this critical research chemical for downstream applications.

Introduction: The Significance of N-(5-bromopyridin-3-yl)propionamide

N-(5-bromopyridin-3-yl)propionamide belongs to the class of heterocyclic building blocks, which are foundational to the synthesis of a vast array of biologically active molecules. The pyridine ring, substituted with a bromine atom and an amide functional group, offers multiple reaction sites for chemists to perform further molecular elaborations. The bromine atom, for instance, is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents. The amide group can influence the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical parameters in drug design.[3]

Given its role as a starting material, the purity and reliable sourcing of N-(5-bromopyridin-3-yl)propionamide are paramount to the success and reproducibility of multi-step synthetic campaigns in research and development.

Commercial Availability and Supplier Analysis

Procuring high-quality starting materials is the first critical step in any research workflow. N-(5-bromopyridin-3-yl)propionamide is available from a range of chemical suppliers, catering primarily to the research and development market. Availability can range from grams to kilograms, though it is not typically stocked in multi-ton quantities.

It is crucial to note that some suppliers may offer related, but distinct, compounds. For example, N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 873302-39-7) is a structurally similar chemical also found in supplier catalogs.[4][5] Researchers must exercise diligence in confirming the correct CAS number (1171897-14-5) and chemical structure before purchase.[6]

Table 1: Comparative Analysis of Select Commercial Suppliers

SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesKey Considerations
App-Chem AI17812Not specified; request CoAGram to Kilogram scaleProvides key identifiers like MDL number (MFCD17169875) and SMILES string.[6]
BLD Pharm BD164544Not specified; request CoAGram to Kilogram scaleLists several related bromopyridin-yl amide derivatives, requiring careful selection.[7]
Sigma-Aldrich Not directly listedN/AN/AWhile the exact compound isn't listed, they provide the similar N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, noting that analytical data is not collected and the buyer assumes responsibility for confirming identity and purity.[4] This underscores the importance of in-house QC.

Disclaimer: This table is for illustrative purposes. Availability, specifications, and product numbers are subject to change. Researchers should always verify information directly with the supplier.

Procurement and Quality Control Workflow

A robust procurement and quality control (QC) process is essential to mitigate risks associated with chemical purity, which can significantly impact experimental outcomes. The following workflow is recommended for sourcing and validating N-(5-bromopyridin-3-yl)propionamide.

Procurement_QC_Workflow cluster_procurement Part 1: Procurement cluster_receipt Part 2: Material Receipt & Quarantine cluster_qc Part 3: Quality Control Analysis cluster_disposition Part 4: Disposition start Identify Need for N-(5-bromopyridin-3-yl)propionamide supplier_id Identify & Vet Suppliers (CAS 1171897-14-5) start->supplier_id quote Request Quotes & Lead Times supplier_id->quote docs Request Pre-shipment Docs (CoA, SDS) quote->docs po Issue Purchase Order docs->po receive Receive Shipment po->receive inspect Inspect Container Integrity & Labeling receive->inspect quarantine Log & Quarantine Material Pending QC inspect->quarantine qc_protocol Execute QC Protocol (See Section 4) quarantine->qc_protocol data_review Review Analytical Data (NMR, LC-MS, etc.) qc_protocol->data_review compare Compare Data vs. CoA & Literature Specs data_review->compare decision Decision Point: Accept or Reject? compare->decision release Release to Inventory for R&D Use decision->release Pass decision->release reject Contact Supplier & Arrange Return/Disposal decision->reject Fail

Figure 1: Recommended workflow for the procurement and quality validation of critical research chemicals.

Experimental Protocol: Incoming Quality Control Verification

Upon receipt, and before use in any experiment, the identity and purity of N-(5-bromopyridin-3-yl)propionamide must be independently verified.

Objective: To confirm the chemical identity and assess the purity of a newly acquired batch of N-(5-bromopyridin-3-yl)propionamide (MW: 229.07 g/mol ).[6]

Materials:

  • Received N-(5-bromopyridin-3-yl)propionamide sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA)

  • NMR tubes, vials, pipettes

Methodology:

  • Visual Inspection & Solubility:

    • 1.1. Visually inspect the material. It should be a solid at room temperature.[4] Note any discoloration or heterogeneity.

    • 1.2. Perform a qualitative solubility test. Based on its structure, it is expected to be soluble in common organic solvents like DMSO, DMF, or chlorinated solvents. Test solubility in the intended reaction solvent.

  • Identity Confirmation via ¹H NMR Spectroscopy:

    • 2.1. Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • 2.2. Rationale: Proton NMR is the gold standard for structural confirmation. The expected spectrum should be consistent with the structure, showing characteristic signals for the three distinct aromatic protons on the pyridine ring and the ethyl group protons of the propionamide moiety.

    • 2.3. Expected Peaks: Look for signals corresponding to the aromatic region (typically 7-9 ppm) and the aliphatic region (an ethyl pattern: a quartet and a triplet, typically 1-3 ppm). The integration of these peaks should match the number of protons in the structure.

  • Purity Assessment and Mass Verification via LC-MS:

    • 3.1. Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute this stock to ~1-10 µg/mL for analysis.

    • 3.2. Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides dual information. The HPLC/UPLC component separates the main compound from any impurities, allowing for a purity assessment (e.g., % area under the curve at a specific UV wavelength). The MS component provides the mass-to-charge ratio (m/z), confirming the molecular weight.

    • 3.3. LC Method (Example):

      • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.

      • Flow Rate: 0.4 mL/min

      • Detection: UV at 254 nm

    • 3.4. MS Method (Example):

      • Ionization: Electrospray Ionization, Positive Mode (ESI+)

      • Expected m/z: Look for the protonated molecule [M+H]⁺ at approximately 229.0/231.0, representing the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

  • Data Analysis and Disposition:

    • 4.1. Analyze the NMR for correct peak positions, splitting patterns, and integration. Check for significant solvent or impurity peaks.

    • 4.2. Analyze the LC chromatogram to determine the purity percentage.

    • 4.3. Confirm the presence of the correct isotopic pattern for the brominated compound in the mass spectrum.

    • 4.4. If the data confirms the structure and a purity of >95% (or as required by the experiment), release the material from quarantine. If not, reject the batch and contact the supplier.

QC_Analysis_Workflow cluster_tests Analytical Tests cluster_data Data Interpretation start Quarantined Sample nmr ¹H NMR Analysis (Identity Check) start->nmr lcms LC-MS Analysis (Purity & Mass Check) start->lcms solubility Solubility & Visual (Physical Check) start->solubility nmr_data Confirm Structure: Chemical Shifts, Splitting, Integration nmr->nmr_data lc_data Assess Purity: % Area of Main Peak lcms->lc_data ms_data Confirm Mass: [M+H]⁺ at m/z 229/231 lcms->ms_data decision Does Data Meet Specifications? solubility->decision nmr_data->decision lc_data->decision ms_data->decision pass PASS decision->pass Yes fail FAIL decision->fail No

Figure 2: Detailed workflow for the analytical quality control of incoming N-(5-bromopyridin-3-yl)propionamide.

Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining compound integrity.

  • Safety: While specific hazard data for this exact compound is limited, related bromopyridines and amides may be harmful if swallowed, and can cause skin and eye irritation.[4][8] Always consult the supplier's Safety Data Sheet (SDS) before handling.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9] Some suppliers suggest a shelf life of up to 3 years under proper storage conditions.[9]

Conclusion

N-(5-bromopyridin-3-yl)propionamide is a valuable, commercially available building block for drug discovery and chemical synthesis. However, its effective use is predicated on careful sourcing and rigorous, independent quality control. Researchers and procurement managers must prioritize suppliers who provide comprehensive analytical data and should implement an in-house validation workflow, such as the one detailed in this guide. By confirming identity and purity via established techniques like NMR and LC-MS, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible research outcomes.

References

  • N-(5-Bromopyridin-3-yl)propionamide | 1171897-14-5 - Appchem. Appchem.[Link]

  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC - NIH. National Institutes of Health.[Link]

  • Propionamide | C3H7NO - PubChem - NIH. National Institutes of Health.[Link]

  • Novel process for the preparation of amino acid derivatives - Google Patents.
  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PubMed. PubMed.[Link]

  • Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide - Blazingprojects. Blazingprojects.[Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. MDPI.[Link]

  • Preparation method of N,N-dimethyl propionamide - Google Patents.
  • Why some targets benefit from beyond rule of five drugs - PMC - NIH. National Institutes of Health.[Link]

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Exploratory

An In-depth Technical Guide on the Safe Handling of N-(5-bromopyridin-3-yl)propionamide

Hazard Identification and Risk Assessment Understanding the potential hazards associated with N-(5-bromopyridin-3-yl)propionamide is the foundation of safe handling. Based on the toxicological profiles of analogous struc...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Understanding the potential hazards associated with N-(5-bromopyridin-3-yl)propionamide is the foundation of safe handling. Based on the toxicological profiles of analogous structures like 3-Amino-5-bromopyridine and other pyridine derivatives, a comprehensive risk assessment must be conducted before any experimental work commences.

1.1. GHS Classification (Inferred)

While not definitively classified, based on data from similar compounds, N-(5-bromopyridin-3-yl)propionamide should be handled as a substance with the following potential classifications:

  • Acute Toxicity, Oral (Category 3 or 4): Many pyridine derivatives are harmful or toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Brominated aromatic compounds can be irritating to the skin upon contact.[3]

  • Serious Eye Damage/Eye Irritation (Category 2): As with many powdered chemicals, this compound is likely to cause serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[3]

Table 1: Inferred Hazard Identification for N-(5-bromopyridin-3-yl)propionamide

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301/H302: Toxic or Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.

2.1. Primary Engineering Controls

All handling of N-(5-bromopyridin-3-yl)propionamide, particularly when dealing with the solid form or preparing solutions, must be conducted within a certified chemical fume hood.[4] This is to mitigate the risk of inhaling fine dust particles or any volatile components. The fume hood should have a verified face velocity to ensure adequate containment. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[5]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling N-(5-bromopyridin-3-yl)propionamide:

  • Eye and Face Protection: Chemical splash goggles are required at all times.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves are recommended for their chemical resistance to a broad range of organic compounds.[4][6] Latex gloves are not suitable. Gloves should be inspected for any signs of degradation or perforation before use and changed regularly.

  • Skin and Body Protection: A chemical-resistant lab coat should be worn and fully fastened.[4] For procedures with a higher risk of contamination, additional protective clothing may be necessary.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosol generation that cannot be adequately contained, a NIOSH-approved respirator with the appropriate cartridges should be used.[6] All personnel requiring respiratory protection must be enrolled in a respiratory protection program, including fit-testing and medical clearance.

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Assess_Task Assess Experimental Task Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE in Correct Order Select_PPE->Don_PPE Conduct_Experiment Conduct Experiment in Fume Hood Don_PPE->Conduct_Experiment Doff_PPE Doff PPE Safely Conduct_Experiment->Doff_PPE Dispose_Gloves Dispose of Contaminated Gloves Doff_PPE->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands

Caption: Workflow for PPE selection and use.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.

3.1. Handling

  • Weighing and Dispensing: Weighing of the solid compound should be performed in a fume hood or a balance enclosure to prevent the dispersal of dust.[7]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Practices: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3]

3.2. Storage

Store N-(5-bromopyridin-3-yl)propionamide in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[4][8] It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[8]

Emergency Procedures

Preparedness for unexpected events is a critical component of laboratory safety.

4.1. First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

4.2. Spill Response

A clear and well-rehearsed spill response plan is essential.

For a minor spill (a small amount in a contained area):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE.

  • Cover the spill with an inert absorbent material, such as vermiculite or sand.[9]

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a major spill (a large amount, or a spill in a public area):

  • Evacuate the area immediately.

  • Alert others to evacuate and close off the area.

  • If safe to do so, turn off any ignition sources.

  • Contact your institution's emergency response team.

Spill_Response Spill_Occurs Spill Occurs Assess_Severity Assess Severity Spill_Occurs->Assess_Severity Minor_Spill Minor Spill Assess_Severity->Minor_Spill Contained, Small Volume Major_Spill Major Spill Assess_Severity->Major_Spill Large Volume, Uncontained Alert_Personnel Alert Personnel Minor_Spill->Alert_Personnel Evacuate Evacuate Area Major_Spill->Evacuate Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain with Absorbent Don_PPE->Contain_Spill Cleanup Clean and Decontaminate Contain_Spill->Cleanup Dispose_Waste Dispose as Hazardous Waste Cleanup->Dispose_Waste Alert_Emergency_Services Alert Emergency Services Evacuate->Alert_Emergency_Services

Caption: Decision tree for chemical spill response.

Waste Disposal

All waste containing N-(5-bromopyridin-3-yl)propionamide, including contaminated lab supplies and spill cleanup materials, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

The safe and effective use of N-(5-bromopyridin-3-yl)propionamide in a research setting is contingent upon a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into all experimental workflows, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • University of British Columbia. (n.d.). Spill Clean up Procedure. [Link]

  • University of Illinois. (n.d.). Chemical Spill. [Link]

Sources

Protocols & Analytical Methods

Method

Harnessing N-(5-bromopyridin-3-yl)propionamide in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

An Application Guide for Researchers Abstract The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad function...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of N-(5-bromopyridin-3-yl)propionamide as a key building block in these reactions. Pyridine-containing molecules are ubiquitous in medicinal chemistry, known to enhance pharmacokinetic properties such as metabolic stability and target binding.[4] This guide details the mechanistic underpinnings, provides field-tested experimental protocols, and offers expert insights into reaction optimization and troubleshooting, enabling the synthesis of novel 5-substituted-pyridin-3-yl-amides for diverse research applications.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[5] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving physicochemical properties.[4] The synthesis of functionalized pyridines is therefore a critical endeavor. The Suzuki-Miyaura reaction offers a powerful method for arylating pyridine rings, and N-(5-bromopyridin-3-yl)propionamide represents a versatile and readily available starting material for creating diverse compound libraries. The propionamide moiety at the 3-position provides a stable, neutral functional group that can be further elaborated or can serve to modulate the electronic properties of the resulting coupled products.

The Mechanism of the Suzuki-Miyaura Catalytic Cycle

The success of a Suzuki coupling reaction hinges on a well-orchestrated palladium-catalyzed cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

A. Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species inserts into the carbon-bromine bond of N-(5-bromopyridin-3-yl)propionamide. This is often the rate-limiting step and results in a square planar Pd(II) complex. The electron-deficient nature of the pyridine ring can make this step challenging, often necessitating the use of electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands to promote the reaction.[1][8]

B. Transmetalation: Before this step can occur, the organoboron species (e.g., a boronic acid) must be activated by a base.[8][9] The base forms a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

C. Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond and the final product.[6][10] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]

Suzuki_Mechanism cluster_activation pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition aryl_halide Ar-X (N-(5-bromopyridin-3-yl)propionamide) aryl_halide->pd_complex transmetal_complex Ar-Pd(II)(R)L₂ pd_complex->transmetal_complex Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->transmetal_complex transmetal_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetal_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling of N-(5-bromopyridin-3-yl)propionamide with Phenylboronic Acid

This protocol provides a robust starting point for coupling various boronic acids with the title compound. The choice of a catalyst system featuring a bulky, electron-rich phosphine ligand (SPhos) is deliberate, as it has demonstrated high efficacy for challenging heteroaryl halides.[1]

Reagents and Materials
ReagentMW ( g/mol )MolarityEq.Amount (for 0.5 mmol scale)
N-(5-bromopyridin-3-yl)propionamide243.09-1.0121.5 mg
Phenylboronic Acid121.93-1.273.2 mg
Palladium(II) Acetate (Pd(OAc)₂)224.50-0.022.2 mg
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.47-0.048.2 mg
Potassium Phosphate (K₃PO₄), anhydrous212.27-2.0212.3 mg
1,4-Dioxane, anhydrous---5.0 mL
Deionized Water, degassed---0.5 mL
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add N-(5-bromopyridin-3-yl)propionamide (121.5 mg, 0.5 mmol, 1.0 eq.), phenylboronic acid (73.2 mg, 0.6 mmol, 1.2 eq.), and anhydrous potassium phosphate (212.3 mg, 1.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) and add this catalyst system to the reaction vessel.

    • Scientist's Note: Using a 1:2 ratio of palladium to ligand is common for forming the active monoligated Pd(0) species in situ. Pre-formed catalysts like PEPPSI-IPr (0.5-1 mol%) can also be highly effective for this type of transformation and may require lower catalyst loadings.[1]

  • Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and undesirable side reactions, such as the homocoupling of boronic acids.

  • Solvent Addition: Using a gas-tight syringe, add 5.0 mL of anhydrous 1,4-dioxane, followed by 0.5 mL of degassed deionized water. The mixture should be stirred briefly to ensure dissolution.

    • Scientist's Note: The use of a polar, aprotic solvent like dioxane or toluene is standard.[3][6] The addition of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction Conditions: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for the duration of the heating period (typically 2-12 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide has been consumed.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(5-phenylpyridin-3-yl)propionamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization and Troubleshooting

Even robust protocols may require optimization for different substrates. Below is a guide to common issues and potential solutions.

Observation / ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Base is not strong enough.1. Use a different catalyst/ligand system (e.g., Pd(PPh₃)₄, PEPPSI-IPr).[1][3] 2. Ensure solvents are properly dried and the system is thoroughly purged. 3. Switch to a stronger base like Cs₂CO₃.
Recovery of Starting Material 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Catalyst poisoning.1. Increase the temperature in 10 °C increments. 2. Extend the reaction time. 3. The pyridine nitrogen can sometimes coordinate to the Pd center; using bulky ligands like SPhos helps mitigate this.
Protodeborylation (Boronic acid replaced by -H)1. Presence of excess water or protic sources. 2. Reaction temperature is too high or run for too long.1. Use anhydrous base and solvents. Minimize water content. 2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
Homocoupling of Boronic Acid (R-R formation)1. Presence of oxygen. 2. High catalyst loading.1. Ensure the reaction is performed under a strictly inert atmosphere. 2. Reduce the catalyst loading to the minimum required for efficient conversion.

Conclusion

N-(5-bromopyridin-3-yl)propionamide is a highly valuable substrate for Suzuki-Miyaura cross-coupling reactions, providing a direct route to a wide array of substituted pyridine derivatives essential for pharmaceutical and materials science research. By understanding the core reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and troubleshooting guide presented here serve as a comprehensive resource to empower scientists to successfully employ this versatile building block in their synthetic endeavors.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). BenchChem.
  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling Mechanism. (2022). YouTube. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

Sources

Application

Application Notes: N-(5-bromopyridin-3-yl)propionamide for Fragment-Based Inhibitor Screening

Introduction: The Rationale for Fragment-Based Drug Discovery (FBDD) Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HT...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused library of small, low-molecular-weight compounds, or "fragments".[2][4] The core principle of FBDD is that smaller molecules can explore chemical space more effectively, leading to higher hit rates and more "atom-efficient" binding interactions with the target protein.[1][2] These initial fragment hits, though often exhibiting weak binding affinity (typically in the high micromolar to millimolar range), provide superior starting points for optimization into potent and selective lead compounds through structure-guided medicinal chemistry efforts.[4][5]

This guide details the application of N-(5-bromopyridin-3-yl)propionamide , a representative fragment, in a typical FBDD campaign targeting a hypothetical protein kinase, "Target Kinase X" (TKX). We will explore its qualification as a fragment, detailed protocols for primary screening and hit validation, and strategies for subsequent lead optimization.

Fragment Qualification: N-(5-bromopyridin-3-yl)propionamide

A high-quality fragment library is paramount to the success of any FBDD campaign.[1][2] Fragments are typically evaluated against a set of physicochemical property guidelines known as the "Rule of Three" (Ro3).[6] N-(5-bromopyridin-3-yl)propionamide aligns well with these principles, making it an excellent candidate for inclusion in a screening library.

Table 1: Physicochemical Properties of N-(5-bromopyridin-3-yl)propionamide

PropertyValue"Rule of Three" GuidelineRationale
Molecular Weight (MW)243.1 g/mol < 300 DaEnsures fragment simplicity and allows for significant molecular weight addition during optimization without exceeding drug-like size.[6]
Hydrogen Bond Donors (HBD)1 (Amide N-H)≤ 3Maintains solubility and avoids excessive desolvation penalties upon binding.[6]
Hydrogen Bond Acceptors (HBA)2 (Pyridine N, Carbonyl O)≤ 3Balances polarity for good solubility and binding potential.[6]
Calculated LogP (cLogP)~1.8≤ 3Ensures adequate aqueous solubility, which is critical as fragments must be screened at high concentrations to detect weak binding.[6]
Rotatable Bonds2≤ 3Low conformational complexity increases the probability of adopting a favorable binding pose and minimizes entropy loss upon binding.[7]

The structure contains a 3-aminopyridine core, a common motif in kinase inhibitors, which can form key hydrogen bonds with the hinge region of the kinase active site. The bromine atom provides a useful vector for synthetic elaboration during fragment evolution.

The FBDD Screening Cascade: An Integrated Workflow

A successful FBDD campaign relies on a tiered approach, beginning with a sensitive primary screen to identify binders, followed by orthogonal validation methods to eliminate false positives, and finally, structural studies to guide optimization.[1][4]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead Optimization A Fragment Library (N-(5-bromopyridin-3-yl)propionamide) B Primary Screen: Surface Plasmon Resonance (SPR) A->B C Initial Hits (μM - mM Affinity) B->C D Orthogonal Screen: Ligand-Observed NMR (e.g., WaterLOGSY) C->D E Biochemical Assay: Kinase Activity (e.g., ADP-Glo) D->E F Confirmed & Functionally Active Hits E->F G High-Resolution Structure: X-ray Crystallography F->G H Fragment-Target Co-crystal Structure G->H I Structure-Based Design: Fragment Growing/Linking H->I J Lead Compound (nM Affinity) I->J F2L_Strategies cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies A N-(5-bromopyridin-3-yl)propionamide in TKX Active Site B Fragment Growing A->B Add functional groups into adjacent pockets C Fragment Linking A->C Connect to a second, nearby fragment D Fragment Merging A->D Combine with another overlapping fragment E Lead Compound (Improved Affinity & Properties) B->E C->E D->E

Sources

Method

Application Notes and Protocols for Amide Coupling of 5-Bromo-3-aminopyridine with Propionyl Chloride

Introduction: Strategic Importance of N-(5-bromopyridin-3-yl)propanamide in Medicinal Chemistry The synthesis of N-(5-bromopyridin-3-yl)propanamide represents a critical transformation in the development of novel therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-(5-bromopyridin-3-yl)propanamide in Medicinal Chemistry

The synthesis of N-(5-bromopyridin-3-yl)propanamide represents a critical transformation in the development of novel therapeutics. The 3-amino-5-bromopyridine scaffold is a privileged structural motif found in a multitude of biologically active molecules. The bromo-substituent provides a versatile handle for further functionalization via cross-coupling reactions, while the amide linkage is a cornerstone of peptide and small molecule drug design, often contributing to target binding and pharmacokinetic properties. This document provides a comprehensive guide to the amide coupling of 5-bromo-3-aminopyridine with propionyl chloride, offering detailed protocols and a mechanistic rationale for researchers in drug discovery and development.

Scientific Foundation: The Schotten-Baumann Reaction

The acylation of 5-bromo-3-aminopyridine with propionyl chloride is typically achieved under Schotten-Baumann conditions. This well-established reaction involves the aminolysis of an acyl chloride in the presence of a base.[1][2] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[3]

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 5-bromo-3-aminopyridine attacks the electrophilic carbonyl carbon of propionyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group. A base, such as pyridine or triethylamine, then deprotonates the resulting positively charged nitrogen to yield the final amide product, N-(5-bromopyridin-3-yl)propanamide.

Substituent Effects on Reactivity

The electronic nature of the pyridine ring and its substituents significantly influences the reaction. The pyridine nitrogen is electron-withdrawing, which generally decreases the nucleophilicity of the amino group compared to aniline. However, the amino group at the 3-position is a strong electron-donating group through resonance, which counteracts this effect and activates the ring towards electrophilic attack. The bromo-substituent at the 5-position is an electron-withdrawing group via induction, which can slightly decrease the nucleophilicity of the amino group. However, its presence is primarily for strategic downstream modifications.[4]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of N-(5-bromopyridin-3-yl)propanamide.

Materials and Reagents
  • 5-Bromo-3-aminopyridine

  • Propionyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Solvents for recrystallization (e.g., ethanol, water)

Protocol 1: Schotten-Baumann Acylation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5-bromo-3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of N-(5-bromopyridin-3-yl)propanamide

Method A: Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A mixture of ethanol and water is often effective for compounds of this type. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the first sign of persistent turbidity. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum.

Method B: Flash Column Chromatography

  • Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a mixture of hexanes and ethyl acetate.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(5-bromopyridin-3-yl)propanamide.

Data Presentation

ParameterValue
Starting Material 5-Bromo-3-aminopyridine
Reagent Propionyl chloride
Base Pyridine
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Purification Method Recrystallization or Column Chromatography

Visualizations

Reaction Workflow

AmideCouplingWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 5-bromo-3-aminopyridine and pyridine in DCM B Cool to 0 °C A->B C Add propionyl chloride dropwise B->C D Stir at room temperature C->D E Quench with NaHCO3 (aq) D->E F Extract with DCM E->F G Wash with brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Recrystallization or Column Chromatography I->J

Caption: Experimental workflow for the synthesis of N-(5-bromopyridin-3-yl)propanamide.

Reaction Mechanism

ReactionMechanism amine 5-Bromo-3-aminopyridine intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Propionyl Chloride acyl_chloride->intermediate product N-(5-bromopyridin-3-yl)propanamide intermediate->product Chloride Elimination hcl HCl product->product pyridinium Pyridinium Chloride hcl->pyridinium base Pyridine base->pyridinium

Caption: Nucleophilic acyl substitution mechanism for the amide coupling reaction.

Conclusion

The Schotten-Baumann acylation of 5-bromo-3-aminopyridine with propionyl chloride provides a reliable and efficient route to N-(5-bromopyridin-3-yl)propanamide, a key intermediate in pharmaceutical research. The protocols outlined in this application note, coupled with an understanding of the underlying reaction mechanism and substituent effects, will enable researchers to successfully synthesize and purify this valuable compound. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Quora. What is the Schottan-Baumann reaction?. [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. [Link]

  • ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. [Link]

Sources

Application

Application Notes and Protocols for the Propionylation of 5-Bromopyridin-3-amine

Introduction: Strategic Acylation in Drug Discovery The N-acylation of aminopyridines is a cornerstone transformation in modern medicinal chemistry. The resulting amide functionality is a prevalent feature in a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Acylation in Drug Discovery

The N-acylation of aminopyridines is a cornerstone transformation in modern medicinal chemistry. The resulting amide functionality is a prevalent feature in a vast array of pharmacologically active agents, valued for its ability to modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability. Furthermore, the amide bond can serve as a critical hydrogen bond donor or acceptor, facilitating precise interactions with biological targets.[1] 5-Bromopyridin-3-amine is a particularly useful building block, featuring a nucleophilic amino group for derivatization and a bromine atom that provides a handle for subsequent cross-coupling reactions, enabling the synthesis of complex molecular architectures.

This guide provides a detailed experimental protocol for the propionylation of 5-bromopyridin-3-amine to synthesize N-(5-bromopyridin-3-yl)propanamide. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure using propionyl chloride, and outline methods for reaction monitoring, product purification, and comprehensive characterization.

Chemical Principles and Mechanistic Overview

The propionylation of 5-bromopyridin-3-amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of the acylating agent, in this case, propionyl chloride.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group attacks the carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the newly formed amide's nitrogen atom. This neutralizes the product and scavenges the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[2]

The use of a non-nucleophilic base is crucial to prevent it from competing with the substrate in reacting with the highly reactive propionyl chloride.[2]

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine 5-Bromopyridin-3-amine Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Propionyl Chloride AcylChloride->Tetrahedral Base Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt Proton Abstraction Product N-(5-bromopyridin-3-yl)propanamide Tetrahedral->Product Chloride Departure

Caption: Mechanism of N-propionylation.

Experimental Protocol

This protocol details the propionylation of 5-bromopyridin-3-amine using propionyl chloride as the acylating agent and triethylamine as the base in a dichloromethane solvent.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMmolEq.Notes
5-Bromopyridin-3-amineC₅H₅BrN₂173.011.00 g5.781.0Starting material.[3]
Propionyl ChlorideC₃H₅ClO92.520.59 g (0.64 mL)6.361.1Acylating agent. Corrosive and flammable.[4]
Triethylamine (TEA)C₆H₁₅N101.190.88 g (1.21 mL)8.671.5Base. Use freshly distilled.
Dichloromethane (DCM)CH₂Cl₂84.9320 mL--Anhydrous solvent.
Saturated NaHCO₃ (aq)--~30 mL--For workup.
Brine--~20 mL--For workup.
Anhydrous MgSO₄ or Na₂SO₄--~2 g--Drying agent.
Silica GelSiO₂-As needed--For column chromatography.
Ethyl Acetate/Hexane--As needed--Eluent for chromatography.
Safety Precautions
  • Propionyl chloride is highly flammable, corrosive, and reacts violently with water. [5][6][7][8] It is toxic if inhaled and causes severe skin burns and eye damage.[6][8] All manipulations must be performed in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Ensure all glassware is dry before use to prevent violent reaction of propionyl chloride with water.

Step-by-Step Procedure
  • Reactant Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridin-3-amine (1.00 g, 5.78 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the amine is fully dissolved.

  • Base Addition: Add triethylamine (1.21 mL, 8.67 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is to control the exothermic nature of the acylation reaction.

  • Acylating Agent Addition: While stirring vigorously, add propionyl chloride (0.64 mL, 6.36 mmol) dropwise to the cooled solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical eluent system is 50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting amine on TLC), carefully add 10 mL of deionized water to quench any unreacted propionyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 20 mL). The bicarbonate wash removes any remaining HCl and propionic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford N-(5-bromopyridin-3-yl)propanamide as a solid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 5-bromopyridin-3-amine and TEA in anhydrous DCM cool Cool mixture to 0°C start->cool add Add propionyl chloride dropwise cool->add react Stir at room temperature for 1-2 hours add->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench extract Extract with NaHCO₃ (aq) and brine quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: Step-by-step experimental workflow.

Characterization of N-(5-bromopyridin-3-yl)propanamide

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show signals corresponding to the ethyl group (a triplet and a quartet) and the three aromatic protons on the pyridine ring, along with a broad singlet for the amide N-H proton. Based on propanamide, the ethyl protons would appear around 1.1-1.2 ppm (t, 3H) and 2.2-2.4 ppm (q, 2H).[1] The pyridine protons would be downfield, and the amide proton could be in the range of 8-10 ppm.
¹³C NMR The spectrum will show signals for the two carbons of the ethyl group, the carbonyl carbon (typically ~170-175 ppm), and the five carbons of the bromopyridine ring.
Mass Spec (ESI+) The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) is expected. For C₈H₉BrN₂O, the expected m/z would be ~230.0 and ~232.0.
Melting Point A sharp melting point indicates high purity of the crystalline solid product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive acylating agent (hydrolyzed).- Wet solvent or glassware.- Insufficient base.- Use a fresh bottle of propionyl chloride.- Ensure all glassware is oven-dried and use anhydrous solvent.- Use the recommended stoichiometry of base.
Formation of multiple products - Reaction temperature too high.- Di-acylation (unlikely on the ring nitrogen under these conditions).- Maintain the initial reaction temperature at 0 °C during the addition of propionyl chloride.
Incomplete reaction - Insufficient reaction time.- Low reactivity of the amine.- Extend the reaction time and continue monitoring by TLC.- Gently warm the reaction mixture (e.g., to 40 °C) if it stalls at room temperature.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of N-(5-bromopyridin-3-yl)propanamide, a valuable intermediate for pharmaceutical and agrochemical research. By carefully following the outlined procedures for reaction setup, safety, and purification, researchers can reliably produce this compound in high purity. The principles and techniques described herein are broadly applicable to the acylation of other heterocyclic amines, serving as a foundational guide for the synthesis of diverse amide libraries.

References

  • Synthesis of 2-Amino-5-bromopyridine. (2025). ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Propionyl Chloride. Retrieved from [Link]

  • Loba Chemie. (2017). Propionyl Chloride 98% Extra Pure MSDS. Retrieved from [Link]

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  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

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  • This reference is not directly cited in the text but provides context on rel
  • Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

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Method

Application Notes and Protocols for the Use of N-(5-bromopyridin-3-yl)propionamide in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition Protein kinases are a crucial class of enzymes that regulate a vast arr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding site of kinases make it an ideal building block for designing potent and selective inhibitors.[2]

N-(5-bromopyridin-3-yl)propionamide is a versatile synthetic intermediate that strategically positions a reactive bromine atom for the introduction of diverse functionalities through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize inhibitor potency and selectivity. This application note provides a detailed guide for the use of N-(5-bromopyridin-3-yl)propionamide in the synthesis of kinase inhibitors, with a focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Synthetic Strategies: Building Complexity from a Simple Precursor

The primary utility of N-(5-bromopyridin-3-yl)propionamide in kinase inhibitor synthesis lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position of the pyridine ring serves as a handle for the introduction of aryl, heteroaryl, or amino moieties, which are often crucial for achieving high-affinity binding to the target kinase.

Diagram of the General Synthetic Workflow

G start N-(5-bromopyridin-3-yl)propionamide suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald inhibitor1 Aryl/Heteroaryl-Substituted Kinase Inhibitor suzuki->inhibitor1 inhibitor2 Amino-Substituted Kinase Inhibitor buchwald->inhibitor2 Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 Base reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-(5-bromopyridin-3-yl)propionamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of 2M sodium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 5-position of the pyridine ring. [2][3]These amino groups can serve as crucial hydrogen bond donors or acceptors, significantly enhancing the inhibitor's affinity for the target kinase.

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)L2(HNR'R'')]X amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)L2(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:

  • Catalyst Pre-formation (optional but recommended): In a separate dry vial under an inert atmosphere, stir a mixture of a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.) in an anhydrous, aprotic solvent like toluene or 1,4-dioxane for 10-15 minutes.

  • Reaction Setup: In the main reaction vessel, combine N-(5-bromopyridin-3-yl)propionamide (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.) in the chosen anhydrous solvent.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the main reaction vessel.

  • Reaction: Heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired aminated product.

Data Presentation: Representative Kinase Inhibition Profiles

Compound ID Target Kinase IC₅₀ (nM) Reference
Analog A c-Src8.39[4]
Analog B JNK3160[5]
Analog C Abl100[]
Analog D PDGFR100[]
Analog E c-Kit100[]

Note: The IC₅₀ values presented are for compounds structurally related to potential derivatives of N-(5-bromopyridin-3-yl)propionamide and are intended for illustrative purposes only. Actual inhibitory activities of synthesized compounds will require experimental determination.

Conclusion: A Versatile Platform for Kinase Inhibitor Discovery

N-(5-bromopyridin-3-yl)propionamide serves as an excellent starting point for the synthesis of novel kinase inhibitors. The protocols outlined in this application note for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and versatile methods for the diversification of this key intermediate. By strategically introducing a wide range of aryl, heteroaryl, and amino substituents, researchers can efficiently generate libraries of compounds for screening against various kinase targets. The pyridine scaffold, coupled with the synthetic flexibility offered by the bromo-substituent, makes N-(5-bromopyridin-3-yl)propionamide a valuable tool in the ongoing quest for more effective and selective kinase inhibitors for the treatment of a multitude of diseases.

References

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • Aliagas-Martin, I., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 355-359.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Semantic Scholar. Retrieved from [Link]

  • Patentsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • Singh, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390.

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Application

The Strategic Application of N-(5-bromopyridin-3-yl)propionamide in Fragment-Based Drug Discovery: A Technical Guide

Introduction: Embracing Complexity with Simplicity in Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Complexity with Simplicity in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). By screening libraries of low molecular weight compounds (typically <300 Da), FBDD identifies starting points for drug development that are often more efficient in their binding and possess superior physicochemical properties.[1][2] This approach allows for a more thorough exploration of chemical space and has proven particularly effective for tackling challenging targets, including those previously deemed "undruggable".[3]

This guide focuses on the strategic application of a specific fragment, N-(5-bromopyridin-3-yl)propionamide , in FBDD campaigns. We will delve into the scientific rationale for its use, provide detailed protocols for its screening and validation, and outline strategies for its evolution from a weakly binding hit to a potent lead compound.

The Rationale for N-(5-bromopyridin-3-yl)propionamide in FBDD

The selection of fragments for a screening library is a critical determinant of success in FBDD. N-(5-bromopyridin-3-yl)propionamide incorporates several key structural features that make it a valuable probe for a diverse range of biological targets.

  • The Privileged Pyridine Scaffold: The pyridine ring is a common motif in a multitude of FDA-approved drugs.[4] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions. Furthermore, the pyridine scaffold can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[4] In the context of FBDD, pyridine-containing fragments have been instrumental in the discovery of inhibitors for various target classes, including kinases and bromodomains.[5][6][7][8]

  • The Amide Linker: A Versatile Interaction Hub: The propionamide moiety provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling it to form key interactions within a protein binding site. Amide-containing fragments are frequently identified as hits in FBDD screens due to their ability to mimic peptide backbones and engage in robust hydrogen bonding networks.

  • The Strategic Role of the Bromine Atom: Halogen atoms, particularly bromine, are increasingly recognized for their ability to form specific, directional interactions known as halogen bonds.[9] These interactions, where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or an aromatic ring), can significantly contribute to binding affinity and selectivity. Halogenated fragments have shown great utility in probing protein binding sites and identifying "hot spots" for ligand binding.

Physicochemical Properties of N-(5-bromopyridin-3-yl)propionamide and Related Fragments

A successful fragment should adhere to the "Rule of Three," which provides general guidelines for the physicochemical properties of fragments. This ensures good aqueous solubility, a prerequisite for the high concentrations often used in biophysical screening methods, and provides ample vectors for chemical elaboration.

PropertyGuideline ("Rule of Three")N-(5-bromopyridin-3-yl)propionamide (Calculated)N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide[10][11]
Molecular Weight (MW)< 300 Da~243.08 g/mol 257.13 g/mol
cLogP≤ 3~1.5~2.1
Hydrogen Bond Donors≤ 311
Hydrogen Bond Acceptors≤ 322
Rotatable Bonds≤ 322

Experimental Protocols: From Fragment Library to Validated Hit

The following section provides detailed, step-by-step protocols for the key stages of an FBDD campaign utilizing N-(5-bromopyridin-3-yl)propionamide.

Protocol 1: Fragment Library Preparation and Quality Control

A high-quality fragment library is paramount for a successful FBDD campaign. This protocol outlines the steps for preparing and ensuring the quality of a fragment stock solution.

Materials:

  • N-(5-bromopyridin-3-yl)propionamide (and other fragments)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or other appropriate assay buffer

  • Acoustic liquid handler or manual multichannel pipette

  • Sealed microplates

Procedure:

  • Solubilization: Prepare a high-concentration stock solution of N-(5-bromopyridin-3-yl)propionamide (e.g., 100 mM) in 100% anhydrous DMSO. Ensure complete dissolution by gentle vortexing or sonication.

  • Quality Control:

    • Purity Assessment: Analyze the fragment stock by LC-MS to confirm its identity and purity (ideally >95%).

    • Solubility Assessment: Visually inspect the stock solution for any precipitation. Further assess solubility by nephelometry or light scattering at the highest screening concentration in the final assay buffer.

  • Plating: Using an acoustic liquid handler or a calibrated manual pipette, dispense the fragment stock solution into 384- or 1536-well plates to create a master library. Seal the plates to prevent evaporation and contamination.

  • Working Plates: Prepare intermediate or working plates by diluting the master plate with DMSO to the desired concentration for screening.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a universal solvent for a wide range of organic compounds and is generally compatible with many biophysical assays at low final concentrations (typically <1%).

  • High Stock Concentration: A high stock concentration allows for minimal addition of DMSO to the final assay, minimizing potential solvent-induced artifacts.

  • Rigorous QC: Purity and solubility checks are crucial to avoid false positives (due to impurities) or false negatives (due to poor solubility).

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting the binding of small molecules to an immobilized protein target.[5] It provides real-time kinetic data, allowing for the determination of association and dissociation rate constants.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, GLC)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified target protein

  • Assay buffer (e.g., HBS-EP+)

  • Fragment library plates

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level. The optimal level depends on the protein and fragment molecular weights but is typically in the range of 5,000-15,000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Screening:

    • Inject the fragments from the working plates over the immobilized protein surface. A single high concentration (e.g., 200 µM) is often used for the primary screen.

    • Include buffer-only injections for double referencing to subtract bulk refractive index changes and instrument drift.

  • Data Analysis:

    • Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.

    • Calculate the ligand efficiency (LE) for each hit to prioritize fragments for further validation. LE is a measure of the binding energy per heavy atom.

Causality Behind Experimental Choices:

  • Immobilization Level: A sufficient immobilization level is required to generate a detectable signal for low molecular weight fragments. However, excessively high levels can lead to mass transport limitations.

  • Double Referencing: This is critical for obtaining high-quality data by correcting for non-specific binding and systemic noise.

  • Ligand Efficiency: LE is a more reliable metric than affinity alone for prioritizing fragments, as it normalizes for molecular size.

Protocol 3: Hit Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about their binding mode.[8] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for detecting the weak binding of fragments.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • NMR tubes

  • Purified target protein

  • Fragment hits identified from the primary screen

  • Deuterated buffer (e.g., PBS in D₂O)

Procedure (STD-NMR):

  • Sample Preparation: Prepare two NMR samples for each fragment: one containing the protein and the fragment, and a reference sample with only the fragment. Typical concentrations are 10-20 µM for the protein and 100-500 µM for the fragment.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the reference sample.

    • Acquire an STD-NMR spectrum of the protein-fragment mixture. This involves selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.

    • Signals present in the STD difference spectrum correspond to the protons of the fragment that are in close contact with the protein, thus confirming binding. The relative intensities of the signals can provide information about the binding epitope.

Causality Behind Experimental Choices:

  • Ligand-Observed NMR: These methods are highly sensitive to weak interactions and are not limited by the size of the protein target.

  • STD-NMR: This experiment provides direct evidence of binding and can map the binding interface of the fragment.

  • Deuterated Buffer: D₂O is used to minimize the solvent signal in the ¹H NMR spectrum.

Protocol 4: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, which is invaluable for structure-based drug design.[1][12]

Materials:

  • Crystallization-grade purified target protein

  • Crystallization screens and plates

  • Fragment hits

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Protein Crystallization: Screen for crystallization conditions for the target protein to obtain well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) for a defined period.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Cryo-cool the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure.

    • Inspect the electron density maps to confirm the binding of the fragment and to determine its binding mode.

Causality Behind Experimental Choices:

  • High Fragment Concentration: This is necessary to achieve sufficient occupancy of the fragment in the crystal lattice.

  • Synchrotron Source: The high intensity and brilliance of synchrotron radiation are often required to obtain high-resolution diffraction data from fragment-soaked crystals.

  • Electron Density Map Inspection: This is the definitive step to confirm fragment binding and to visualize the specific interactions with the protein.

Visualizing the FBDD Workflow

The following diagrams illustrate the key workflows in an FBDD campaign.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Fragment Library Fragment Library Primary Screen (SPR) Primary Screen (SPR) Fragment Library->Primary Screen (SPR) High Concentration Hit List Hit List Primary Screen (SPR)->Hit List Orthogonal Screen (NMR) Orthogonal Screen (NMR) Hit List->Orthogonal Screen (NMR) Confirms Binding Validated Hits Validated Hits Orthogonal Screen (NMR)->Validated Hits X-ray Crystallography X-ray Crystallography Validated Hits->X-ray Crystallography Binding Mode Structure-Based Design Structure-Based Design X-ray Crystallography->Structure-Based Design Lead Optimization Lead Optimization Structure-Based Design->Lead Optimization Improve Potency Lead Compound Lead Compound Lead Optimization->Lead Compound

Caption: A typical workflow for a fragment-based drug discovery campaign.

From Hit to Lead: Strategies for Fragment Evolution

Once a fragment hit like N-(5-bromopyridin-3-yl)propionamide has been validated and its binding mode determined, the next crucial phase is to evolve it into a more potent, lead-like molecule. There are three primary strategies for hit-to-lead optimization in FBDD:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the protein. For N-(5-bromopyridin-3-yl)propionamide, this could involve substitution on the pyridine ring or modification of the propionamide side chain.

  • Fragment Linking: If two or more fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger molecule with significantly higher affinity.

  • Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, novel chemical entity.

The choice of strategy is guided by the structural information obtained from X-ray crystallography or NMR, as well as by computational modeling and medicinal chemistry expertise.

Hit_to_Lead cluster_0 Optimization Strategies Validated Fragment Hit Validated Fragment Hit Fragment Growing Fragment Growing Validated Fragment Hit->Fragment Growing Fragment Linking Fragment Linking Validated Fragment Hit->Fragment Linking Fragment Merging Fragment Merging Validated Fragment Hit->Fragment Merging Lead Compound Lead Compound Fragment Growing->Lead Compound Fragment Linking->Lead Compound Fragment Merging->Lead Compound

Sources

Method

Application Notes &amp; Protocols: A Framework for the Biological Evaluation of N-(5-bromopyridin-3-yl)propionamide Derivatives

Abstract The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] Derivatives of N-(5-bromopyridin-3-yl)propionamide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] Derivatives of N-(5-bromopyridin-3-yl)propionamide represent a promising chemical space for the discovery of novel bioactive agents. This guide provides a comprehensive, tiered framework for the biological characterization of a library of such derivatives. We eschew a one-size-fits-all template, instead presenting a logical, causality-driven assay cascade designed to efficiently identify bioactive compounds, elucidate their mechanism of action, and validate their therapeutic potential. The protocols herein are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring robust, reproducible, and self-validating results for researchers in drug discovery and chemical biology.

Section 1: The Drug Discovery Assay Cascade: A Strategic Approach

In early-stage drug discovery, screening a library of novel chemical entities requires a strategic, multi-tiered approach known as an assay cascade. This methodology is designed to maximize efficiency and conserve resources by using broad, high-throughput assays initially to identify "hits," which are then subjected to progressively more complex and specific assays for validation and characterization.[4][5] This funneling approach ensures that only the most promising compounds advance, providing a robust dataset for structure-activity relationship (SAR) studies and lead candidate selection.

The rationale is threefold:

  • Efficiency and Throughput: Initial primary screens are designed to be rapid and scalable, allowing for the assessment of hundreds to thousands of compounds quickly.

  • Cost-Effectiveness: More complex, resource-intensive assays are reserved for a smaller number of validated hits.[6]

  • Data-Rich Decision Making: The cascade builds a comprehensive biological profile for each promising compound, moving from general bioactivity (e.g., cytotoxicity) to specific molecular mechanisms (e.g., enzyme inhibition) and cellular phenotypes (e.g., anti-migratory effects).

Assay_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Tertiary / Phenotypic Assays cluster_3 Outcome Primary High-Throughput Screening (HTS) Cell Viability / Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) Identify 'Hits' with IC50 Values Secondary Mechanism of Action (MoA) Biochemical Assays (e.g., Kinase Profiling) Cellular Assays (e.g., Apoptosis, Cell Cycle) Primary->Secondary Tertiary In Vitro Target Validation Phenotypic Assays (e.g., Cell Migration, Invasion) Confirm Cellular Efficacy Secondary->Tertiary Lead Lead Candidate Selection Tertiary->Lead

Caption: The tiered assay cascade for drug discovery.

Section 2: Primary Screening Protocol: Cell Viability and Cytotoxicity

The initial goal is to determine if the N-(5-bromopyridin-3-yl)propionamide derivatives exhibit general bioactivity. Cytotoxicity screens against relevant cancer cell lines are the standard starting point for oncology-focused discovery.[7][8]

Protocol 1: MTT Cell Viability Assay
  • Principle of the Assay: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.[8]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the derivative compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the compounds or controls.

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Critical Parameters & Controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This represents 100% viability.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to validate assay performance.

    • Blank Control: Wells containing medium and MTT but no cells, to subtract background absorbance.

Protocol 2: ATP Quantification via CellTiter-Glo® Luminescent Assay
  • Principle of the Assay: This assay provides a more sensitive alternative by quantifying ATP, an indicator of metabolically active cells. The reagent contains luciferase and its substrate, luciferin. In the presence of ATP from lysed viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal proportional to the ATP concentration.[5][9]

  • Step-by-Step Methodology:

    • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Use an opaque-walled 96-well plate suitable for luminescence.

    • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well (for a 1:1 ratio with the culture medium).

    • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a microplate luminometer.

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve. This value represents the concentration of a compound that inhibits the biological process (e.g., cell growth) by 50%.

Compound IDScaffoldR1 GroupR2 GroupIC₅₀ (µM) on MCF-7 Cells
DERIV-001N-(5-bromopyridin-3-yl)propionamide-H-H> 50
DERIV-002N-(5-bromopyridin-3-yl)propionamide-Cl-CH₃12.5
DERIV-003N-(5-bromopyridin-3-yl)propionamide-F-C₂H₅8.2
DERIV-004N-(5-bromopyridin-3-yl)propionamide-OCH₃-H2.1
Doxorubicin(Positive Control)N/AN/A1.9

Section 3: Secondary Assays: Uncovering the Mechanism of Action

Once cytotoxic "hits" are identified, the next critical step is to determine how they work. Given that a significant portion of oncology drugs target protein kinases, and the pyridine scaffold is common in kinase inhibitors, assessing kinase activity is a logical next step.[10][11][12]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Principle of the Assay: This is a universal kinase activity assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, and then remaining ATP is depleted. In the second step, ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. Lower light output corresponds to higher kinase inhibition.[9]

ADP_Glo_Principle cluster_kinase Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection Kinase Kinase + Substrate + ATP + Inhibitor ADP ADP + Phospho-Substrate + Unused ATP Kinase->ADP Incubation ATP_Depletion Add ADP-Glo™ Reagent (Depletes remaining ATP) ADP->ATP_Depletion Transfer to Detection Plate Kinase_Detection Add Kinase Detection Reagent (Converts ADP -> ATP) ATP_Depletion->Kinase_Detection Luciferase Luciferase + Luciferin + ATP Kinase_Detection->Luciferase Light LIGHT (Signal) Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

  • Step-by-Step Methodology:

    • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the kinase of interest and its specific substrate peptide in reaction buffer.

    • Compound Addition: Add 0.5 µL of the derivative compound at various concentrations (or DMSO vehicle).

    • Initiate Reaction: Add 2 µL of ATP solution (the concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition data is meaningful).[11][12]

    • Incubation: Incubate at room temperature for 60 minutes.

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure luminescence with a plate-reading luminometer.

Protocol 4: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
  • Principle of the Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[5]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the derivative compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive (e.g., Staurosporine) controls.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Discard the supernatant and wash the cells twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

      • Healthy Cells: Annexin V-negative / PI-negative (Lower-Left quadrant).

      • Early Apoptotic Cells: Annexin V-positive / PI-negative (Lower-Right quadrant).

      • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive (Upper-Right quadrant).

Data Presentation: Apoptosis Analysis
Compound IDConcentration% Healthy Cells% Early Apoptotic% Late Apoptotic / Necrotic
Vehicle (DMSO)0.1%95.12.52.4
DERIV-0042.1 µM (IC₅₀)48.335.116.6
DERIV-0044.2 µM (2x IC₅₀)15.755.828.5
Staurosporine1 µM10.260.529.3

Section 4: Tertiary Assay: Characterizing Cellular Phenotype

After confirming a specific molecular mechanism, it is crucial to assess the compound's effect on a cancer-relevant cellular phenotype, such as the ability to metastasize.

Protocol 5: Cell Invasion Assay (Boyden Chamber)
  • Principle of the Assay: This assay measures the invasive capability of cancer cells. It uses a two-chamber system separated by a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cells are placed in the upper chamber in serum-free media. The lower chamber contains a chemoattractant (e.g., media with FBS). Invasive cells degrade the Matrigel, migrate through the pores, and adhere to the bottom of the membrane.[4]

Boyden_Chamber cluster_top cluster_bottom chamber Upper Chamber Porous Membrane + Matrigel Lower Chamber Bottom_Content Chemoattractant (e.g., 10% FBS Media) Migration Invasive cells degrade Matrigel and migrate Top_Content Cancer Cells in Serum-Free Media + Compound Migration->chamber:bottom

Caption: Schematic of a Boyden Chamber for cell invasion assay.

  • Step-by-Step Methodology:

    • Rehydrate Insert: Rehydrate the Matrigel-coated inserts (8 µm pore size) by adding warm, serum-free medium to the upper and lower chambers for 2 hours at 37°C.

    • Prepare Cells: Harvest cells that have been pre-treated with the compound (or vehicle) for ~24 hours. Resuspend them in serum-free medium at 1 x 10⁵ cells/mL.

    • Load Chambers: Remove the rehydration medium. Add 750 µL of chemoattractant medium to the lower chamber. Add 500 µL of the cell suspension (containing the compound) to the upper chamber.

    • Incubation: Incubate for 22-24 hours at 37°C, 5% CO₂.

    • Remove Non-Invasive Cells: After incubation, use a cotton swab to gently remove the Matrigel and non-invasive cells from the top side of the insert.

    • Fix and Stain: Fix the invasive cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.5% crystal violet for 20 minutes.

    • Quantification: Wash the inserts with water and allow them to dry. Take pictures of several random fields under a microscope. Count the number of stained cells. Alternatively, the stain can be eluted with a solvent and absorbance can be measured.

References

  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Knippschild, U. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Fayzullina, S. et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - PubMed Central. [Link]

  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]

  • El-Naggar, A. M. et al. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Murphy, J. M. et al. (2014). In vitro JAK kinase activity and inhibition assays. PubMed - NIH. [Link]

  • Gomha, S. M. et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

  • Sharma, A. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • ResearchGate. (2015). Newer biologically active pyridines: A potential review. [Link]

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Application

Application Notes and Protocols for the Derivatization of N-(5-bromopyridin-3-yl)propionamide in Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the N-(5-bromopyridin-3-yl)propionamide Scaffold The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-(5-bromopyridin-3-yl)propionamide Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design.[2] The N-(5-bromopyridin-3-yl)propionamide core, in particular, offers a versatile platform for the systematic exploration of structure-activity relationships (SAR). This scaffold presents three primary vectors for chemical modification: the bromine atom at the 5-position, the amide linkage, and the propionamide side chain. Each of these sites can be independently or concurrently modified to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[4][5][6]

This technical guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of N-(5-bromopyridin-3-yl)propionamide. It is intended for researchers, scientists, and drug development professionals engaged in hit-to-lead and lead optimization campaigns. The methodologies described herein are designed to be robust and adaptable, enabling the generation of diverse chemical libraries for rigorous SAR exploration.

Strategic Derivatization Workflow

A systematic approach to the derivatization of the N-(5-bromopyridin-3-yl)propionamide scaffold is crucial for efficient SAR exploration. The following workflow outlines a logical progression for generating a focused library of analogs.

Derivatization_Workflow A Starting Material N-(5-bromopyridin-3-yl)propionamide B Vector 1: Pyridine C5 Position (Suzuki, Heck, Buchwald-Hartwig, etc.) A->B Cross-Coupling C Vector 2: Amide Moiety (Hydrolysis & Re-acylation, Bioisosteres) A->C Modification D Vector 3: Propionamide Side Chain (Chain extension/contraction, Alkylation) A->D Modification E Library of Analogs for SAR Studies B->E C->E D->E

Caption: A logical workflow for the systematic derivatization of the core scaffold.

Vector 1: Modification of the Pyridine C5-Position via Cross-Coupling Reactions

The bromine atom at the C5-position of the pyridine ring is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyridine scaffold and various boronic acids or esters. This reaction is instrumental in exploring the impact of aryl and heteroaryl substituents on biological activity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a clean, dry reaction vessel, combine N-(5-bromopyridin-3-yl)propionamide (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Heck Coupling: Introduction of Alkenyl Substituents

The Heck reaction allows for the introduction of alkenyl groups at the C5-position, providing access to analogs with altered conformational flexibility and potential for new interactions with biological targets.

Protocol 2: General Procedure for Heck Coupling

  • Reaction Setup: To a reaction vessel, add N-(5-bromopyridin-3-yl)propionamide (1.0 eq), the desired alkene (1.5 eq), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃) (4-10 mol%), and a base (e.g., Et₃N, K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Degassing: Degas the mixture thoroughly with nitrogen or argon.

  • Reaction: Heat the reaction mixture to 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Vector 2: Modification of the Amide Moiety

The amide bond is a critical determinant of a molecule's properties, including its hydrogen bonding capacity and metabolic stability. Derivatization at this position can lead to significant changes in biological activity.

Hydrolysis and Re-functionalization

Hydrolysis of the propionamide to the corresponding 3-amino-5-bromopyridine provides a key intermediate for the synthesis of a wide range of new amide and sulfonamide analogs.[7][8][9]

Protocol 3: Acid-Catalyzed Hydrolysis of the Amide

  • Reaction Setup: Dissolve N-(5-bromopyridin-3-yl)propionamide in a mixture of a suitable alcohol (e.g., methanol or ethanol) and concentrated hydrochloric acid (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-5-bromopyridine, which can be used without further purification or purified by column chromatography.

Protocol 4: N-Acylation of 3-amino-5-bromopyridine

  • Reaction Setup: Dissolve 3-amino-5-bromopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF. Add a base, such as triethylamine or pyridine (1.5-2.0 eq).

  • Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the desired acylating agent (e.g., acid chloride or anhydride) (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Bioisosteric Replacement of the Amide Bond

To improve metabolic stability and explore different chemical space, the amide bond can be replaced with a bioisostere, such as a 1,2,3-triazole or an oxadiazole.[1][10][11][12] This strategy can lead to compounds with improved pharmacokinetic profiles.

Amide_Bioisosteres cluster_0 Amide cluster_1 Bioisosteres Amide R-CO-NH-R' Triazole 1,2,3-Triazole Amide->Triazole Oxadiazole 1,2,4-Oxadiazole Amide->Oxadiazole

Caption: Common bioisosteric replacements for the amide bond.

Vector 3: Modification of the Propionamide Side Chain

Alterations to the propionamide side chain can influence the molecule's interaction with its biological target and affect its overall lipophilicity.

Chain Length Variation

Varying the length of the alkyl chain of the amide can be achieved by using different acid chlorides or anhydrides in the N-acylation of 3-amino-5-bromopyridine (see Protocol 4). This allows for the exploration of how chain length impacts binding affinity and selectivity.

Introduction of Substituents on the Alkyl Chain

Introducing substituents, such as alkyl groups, on the propionamide chain can create steric bulk and influence the conformational preferences of the side chain. This can be achieved by starting with appropriately substituted acylating agents.

Hypothetical SAR Data Presentation

Systematic derivatization allows for the construction of a structure-activity relationship table to guide further optimization efforts.

Compound R1 (C5-Position) Amide Moiety R2 (Side Chain) IC₅₀ (nM) Metabolic Stability (t½, min)
Parent -Br-NHCOEt-Et50015
1a -Ph-NHCOEt-Et25020
1b -4-F-Ph-NHCOEt-Et15025
1c -2-pyridyl-NHCOEt-Et30018
2a -Br-NHSO₂Me-Et>100060
2b -Br1,2,3-triazole-Et450>120
3a -Br-NHCOMe-Me60012
3b -Br-NHCO-cPr-cPr40035

Analysis of Hypothetical SAR Data:

  • C5-Position (R1): Introduction of an aryl group (1a) improves potency compared to the parent compound. A fluorine substituent at the para-position of the phenyl ring (1b) further enhances activity, possibly due to favorable electronic interactions or improved binding.

  • Amide Moiety: Replacing the amide with a sulfonamide (2a) results in a significant loss of activity, suggesting the hydrogen bonding capabilities of the amide carbonyl are crucial. A 1,2,3-triazole bioisostere (2b) maintains comparable potency to the parent while significantly improving metabolic stability.

  • Side Chain (R2): Shortening the alkyl chain (3a) slightly decreases potency. Introducing a cyclopropyl group (3b) improves both potency and metabolic stability, likely due to the introduction of conformational rigidity and resistance to metabolism.

Conclusion

The N-(5-bromopyridin-3-yl)propionamide scaffold is a highly tractable platform for medicinal chemistry campaigns. The synthetic protocols outlined in this guide provide a robust framework for the systematic exploration of its three key derivatization vectors. By leveraging modern cross-coupling methodologies, amide bond modifications, and side-chain alterations, researchers can efficiently generate diverse libraries of analogs. The subsequent analysis of SAR data, as illustrated hypothetically, will enable the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process.

References

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  • Dolan, E. C. (2019). Pyridine in Pharmaceutical and Medicinal Chemistry. Top Curr Chem (Z), 377(3), 18. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]

  • Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 2000-2006. [Link]

  • Knapp, R. R., Bulger, A. S., & Garg, N. K. (2020). Carboxylic Acid Synthesis by Hydrolysis of Amides. Organic Letters, 22(7), 2833–2837. [Link]

  • Brown, D. G., & Wobst, P. (2021). A Decade of Pyridine-Containing Heterocycles in US FDA Approved Drugs: A Medicinal Chemistry-Based Analysis. Journal of Medicinal Chemistry, 64(15), 10765–10803. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Taniguchi’s Cross-Coupling. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337–2347. [Link]

  • Hughes, D. L. (2014). A Review of the Hofmann Rearrangement. Organic Preparations and Procedures International, 46(3), 211-243. [Link]

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. [Link]

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Technical Notes & Optimization

Optimization

Technical Support Center: Purification of N-(5-bromopyridin-3-yl)propionamide by Recrystallization

Welcome to the technical support center for the purification of N-(5-bromopyridin-3-yl)propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(5-bromopyridin-3-yl)propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this compound through recrystallization.

Introduction: The Rationale Behind Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle behind it is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the surrounding solution (the "mother liquor").[2]

For N-(5-bromopyridin-3-yl)propionamide, a compound containing both a polar amide group and a semi-polar bromopyridine ring, selecting the appropriate solvent system is critical for successful purification. This guide will walk you through a general protocol and help you navigate the common challenges encountered during this process.

Experimental Protocol: A General Workflow for Recrystallization

This protocol provides a starting point for the recrystallization of N-(5-bromopyridin-3-yl)propionamide. Optimization may be necessary depending on the nature and quantity of impurities.

Step 1: Solvent Selection

The choice of solvent is the most critical step in recrystallization.[2] For amides, polar solvents are often a good starting point.[3][4] Small-scale solubility tests are highly recommended to identify a suitable solvent or solvent mixture.[1][5]

Step 2: Dissolution
  • Place the crude N-(5-bromopyridin-3-yl)propionamide in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture to the solvent's boiling point while stirring.

  • Continue adding small portions of hot solvent until the compound just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[1]

Step 3: Decolorization (if necessary)

If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

Step 4: Hot Gravity Filtration

If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

Step 5: Crystallization
  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.[6]

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

Step 6: Crystal Collection and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

Step 7: Drying

Dry the purified crystals to a constant weight.[1] This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Isolation Solvent_Selection 1. Solvent Selection Dissolution 2. Dissolution in Minimal Hot Solvent Solvent_Selection->Dissolution Decolorization 3. Decolorization (Optional) Dissolution->Decolorization Hot_Filtration 4. Hot Gravity Filtration (Optional) Decolorization->Hot_Filtration Crystallization 5. Slow Cooling & Crystal Formation Hot_Filtration->Crystallization Vacuum_Filtration 6. Crystal Collection Crystallization->Vacuum_Filtration Washing 7. Washing with Ice-Cold Solvent Vacuum_Filtration->Washing Drying 8. Drying Washing->Drying End Pure Product Drying->End Start Start Start->Solvent_Selection

Caption: A general workflow for the recrystallization of N-(5-bromopyridin-3-yl)propionamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Issue 1: The compound does not dissolve, even in a large amount of boiling solvent.

  • Possible Cause: The solvent is not polar enough to dissolve the N-(5-bromopyridin-3-yl)propionamide. Pyridine derivatives and amides are generally polar and require polar solvents.[5]

  • Solution:

    • Consult a Solvent Polarity Chart: Choose a more polar solvent. Water, ethanol, and acetonitrile are good candidates to test.[3][7]

    • Use a Solvent Mixture: If a single solvent is not effective, try a binary solvent system. For example, dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water or hexane) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool.[8]

Issue 2: No crystals form after the solution has cooled.

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[6][9]

    • Solution: Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[5][6]

  • Possible Cause 2: The solution is supersaturated.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][5]

    • Solution 2: Seeding. Add a tiny, pure crystal of N-(5-bromopyridin-3-yl)propionamide (a "seed crystal") to the solution to initiate crystallization.[5]

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is cooling too quickly. Rapid cooling can sometimes cause the compound to come out of solution as a liquid (oil) rather than a solid.[9]

    • Solution: Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly. Insulating the flask can help.[6]

  • Possible Cause 2: High levels of impurities. Impurities can depress the melting point of the compound, causing it to separate as an oil.

    • Solution: Try adding slightly more solvent before cooling to keep the impurities dissolved.[6] If the problem persists, a different purification method, such as column chromatography, may be necessary before attempting recrystallization again.

Issue 4: The recrystallized product has a low yield.

  • Possible Cause 1: Using too much solvent during dissolution. This keeps a significant amount of the product in the mother liquor.[9]

    • Solution: Always use the minimum amount of hot solvent required for dissolution.[1]

  • Possible Cause 2: Washing the crystals with too much solvent or warm solvent.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent.[1]

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

Troubleshooting Decision Tree

// Nodes Start [label="Problem Encountered", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; No_Dissolve [label="Compound Won't Dissolve", fillcolor="#F1F3F4", fontcolor="#202124"]; No_Crystals [label="No Crystals Formed", fillcolor="#F1F3F4", fontcolor="#202124"]; Oiling_Out [label="Compound 'Oils Out'", fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Yield [label="Low Yield", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions Sol_Polar [label="Use More Polar Solvent\nor a Solvent Mixture", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Boil [label="Boil Off Excess Solvent", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Induce [label="Induce Crystallization:\n- Scratch Flask\n- Add Seed Crystal", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Cool [label="Reheat and Cool Slowly", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Solvent [label="Use Minimal\nIce-Cold Wash Solvent", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Start -> No_Dissolve [label="Insoluble?"]; Start -> No_Crystals [label="Clear Solution?"]; Start -> Oiling_Out [label="Liquid Droplets?"]; Start -> Low_Yield [label="Poor Recovery?"];

No_Dissolve -> Sol_Polar; No_Crystals -> Sol_Boil [label="Too much solvent?"]; No_Crystals -> Sol_Induce [label="Supersaturated?"]; Oiling_Out -> Sol_Cool; Low_Yield -> Sol_Solvent; } .enddot

Caption: A decision tree to diagnose and solve common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I perform a small-scale solubility test to find a good solvent?

A: Place a small amount of your crude compound (a few milligrams) into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, hexane) drop by drop at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[2]

Q2: What are some good starting solvents to test for N-(5-bromopyridin-3-yl)propionamide?

A: Given the amide and bromopyridine functional groups, moderately to highly polar solvents are a good starting point. Consider testing ethanol, isopropanol, acetonitrile, and water.[3][4] Solvent mixtures like ethanol/water or acetone/hexane can also be effective.[8]

Q3: Why is slow cooling important?

A: Slow cooling allows for the selective formation of crystals. The molecules of the desired compound have time to arrange themselves into a stable crystal lattice, excluding the smaller, less abundant impurity molecules, which remain in the solution.[6] Rapid cooling can trap impurities within the crystal structure.[9]

Q4: Can I reuse the mother liquor to get more product?

A: Yes, it is possible to recover a second crop of crystals from the mother liquor by concentrating the solution (boiling off some solvent) and re-cooling. However, this second crop will likely be less pure than the first.

Q5: My final product has a wide melting point range. What does this indicate?

A: A sharp melting point is an indicator of high purity. A broad melting point range typically signifies the presence of impurities, which disrupt the crystal lattice and cause the compound to melt over a range of temperatures. If your recrystallized product still has a broad melting point range, a second recrystallization may be necessary.

Data Summary

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds like salts and some amides.[4]
Ethanol78HighA versatile and commonly used solvent for many organic compounds.[7]
Acetonitrile82Medium-HighOften gives good results for amides.[3]
Acetone56Medium-HighA good solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77MediumEffective for compounds of intermediate polarity.
Dichloromethane40Medium-LowLow boiling point; often used in solvent mixtures.[7]
Hexane69LowSuitable for non-polar compounds; often used as the "poor" solvent in a binary mixture.[8]

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4. YouTube. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Zubrick, J. W. Common Solvents for Crystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization. [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. Recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Propionylation of 3-Amino-5-Bromopyridine

Introduction: The N-propionylation of 3-amino-5-bromopyridine is a fundamental transformation in medicinal chemistry, yielding N-(5-bromopyridin-3-yl)propanamide, a critical building block for various pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-propionylation of 3-amino-5-bromopyridine is a fundamental transformation in medicinal chemistry, yielding N-(5-bromopyridin-3-yl)propanamide, a critical building block for various pharmaceutical and agrochemical agents[1]. While seemingly straightforward, this acylation reaction is frequently plagued by side reactions that can drastically reduce the yield and purity of the desired product. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help researchers navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the propionylation of 3-amino-5-bromopyridine.

Q1: My LC-MS analysis shows my desired product, but also a significant peak with a mass approximately 56 Da higher. What is this byproduct and why is it forming?

A: This is the most common side reaction: di-propionylation (or over-acylation). The byproduct is N-(5-bromopyridin-3-yl)-N-(propanoyl)propanamide.

  • Causality: The N-H proton of the initially formed amide product, N-(5-bromopyridin-3-yl)propanamide, is more acidic than the N-H protons of the starting amine. In the presence of a sufficiently strong base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), this amide can be deprotonated to form a highly nucleophilic amide anion.[2][3] This anion then rapidly attacks a second molecule of the propionylating agent (e.g., propionic anhydride), leading to the di-acylated byproduct.[2][3] The electron-withdrawing nature of the pyridine ring further contributes to the acidity of the amide proton, making this pathway particularly favorable in heteroaromatic systems compared to simple anilines.[3]

Q2: My reaction seems to stall, and upon workup, I recover a large amount of unreacted 3-amino-5-bromopyridine. What's going wrong?

A: This issue typically points to the degradation of your acylating agent, most commonly through hydrolysis.

  • Causality: Propionic anhydride reacts exothermically and rapidly with water to form two equivalents of propionic acid, which is unreactive under these conditions.[4] The half-life of propionic anhydride in an aqueous environment can be as short as a few minutes.[4] Even trace amounts of moisture in your solvent, on your glassware, or in the starting amine can lead to significant consumption of the anhydride, leaving insufficient reagent to complete the reaction.

Q3: Is it possible for the propionyl group to react with the pyridine ring nitrogen instead of the amino group?

A: While the pyridine nitrogen is a nucleophilic site, direct N-acylation of the exocyclic amino group is the kinetically and thermodynamically favored pathway for 3-aminopyridines.

  • Causality: Studies on the acylation of aminopyridines have shown that for 2- and 3-aminopyridines, the reaction proceeds via rate-determining acylation directly at the amino nitrogen.[5] While acylation at the ring nitrogen to form an N-acylpyridinium salt is a known mechanism for 4-aminopyridine, this pathway is less favorable for the 3-amino isomer.[5] The resulting N-(5-bromo-3-pyridyl)propanamide is a stable amide, whereas an N-acylpyridinium salt would be a highly reactive intermediate.

Q4: What is the most critical reagent choice to ensure selective mono-propionylation?

A: The choice of base is the single most important factor in preventing the di-propionylation side reaction.

  • Causality: As explained in Q1, a strong base promotes the deprotonation of the desired mono-acylated product, leading to the di-acylated byproduct. The key is to use a base that is strong enough to scavenge the propionic acid byproduct of the reaction but not strong enough to deprotonate the amide product. A weak tertiary amine base like pyridine (pKb ≈ 8.8) is ideal.[2] It effectively neutralizes the acid byproduct without promoting the formation of the amide anion. In contrast, stronger bases like triethylamine (pKb ≈ 3.25) will readily cause over-acylation.[2][3]

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific experimental issues.

Key Reaction Pathways

The following diagram illustrates the desired mono-propionylation pathway versus the base-mediated di-propionylation side reaction.

G Figure 1. Competing Reaction Pathways cluster_main Desired Mono-Propionylation cluster_side Di-Propionylation Side Reaction A 3-Amino-5-bromopyridine C N-(5-bromopyridin-3-yl)propanamide (Desired Product) A->C Nucleophilic Attack B Propionic Anhydride B->C D Propionic Acid (Byproduct) C2 N-(5-bromopyridin-3-yl)propanamide C->C2 Product can enter side reaction pathway E Amide Anion (Deprotonated Intermediate) C2->E Deprotonation F N,N-diacyl-adduct (Byproduct) E->F Nucleophilic Attack G Strong Base (e.g., Et3N) G->E H Propionic Anhydride H->F

Caption: Desired reaction versus the diacylation side pathway.

Troubleshooting Table
Symptom / Observation Probable Cause Recommended Corrective Actions
High concentration of M+56 byproduct by LC-MS. Di-propionylation. 1. Change Base: Replace strong bases (Triethylamine, K₂CO₃) with a weak base like Pyridine.[2][3]2. Control Stoichiometry: Use the acylating agent as the limiting reagent (1.0-1.1 equivalents).3. Lower Temperature: Run the reaction at 0 °C to slow the rate of the second acylation.
Low conversion; recovery of starting amine. Hydrolysis of acylating agent. 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., DCM, THF). Dry glassware in an oven. Use a fresh bottle of propionic anhydride.[4][6]2. Inert Atmosphere: Run the reaction under Nitrogen or Argon to exclude atmospheric moisture.
Reaction turns dark brown/black; complex mixture by TLC/LC-MS. Decomposition / Thermal Runaway. 1. Temperature Control: The acylation is exothermic. Add the acylating agent slowly and dropwise to a cooled solution (0 °C) of the amine to maintain control.[4]2. Check Purity: Ensure the starting 3-amino-5-bromopyridine is pure, as impurities can catalyze decomposition.
Product is isolated but contaminated with propionic acid. Incomplete Workup. 1. Aqueous Wash: Perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to quench excess anhydride and neutralize the propionic acid byproduct, extracting it into the aqueous layer.

Section 3: Optimized Experimental Protocols

Following a validated protocol is the best way to avoid side reactions from the outset.

General Experimental Workflow

Caption: Standard workflow for selective propionylation.

Protocol for Selective Mono-Propionylation of 3-Amino-5-Bromopyridine

This protocol is designed to maximize the yield of the desired mono-acylated product while minimizing di-propionylation.

Materials:

  • 3-Amino-5-bromopyridine (1.0 eq)

  • Propionic Anhydride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Add 3-amino-5-bromopyridine (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar. Purge the flask with nitrogen or argon.

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and pyridine (2.0 eq). Stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add propionic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture again to 0 °C.

    • Slowly add saturated aqueous NaHCO₃ to quench excess propionic anhydride and neutralize the pyridinium salt and propionic acid byproduct.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol for Purification

The crude product can be purified to high homogeneity using standard silica gel chromatography.

Procedure:

  • Adsorption: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel and concentrate the slurry to obtain a dry powder.

  • Column Preparation: Prepare a silica gel column packed with a suitable non-polar solvent (e.g., heptane or hexane).

  • Loading & Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in heptane/hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The desired product is moderately polar and should elute after non-polar impurities but before any highly polar byproducts.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain N-(5-bromopyridin-3-yl)propanamide as a purified solid.

Section 4: References

  • SIDS Initial Assessment Profile for Propionic Anhydride. (n.d.). OECD. Retrieved from [Link]

  • Al-Tel, T. H. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(4), 11-23. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2020). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Retrieved from [Link]

  • Barlin, G. B., & Fenn, M. D. (1970). Mechanisms for the Acetylation of Aminopyridines. ConnectSci. Retrieved from [Link]

  • Ma, Y., et al. (2023). Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. PubMed Central. Retrieved from [Link]

  • Al-Tel, T. H. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, anhydride. NIST Chemistry WebBook. Retrieved from [Link]

  • Namba, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ACS Publications. Retrieved from [Link]

  • Sciencemadness Wiki. (2021). Propionic anhydride. Retrieved from [Link]

  • Ma, Y., et al. (2023). Photocatalytic Construction of N-Acyl-N,O-Acetal-Linked Pyridines via Aminocyclopropane Ring Opening. RSC Publishing. Retrieved from [Link]

  • ChemComplex Ltd. (2026). Propionic Anhydride: The Key to Pharma Intermediates, Flavors & Sustainability. Retrieved from [Link]

  • Wang, H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Publications. Retrieved from [Link]

  • Namba, K., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]

  • PubChem. (n.d.). Propionic anhydride. Retrieved from [Link]

  • Gauthier, M., et al. (2020). An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications. PubMed Central. Retrieved from [Link]

  • Govaert, E., et al. (2016). Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • Govaert, E., et al. (2016). Pitfalls in histone propionylation during bottom-up mass spectrometry analysis. PubMed Central. Retrieved from [Link]

  • Yanovsky, A. I., et al. (2011). 3-Amino-5-bromo-2-iodopyridine. PubMed Central. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Amide Coupling to Aminopyridines

Welcome, researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and overcome challenges associated with low yields in amide coupling reactions involving aminopyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and overcome challenges associated with low yields in amide coupling reactions involving aminopyridines. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical reasoning to empower your experimental design.

Troubleshooting Guide: A Step-by-Step Approach to Diagnosing Low Yields

Low yields in amide coupling reactions with aminopyridines are a frequent challenge, primarily due to the electronic properties of the aminopyridine ring. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction performance.

Q1: My amide coupling reaction with an aminopyridine is resulting in low or no product. What are the likely causes?

Several factors can contribute to low yields in these reactions. The most common culprits are the reduced nucleophilicity of the aminopyridine, undesirable side reactions, and suboptimal reaction conditions.[1][2]

Here’s a breakdown of the primary issues:

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the pyridine ring decreases the electron density on the exocyclic amino group, making it a weaker nucleophile compared to anilines.[3] This effect is particularly pronounced in 2-aminopyridines and 4-aminopyridines due to resonance delocalization of the nitrogen lone pair into the ring.[4]

  • Protonation of the Amine: The basicity of aminopyridines means they can be easily protonated by the carboxylic acid starting material, rendering the amine non-nucleophilic.[1]

  • Side Reaction: N-Acylation of the Pyridine Ring: Under certain conditions, acylation can occur on the pyridine nitrogen, leading to the formation of an acylpyridinium salt. This is especially a concern with more nucleophilic pyridines.[5]

  • Incomplete Carboxylic Acid Activation: If the coupling reagent is not effective or used in insufficient amounts, the carboxylic acid will not be fully activated, leading to a stalled reaction.[1]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the aminopyridine can sterically hinder the approach of the nucleophile to the activated carboxylic acid.[1]

Q2: How can I systematically troubleshoot my low-yielding reaction?

Follow this workflow to diagnose the issue:

Caption: A decision-making workflow for troubleshooting low-yield amide couplings with aminopyridines.

Frequently Asked Questions (FAQs)

Q3: What are the best coupling reagents for aminopyridines?

The choice of coupling reagent is critical. For challenging substrates like aminopyridines, more potent reagents are often necessary.

Coupling ReagentClassStrengthsConsiderations
HATU/HBTU Uronium/Aminium SaltsHighly efficient, fast reaction times.[6][7]Can react with the amine if used in excess.[6]
COMU Uronium SaltSafer alternative to benzotriazole-based reagents, highly reactive.[6]Generally a very effective choice.
PyBOP Phosphonium SaltDoes not react with the free amine, good for valuable amines.[2]Byproducts can sometimes be difficult to remove.
EDC/HOBt CarbodiimideCost-effective, common reagent.[1]Often requires additives and may be less effective for electron-deficient amines.[1][8]
T3P® Phosphonic AnhydrideEffective for a broad range of substrates.Byproducts are water-soluble, simplifying workup.
Acyl Fluorides (via BTFFH) In situ generationExcellent for sterically hindered and electron-deficient amines.[9][10]May require elevated temperatures.[10]
Q4: How does the position of the amino group on the pyridine ring affect reactivity?

The position of the amino group significantly influences the pKa and nucleophilicity of the aminopyridine.

  • 4-Aminopyridine (pKa ≈ 9.17): The most basic of the isomers. The lone pair of the exocyclic nitrogen can delocalize into the ring, increasing the electron density on the ring nitrogen.[4][11]

  • 2-Aminopyridine (pKa ≈ 6.86): Less basic than 4-aminopyridine. The proximity of the amino group to the ring nitrogen allows for some electronic effects.[4][11]

  • 3-Aminopyridine (pKa ≈ 6.0): The least basic of the three. The amino group is meta to the ring nitrogen, so its electronic influence is primarily inductive.[4]

Generally, the less basic the aminopyridine, the less nucleophilic it will be, making the amide coupling more challenging.

Q5: How can I minimize side reactions, such as N-acylation of the pyridine ring?

Controlling the reaction conditions is key to minimizing side reactions.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the aminopyridine can be beneficial. This minimizes the exposure of the aminopyridine to the highly reactive intermediate.

  • Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases will deprotonate the necessary species without competing as nucleophiles.

  • Temperature Control: Running the reaction at a lower temperature can sometimes disfavor side reactions. However, for poorly nucleophilic aminopyridines, elevated temperatures may be necessary to drive the desired reaction to completion.[10]

Q6: Are there any alternative strategies for particularly difficult couplings?

For extremely challenging substrates where standard coupling protocols fail, consider the following:

  • Acyl Fluoride Formation: In situ generation of an acyl fluoride from the carboxylic acid using a reagent like BTFFH, followed by reaction with the aminopyridine, can be highly effective for both sterically hindered and electron-deficient partners.[9][10]

  • Conversion to Acyl Chloride: While a harsher method, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride can provide a highly reactive electrophile.[7][12] This should be a last resort, as the conditions may not be compatible with sensitive functional groups.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF, DCM), add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the aminopyridine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation with BTFFH

This protocol is adapted for challenging substrates.[10]

  • In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.3 eq.) in anhydrous DCM.

  • Add BTFFH (1.5 eq.) and DIPEA (4.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aminopyridine (1.0 eq.).

  • Seal the vessel and heat to the desired temperature (e.g., 80 °C) for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

References

  • Baral, R., Gunn, J. V., & Hartley, C. S. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. [Link]

  • Optimization studies of an amide coupling reaction with anilines. (n.d.). ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Coupling Reagents. (n.d.). Aapptec. [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(45), 11059-11065. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Growing Science. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

Stability of N-(5-bromopyridin-3-yl)propionamide under acidic and basic conditions

Welcome to the technical support center for N-(5-bromopyridin-3-yl)propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-bromopyridin-3-yl)propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for experiments involving this compound. As Senior Application Scientists, we have compiled this resource to address common challenges related to the stability of N-(5-bromopyridin-3-yl)propionamide under various chemical environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(5-bromopyridin-3-yl)propionamide in solution?

The primary stability concern for N-(5-bromopyridin-3-yl)propionamide is its susceptibility to hydrolysis of the amide bond, particularly under strong acidic or basic conditions.[1] This degradation pathway is a common characteristic of amide-containing compounds. The rate of hydrolysis is influenced by pH, temperature, and the concentration of the acid or base catalyst.

Q2: What are the expected degradation products of N-(5-bromopyridin-3-yl)propionamide under hydrolytic stress?

Under both acidic and basic conditions, the amide bond is cleaved to yield two primary degradation products: 5-bromo-3-aminopyridine and propionic acid.

Caption: Hydrolysis of N-(5-bromopyridin-3-yl)propionamide.

Q3: How does the pyridine ring influence the stability of the amide bond?

The electron-withdrawing nature of the pyridine ring can influence the reactivity of the amide's carbonyl group. The bromine substituent further modifies the electron density of the ring. However, the fundamental mechanism of acid or base-catalyzed hydrolysis of the amide bond remains the primary degradation pathway.

Troubleshooting Guide

Issue 1: Rapid degradation of N-(5-bromopyridin-3-yl)propionamide in an acidic formulation.

  • Plausible Cause: Acid-catalyzed hydrolysis of the amide bond. In acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3]

  • Troubleshooting Steps:

    • pH Adjustment: If possible for your application, increase the pH of the formulation to be closer to neutral. The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions.[4]

    • Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis.

    • Excipient Screening: Certain formulation excipients may act as catalysts. A forced degradation study can help identify any incompatible excipients.[5][6]

Issue 2: Inconsistent results or loss of compound when using a basic mobile phase in HPLC analysis.

  • Plausible Cause: Base-catalyzed hydrolysis of the amide bond. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide.[1][7] While generally less reactive than esters, amides can still hydrolyze under basic conditions, especially with heat.[1]

  • Troubleshooting Steps:

    • Use a Buffered Mobile Phase: Employ a buffer system to maintain a consistent and near-neutral pH if your separation allows.

    • Optimize HPLC Method:

      • Reduce the run time to minimize the compound's exposure to the basic mobile phase.

      • Perform the analysis at a lower temperature.

      • Consider using a different stationary phase that allows for separation at a lower pH.

Issue 3: Appearance of unknown peaks in the chromatogram during stability studies.

  • Plausible Cause: Formation of degradation products or side reactions. While 5-bromo-3-aminopyridine and propionic acid are the expected primary degradation products, other minor products could form under specific stress conditions.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Systematically expose N-(5-bromopyridin-3-yl)propionamide to acidic, basic, oxidative, photolytic, and thermal stress to identify potential degradation products.[8][9][10] This will help in establishing the degradation pathway.

    • Mass Spectrometry Analysis: Use LC-MS to identify the mass of the unknown peaks and deduce their structures. This is crucial for confirming the identity of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol aims to intentionally degrade the compound to identify potential degradation products and assess its stability in acidic environments.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(5-bromopyridin-3-yl)propionamide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • To a vial, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • The final concentration of the compound will be approximately 0.5 mg/mL.

  • Control Sample: Prepare a control sample by adding an equal volume of purified water instead of HCl.

  • Incubation: Incubate both the stress and control samples at 60°C for 24 hours. It is advisable to take samples at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the progression of degradation.

  • Neutralization: After incubation, cool the samples to room temperature and neutralize the stress sample with an appropriate amount of 0.1 M sodium hydroxide (NaOH).

  • Analysis: Analyze all samples by a stability-indicating HPLC method, typically with UV detection. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Protocol 2: Forced Degradation Study - Basic Conditions

This protocol assesses the stability of the compound in a basic environment.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(5-bromopyridin-3-yl)propionamide as described above.

  • Stress Sample Preparation:

    • To a vial, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Control Sample: Prepare a control sample using purified water.

  • Incubation: Incubate both samples at 60°C for 24 hours, with intermediate time points as needed.

  • Neutralization: After incubation, cool the samples and neutralize the stress sample with 0.1 M hydrochloric acid (HCl).

  • Analysis: Analyze all samples by HPLC.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions prep Prepare Stock Solution (1 mg/mL) acid Acidic Stress (0.1 M HCl, 60°C) prep->acid base Basic Stress (0.1 M NaOH, 60°C) prep->base control Control (Water, 60°C) prep->control neutralize Neutralize Samples acid->neutralize base->neutralize control->neutralize analyze HPLC Analysis neutralize->analyze

Caption: Workflow for a forced degradation study.

Data Presentation

Table 1: Summary of Expected Stability of N-(5-bromopyridin-3-yl)propionamide

ConditionStressorExpected StabilityPrimary Degradation Products
Acidic0.1 M HCl at 60°CLow5-bromo-3-aminopyridine, Propionic Acid
Basic0.1 M NaOH at 60°CLow to Moderate5-bromo-3-aminopyridine, Propionic Acid
NeutralWater at 60°CHighMinimal degradation expected
Oxidative3% H₂O₂ at RTTo be determinedPotential for N-oxide formation or other oxidative products
PhotolyticUV/Vis lightTo be determinedPotential for photodegradation

Mechanistic Insights

Acid-Catalyzed Hydrolysis

The mechanism for acid-catalyzed hydrolysis of amides involves several key steps.

G start Amide step1 Protonation of Carbonyl Oxygen start->step1 H₃O⁺ step2 Nucleophilic Attack by Water step1->step2 H₂O step3 Proton Transfer step2->step3 step4 Elimination of Protonated Amine step3->step4 end Carboxylic Acid + Protonated Amine step4->end

Caption: Mechanism of acid-catalyzed amide hydrolysis.

  • Protonation: The carbonyl oxygen is protonated by an acid, making the carbonyl carbon more electrophilic.[2][3]

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide group.

  • Elimination: The C-N bond breaks, and the leaving group (the amine) is expelled as its protonated form.

  • Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis proceeds through a different, though related, mechanism.[1]

G start Amide step1 Nucleophilic Attack by Hydroxide start->step1 OH⁻ step2 Elimination of Amide Anion step1->step2 step3 Deprotonation of Carboxylic Acid step2->step3 end Carboxylate + Amine step3->end

Caption: Mechanism of base-catalyzed amide hydrolysis.

  • Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[7]

  • Elimination: The amide anion (a poor leaving group) is eliminated. This step is generally slow and often requires heating.[1]

  • Deprotonation: The newly formed carboxylic acid is quickly deprotonated by the strongly basic amide anion, driving the reaction to completion.

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Rapid Micro Biosystems. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ACS Publications. (2005). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. [Link]

  • ResearchGate. (1970). Acidic and Basic Amide Hydrolysis. [Link]

  • ACS Publications. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas-Phase and Solvent Effects. The Journal of Physical Chemistry B. [Link]

Sources

Optimization

Optimizing temperature and reaction time for propionamide synthesis

Welcome to the Technical Support Center dedicated to the synthesis of propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of propionamide, with a core focus on optimizing temperature and reaction time to achieve high yield and purity.

Introduction to Propionamide Synthesis

Propionamide (CH₃CH₂CONH₂) is a valuable primary amide in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and fine chemicals.[1][2] Its synthesis can be approached through several common routes, each with its own set of parameters that require careful control for optimal outcomes. The most prevalent methods include:

  • Amidation of Propionic Acid: The direct reaction of propionic acid with ammonia, typically at elevated temperatures, to form ammonium propionate, which then dehydrates to propionamide.[3][4]

  • From Propionyl Chloride: The reaction of the more reactive propionyl chloride with ammonia, which is a rapid and often exothermic process.[5]

  • Partial Hydrolysis of Propanenitrile: The controlled hydrolysis of propanenitrile, where reaction conditions are managed to favor the formation of the amide and prevent further hydrolysis to propionic acid.[6]

This guide will delve into the critical roles of temperature and reaction time in these synthetic pathways and provide practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of propionamide from propionic acid and ammonia?

The optimal temperature for this reaction is a balance between achieving a reasonable reaction rate and minimizing side reactions or product degradation. Generally, the reaction is carried out at elevated temperatures to facilitate the dehydration of the intermediate ammonium propionate.[3] A broad temperature range of 80°C to 210°C has been reported in the literature.[4]

  • Lower temperatures (80-140°C): At the lower end of this range, the reaction rate will be slower, necessitating longer reaction times. However, this can be advantageous for minimizing the formation of impurities.

  • Higher temperatures (150-210°C): Increasing the temperature will significantly accelerate the dehydration step, leading to shorter reaction times. However, temperatures that are too high can lead to thermal degradation of the product and the formation of byproducts.[4]

Q2: How does reaction time affect the yield and purity of propionamide in the amidation of propionic acid?

Reaction time is intrinsically linked to the reaction temperature.

  • Insufficient reaction time: This will result in incomplete conversion of the starting materials, leading to a lower yield of propionamide. Unreacted propionic acid and ammonium propionate will be present as impurities.[7]

  • Optimal reaction time: At a given temperature, the optimal reaction time is the point at which the maximum yield of propionamide is achieved with minimal byproduct formation. This is best determined by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Excessive reaction time: Prolonged heating, especially at higher temperatures, can lead to the degradation of propionamide and the formation of byproducts, thus reducing both yield and purity.[8] Reaction times can range from 0.5 to 10 hours , depending on the temperature and scale of the reaction.[4]

Q3: When synthesizing propionamide via the partial hydrolysis of propanenitrile, how can I prevent the formation of propionic acid?

The key to selectively obtaining propionamide from propanenitrile is to use milder reaction conditions compared to those required for complete hydrolysis to the carboxylic acid.[6]

  • Temperature Control: Lowering the reaction temperature can help to stop the reaction at the amide stage.

  • pH Control: The pH of the reaction mixture plays a crucial role. While both acidic and basic conditions can be used for hydrolysis, carefully controlling the concentration of the acid or base can favor the formation of the amide.

  • Reaction Time: Monitoring the reaction is critical. The reaction should be stopped once the formation of propionamide is maximized, before significant further hydrolysis to propionic acid occurs.

Q4: What are the common byproducts in propionamide synthesis and how can their formation be minimized?

Common byproducts depend on the synthetic route and reaction conditions.

  • From Propionic Acid:

    • Unreacted Propionic Acid and Ammonium Propionate: These are primarily due to incomplete reaction (insufficient temperature or time). Optimizing these parameters will minimize their presence.[7]

    • Ethylamine: Can be formed via the Hofmann rearrangement of propionamide under certain conditions, though this is less common in direct amidation.[7][9]

  • From Propionyl Chloride:

    • Over-acylation products: If the reaction is not properly controlled, side reactions can occur.

    • Hydrolysis products: Propionyl chloride is highly reactive and can be hydrolyzed back to propionic acid if moisture is present. Ensuring anhydrous conditions is crucial.

  • From Propanenitrile:

    • Propionic Acid: As mentioned, this is the main byproduct resulting from over-hydrolysis. Milder conditions are key to prevention.[6]

Q5: What are the recommended methods for monitoring the progress of propionamide synthesis?

Regular monitoring is essential for determining the optimal reaction time and maximizing yield.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC): A quantitative technique that can be used to determine the relative amounts of starting materials, product, and volatile byproducts in the reaction mixture.[7]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction, especially for quantifying non-volatile impurities.[7]

  • Mass Spectrometry (MS) coupled with GC or LC (GC-MS, LC-MS): Provides detailed information on the molecular weight of the components in the reaction mixture, aiding in the identification of the product and any byproducts.[7]

Troubleshooting Guide

This section addresses common issues encountered during propionamide synthesis, with a focus on solutions related to temperature and reaction time.

Issue 1: Low Yield of Propionamide
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction has not proceeded to completion, leaving unreacted starting materials. This is often due to insufficient temperature or reaction time.Increase the reaction temperature within the optimal range (e.g., from 120°C to 160°C for the propionic acid route) and/or extend the reaction time. Monitor the reaction progress to determine the point of maximum conversion.
Product Degradation The reaction temperature is too high, or the reaction time is too long, causing the propionamide to decompose.[10]Reduce the reaction temperature. If a higher temperature is necessary for a reasonable reaction rate, carefully optimize the reaction time to stop the reaction as soon as the starting material is consumed.
Side Reactions Suboptimal temperature may favor the formation of byproducts over propionamide.Adjust the reaction temperature to a range known to favor the desired reaction. For example, in nitrile hydrolysis, avoid excessively high temperatures that promote further hydrolysis to the carboxylic acid.
Loss during Workup Propionamide is soluble in water, and significant amounts can be lost during aqueous extraction or washing steps.[9]Minimize the volume of water used during workup. If possible, use a continuous extraction method or back-extract the aqueous layers with a suitable organic solvent.
Issue 2: High Levels of Impurities in the Final Product
Potential Cause Explanation Recommended Solution
Unreacted Starting Materials As with low yield, this is due to an incomplete reaction.Optimize the reaction temperature and time as described above.
Formation of Byproducts High temperatures and/or long reaction times can promote the formation of byproducts.[8]Lower the reaction temperature and/or shorten the reaction time. A kinetic study plotting product and impurity formation over time can help identify the optimal endpoint.
Thermal Decomposition The product is degrading due to excessive heat.Use the lowest effective temperature for the reaction. Consider using a milder synthetic route if high temperatures are unavoidable.
Inefficient Purification The purification method is not effectively removing impurities.For recrystallization, ensure the correct solvent system is being used. Ethanol or a mixture of acetone and water are often effective for propionamide.[4] Ensure slow cooling to promote the formation of pure crystals.

Data Presentation

The following table provides an illustrative guide to the expected outcomes of propionamide synthesis from propionic acid and ammonia under different conditions. These values are based on literature and general principles of amidation reactions. Actual results may vary depending on the specific experimental setup.

Temperature (°C)Reaction Time (hours)Expected Yield (%)Expected Purity (%)Notes
1208-1050-60>95Slower reaction, but generally cleaner product with fewer byproducts.
1503-560-7090-95A good balance between reaction rate and purity.[4]
1801-2>7085-90Faster reaction, but increased risk of byproduct formation and product discoloration.
>200<1Variable<85High risk of thermal degradation and significant byproduct formation. Not recommended.

Experimental Protocols

Protocol 1: Synthesis of Propionamide from Propionic Acid and Ammonium Hydroxide
  • In a round-bottom flask equipped with a reflux condenser, combine propionic acid and ammonium hydroxide.

  • Heat the mixture gradually to the desired temperature (e.g., 150°C).

  • Maintain the reaction at this temperature for the optimized reaction time (e.g., 3 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude propionamide can be purified by distillation under reduced pressure or by recrystallization. For recrystallization, dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.[4]

Protocol 2: Monitoring Reaction Progress by GC-MS
  • Prepare a calibration curve using a known concentration of pure propionamide.

  • At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., methanol).

  • Inject the diluted sample into the GC-MS.

  • Monitor the disappearance of the starting material peaks and the appearance of the propionamide peak.

  • Quantify the amount of propionamide formed at each time point to determine the reaction kinetics and the optimal endpoint.

Visualization

Troubleshooting Workflow for Optimizing Propionamide Synthesis

TroubleshootingWorkflow start Start: Low Yield or Purity check_reaction_completion Check Reaction Completion (TLC, GC, HPLC) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete optimize_temp_time Increase Temperature and/or Time incomplete->optimize_temp_time Yes complete Reaction Complete incomplete->complete No monitor_progress Monitor Progress to Avoid Degradation optimize_temp_time->monitor_progress monitor_progress->check_reaction_completion analyze_impurities Analyze Impurities (GC-MS, LC-MS) complete->analyze_impurities starting_materials High Levels of Starting Materials analyze_impurities->starting_materials starting_materials->optimize_temp_time Yes byproducts Significant Byproducts starting_materials->byproducts No optimize_conditions Decrease Temperature and/or Time byproducts->optimize_conditions Yes purification_issue Check Purification Method byproducts->purification_issue No optimize_conditions->monitor_progress recrystallization Optimize Recrystallization (Solvent, Cooling Rate) purification_issue->recrystallization end End: Optimized Yield and Purity recrystallization->end

Caption: A logical workflow for troubleshooting and optimizing propionamide synthesis.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. [Link]

  • Google Patents. (2015).
  • PubChem. (n.d.). Propionamide. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wikipedia. (n.d.). Propanamide. [Link]

  • Biotage. (2023). How does reaction time impact synthetic product purity and yield?. [Link]

  • ResearchGate. (2013). New two-step pathway for the production of acrylonitrile from propionic acid. [Link]

  • PubChem. (n.d.). Propionamide. [Link]

  • OSTI.GOV. (2015). Identification of Chemical Attribution Signatures of Fentanyl Syntheses Using Multivariate Statistical Analysis of Orthogonal Analytical Data. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Vedantu. (n.d.). On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE. [Link]

  • Bloom Tech. (2024). What Reactions Can Be Carried Out Using Propionyl Chloride?. [Link]

Sources

Troubleshooting

Technical Support Center: Propionylation of 3-Amino-5-Bromopyridine

An in-depth technical guide from the desk of a Senior Application Scientist. Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the desk of a Senior Application Scientist.

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the selective propionylation of 3-amino-5-bromopyridine. Our goal is to provide you with the causal logic behind experimental choices and robust, field-proven protocols to overcome common issues, particularly the formation of over-propionylated byproducts.

Foundational Principles: Understanding the Reaction

The primary objective is the selective N-acylation of the amino group at the C3 position of 3-amino-5-bromopyridine to yield N-(5-bromopyridin-3-yl)propanamide. This reaction is fundamental in building more complex molecules in many discovery pipelines.

The core challenge arises from the nucleophilicity of not only the target primary amine but also the resulting amide nitrogen and the pyridine ring nitrogen. Under forcing conditions, a second propionyl group can be added, leading to an over-propionylated impurity. This reduces the yield of the desired product and introduces significant purification challenges.

G cluster_reactants Reactants cluster_products Products SM 3-Amino-5-Bromopyridine DP Desired Product N-(5-bromopyridin-3-yl)propanamide SM->DP Selective Mono-Propionylation (Desired Pathway) OP Over-propionylated Byproduct (e.g., Di-propionyl Amide) SM->OP Direct Di-Propionylation (Under Forcing Conditions) PA Propionic Anhydride or Propionyl Chloride DP->OP Second Propionylation (Side Reaction)

Caption: Reaction pathways for the propionylation of 3-amino-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What exactly is "over-propionylation" in the context of 3-amino-5-bromopyridine?

Over-propionylation refers to the addition of more than one propionyl group to the substrate. This typically manifests as the formation of a di-propionylated amide, where the nitrogen of the newly formed amide bond is acylated a second time. While less common, under certain catalytic conditions, acylation could also be directed towards the pyridine ring nitrogen, forming a reactive acylpyridinium salt intermediate.[1]

Q2: Why is controlling this side reaction so critical?

The formation of the over-propionylated byproduct leads to several downstream issues:

  • Reduced Yield: The consumption of the desired product to form the byproduct directly lowers the maximum achievable yield.

  • Purification Complexity: The byproduct often has similar chromatographic properties to the desired product, making separation by column chromatography difficult and resource-intensive.

  • Inaccurate Biological Data: If carried through to subsequent steps, the byproduct can lead to the formation of unintended final compounds, potentially confounding biological assays.

Q3: What are the primary factors that promote over-propionylation?

Over-propionylation is favored by conditions that increase the overall reactivity of the system. Key factors include:

  • High Stoichiometry: Using a large molar excess of the propionylating agent.

  • High Temperature: Increased thermal energy can overcome the higher activation barrier of the second propionylation.

  • Highly Reactive Acylating Agent: Propionyl chloride is more reactive than propionic anhydride and can be harder to control.

  • Extended Reaction Times: Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for the slower, secondary propionylation to occur.

  • Catalyst Choice: Highly effective acylation catalysts like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate both the desired reaction and the unwanted side reaction.[2][3]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with actionable advice grounded in chemical principles.

Issue 1: My LC-MS analysis shows the desired product mass and a second peak corresponding to the mass of a di-propionylated species. How do I improve selectivity?

This is the most common failure mode. The solution lies in reducing the overall reactivity and providing kinetic control over the reaction.

Solution A: Optimize Stoichiometry and Reagent Choice

The concentration and reactivity of your acylating agent are the most critical variables.

  • Reduce Molar Equivalents: Decrease the amount of propionic anhydride or propionyl chloride. While a slight excess is needed to drive the reaction, start with 1.1 equivalents and adjust based on reaction monitoring. Lowering the molar excess is a direct strategy to prevent over-propionylation, although it may increase the risk of incomplete conversion (under-propionylation).[4][5][6]

  • Switch to Propionic Anhydride: If you are using propionyl chloride, switch to the less reactive propionic anhydride. This provides a larger window for selective mono-acylation.

ProblemPotential CauseRecommended Solution
High Over-propionylation Molar excess of acylating agent is too high (>1.5 eq).Reduce to 1.05 - 1.2 equivalents.
Using highly reactive propionyl chloride.Switch to the less reactive propionic anhydride.
Reaction is sluggish Insufficient acylating agent.Increase equivalents cautiously to 1.2-1.3 eq.

Solution B: Implement Temperature Control

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even -15 °C. The desired primary amine acylation has a lower activation energy than the subsequent acylation of the less nucleophilic amide. By lowering the temperature, you disproportionately slow the undesired reaction, favoring the kinetic product.

Solution C: Employ Slow Addition

  • Control Reagent Concentration: Instead of adding the acylating agent all at once, add it dropwise over 30-60 minutes using a syringe pump. This maintains a low instantaneous concentration of the reagent, ensuring it reacts with the more nucleophilic starting material before it can react with the product amide.

G cluster_workflow High-Selectivity Propionylation Workflow A 1. Dissolve Substrate & Base in Solvent B 2. Cool to 0 °C A->B C 3. Add Acylating Agent (1.1 eq) via Syringe Pump (over 30-60 min) B->C D 4. Monitor by TLC/LC-MS (every 30 min) C->D D->C If incomplete, add 0.1 eq more E 5. Quench Reaction (upon substrate consumption) D->E

Caption: Recommended experimental workflow for maximizing mono-propionylation selectivity.

Issue 2: My attempts to control the reaction resulted in incomplete conversion (under-propionylation). How can I push the reaction to completion without forming the byproduct?

This indicates that the reaction conditions are too mild. The key is to increase reactivity in a controlled manner.

Solution A: Introduce a Catalyst Judiciously

  • Use Catalytic DMAP: Add a small amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that can dramatically increase the reaction rate.[2][3] However, use it sparingly, as excess DMAP can promote over-propionylation.

Solution B: Optimize the Base

  • Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid byproduct (propionic acid). These bases are less likely to interfere with the reaction compared to triethylamine.

Issue 3: I'm not sure if my side product is from over-propionylation. How can I confirm its identity?

Proper analytical characterization is crucial for troubleshooting.

Solution A: Mass Spectrometry

  • LC-MS Analysis: This is the most direct method. Calculate the expected exact masses for the starting material, the desired mono-propionylated product, and the di-propionylated byproduct. An LC-MS run on your crude reaction mixture will confirm the presence or absence of these species.

CompoundMolecular FormulaExact Mass (Monoisotopic)
3-Amino-5-bromopyridineC₅H₅BrN₂171.9639
Desired Product C₈H₉BrN₂O227.9898
Over-propionylated Product C₁₁H₁₃BrN₂O₂284.0160

Solution B: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: After purification, the ¹H NMR of the byproduct would likely show a more complex or shifted signal pattern for the ethyl group protons compared to the desired product, indicating a different chemical environment.

Solution C: Thin Layer Chromatography (TLC)

  • Co-spotting: If you have a reference standard of the desired product, you can run a TLC plate spotting the crude reaction mixture, the starting material, and the standard in separate lanes. The byproduct will appear as a distinct spot, typically less polar (higher Rf) than the desired amide product.

G Start Reaction Outcome Unsatisfactory CheckPurity Analyze Crude by LC-MS Start->CheckPurity Over Over-propionylation Detected? CheckPurity->Over Identify Species Under Under-propionylation Detected? Over->Under No Sol_Over Implement Control Strategy: 1. Lower Temp (0 °C) 2. Reduce Stoichiometry (1.1 eq) 3. Use Slow Addition Over->Sol_Over Yes Sol_Under Implement Reactivity Strategy: 1. Add Catalytic DMAP (1-5 mol%) 2. Allow Longer Reaction Time 3. Slightly Increase Temp (RT) Under->Sol_Under Yes Success Achieved High Yield & Purity Under->Success No (Reaction is optimal) Sol_Over->Success Sol_Under->Success

Caption: A troubleshooting decision tree for optimizing the propionylation reaction.

Validated Experimental Protocols

Protocol 1: High-Selectivity Mono-Propionylation

This protocol is optimized to minimize over-propionylation.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-5-bromopyridine (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane or THF) to a concentration of ~0.1 M.

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate syringe, prepare a solution of propionic anhydride (1.1 eq) in the same anhydrous solvent.

  • Slow Addition: Add the propionic anhydride solution to the reaction mixture dropwise via a syringe pump over 30 minutes.

  • Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reversing O-Acyl Over-propionylation (For Analogous Systems)

While not typically effective for the di-propionyl amide byproduct in this specific reaction, if your broader project involves potential O-propionylation on serine, threonine, or tyrosine residues, this method can be used.[4][6][7]

  • Post-Workup: After the standard aqueous workup, dissolve the crude product in a suitable solvent.

  • Hydroxylamine Treatment: Add a solution of hydroxylamine (HA) at a slightly basic pH.[4][8] The specific conditions (concentration, pH, time) may require optimization.

  • Monitoring: Monitor the selective removal of the O-propionyl group by LC-MS, being careful to check for any degradation of the desired N-acyl product.

  • Re-isolation: Perform a second aqueous workup to remove the hydroxylamine and re-isolate the product.

Note: This reversal strategy is primarily documented in the context of proteomics and histone analysis for labile O-acyl groups.[4][7] Its utility for reversing acylation on a pyridine nitrogen or a second acylation on an amide nitrogen is limited and prevention is the far superior strategy.

References

  • S. Tsuboi, et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. American Chemical Society. Available at: [Link]

  • Iwasaki, H., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Organic Letters. Available at: [Link]

  • Meert, P., et al. (2016). Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation. Proteomics. Available at: [Link]

  • Jung, S., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters. Available at: [Link]

  • Meert, P., et al. (2016). Figure 1: Lowering the molar excess (42x, 20x and 5x) of propionic anhydride per... ResearchGate. Available at: [Link]

  • Goudot, C., et al. (2014). Pitfalls in histone propionylation during bottom-up mass spectrometry analysis. Proteomics. Available at: [Link]

  • Hassner, A., et al. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron. Available at: [Link]

  • ResearchGate. (2024). Tuning the Structure of 4-Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. ResearchGate. Available at: [Link]

  • Meert, P., et al. (2016). Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation. PubMed. Available at: [Link]

  • Meert, P., et al. (2016). Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation. Wiley Online Library. Available at: [Link]

  • Hong, S. H. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]

  • Li, H., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • Meert, P., et al. (2016). Figure 2: Reversing overpropionylation. (A) Overpropionylation in method H 42x... ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the HPLC Purity Analysis of N-(5-bromopyridin-3-yl)propionamide

Introduction: The Critical Role of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. N-(5-bromopyridin-3-yl)propionamide, a substituted pyridine derivative, serves as a vital building block in the synthesis of more complex molecules. Impurities, even at trace levels, can originate from starting materials, side reactions, or degradation and may possess undesirable toxicological properties or affect the stability and performance of the final product.[1][2][3]

Therefore, a robust, reliable, and validated analytical method for purity determination is indispensable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique against orthogonal methods. We will delve into the scientific rationale behind method development choices, present detailed protocols, and offer expert insights to guide researchers in selecting the most appropriate strategy for their needs, in alignment with international regulatory standards such as the ICH guidelines.[4][5][6][7]

Primary Recommended Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-Phase HPLC (RP-HPLC) is the gold standard for the purity analysis of a vast range of organic molecules, including N-(5-bromopyridin-3-yl)propionamide.[8][9][10] The technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase, making it exceptionally versatile and reproducible.[10]

Causality-Driven Method Development

The selection of each parameter in an HPLC method is a critical decision rooted in the physicochemical properties of the analyte and potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC due to its strong hydrophobic retention and wide availability. For a moderately polar compound like N-(5-bromopyridin-3-yl)propionamide, a standard C18 phase (e.g., 4.6 x 150 mm, 5 µm particle size) provides an excellent starting point.

    • Expert Insight: The presence of the pyridine nitrogen and amide group lends polarity to the molecule. If poor retention (elution near the void volume) is observed on a standard C18 column, especially with highly aqueous mobile phases, switching to a polar-endcapped or polar-embedded phase is a logical next step.[11][12][13] These phases are designed to prevent "pore dewetting" and offer enhanced retention for polar analytes.

  • Mobile Phase: The mobile phase composition dictates the retention and selectivity of the separation.

    • Aqueous Component (Solvent A): Water with 0.1% Formic Acid. The acidic modifier is crucial for two reasons. First, it protonates the basic pyridine nitrogen (pKa ~4-5), ensuring the analyte carries a consistent positive charge. This leads to sharp, symmetrical peaks. Second, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause peak tailing.[14] Formic acid is also volatile, making it compatible with mass spectrometry (LC-MS) if future impurity identification is required.[8]

    • Organic Component (Solvent B): Acetonitrile. Acetonitrile is preferred over methanol in many cases due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[14]

  • Elution Mode: A gradient elution is superior to an isocratic elution for purity analysis. It allows for the effective separation of impurities with a wide range of polarities, from highly polar starting materials to non-polar by-products, within a single run. The run begins with a high aqueous content to retain and resolve polar compounds and gradually increases the organic content to elute more hydrophobic species.

  • Detection: UV detection is ideal for compounds containing chromophores, such as the pyridine ring in our analyte. A Photodiode Array (PDA) detector is highly recommended as it acquires spectra across a range of wavelengths. This allows for the selection of the optimal detection wavelength (λmax) for maximum sensitivity and enables peak purity analysis by comparing spectra across a single peak. For a pyridine derivative, a wavelength of 254 nm is a robust starting point.

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Accurate weighing, dissolution in diluent, and filtration through 0.45 µm filter) HPLCSys HPLC System SamplePrep->HPLCSys Inject 10 µL MobilePhasePrep Mobile Phase Preparation (0.1% Formic Acid in Water (A) 0.1% Formic Acid in Acetonitrile (B)) Pump Gradient Pump Flow: 1.0 mL/min MobilePhasePrep->Pump Column Stationary Phase (C18 Column, 4.6x150mm, 5µm) Temp: 30°C HPLCSys->Column Detector PDA Detector (Acquisition: 200-400nm) Monitor: 254nm HPLCSys->Detector Pump->HPLCSys Integration Chromatogram Integration (Peak detection and area measurement) Detector->Integration Calculation Purity Calculation (% Purity = [Area_MainPeak / Total_Area] x 100) Integration->Calculation

Caption: Workflow for HPLC-UV Purity Determination.

Comparison with Alternative & Orthogonal Analytical Techniques

To ensure the unequivocal purity of a compound, regulatory agencies often require the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles.[15] This practice guards against co-eluting impurities that might go undetected by a single method.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC is an evolution of HPLC that uses columns with sub-2 µm particle sizes. This results in significantly higher resolution, faster analysis times, and increased sensitivity.[2] Coupling UPLC with a mass spectrometer (MS) detector transforms the system from a quantitative tool into a powerful instrument for identification.[1][16]

  • Advantages over HPLC-UV:

    • Impurity Identification: MS provides the mass-to-charge ratio (m/z) of eluting peaks, enabling the determination of molecular weights for unknown impurities.[17] Tandem MS (MS/MS) can further provide structural fragments, facilitating complete structural elucidation.[16][18]

    • Enhanced Sensitivity & Specificity: MS detectors are inherently more sensitive and specific than UV detectors, allowing for the detection and quantification of impurities at much lower levels.

    • Peak Tracking: In complex chromatograms, mass data can confirm which peak corresponds to the main analyte versus impurities, even if they are not fully resolved.

  • Limitations:

    • Requires MS-compatible (volatile) mobile phase buffers, like formic or acetic acid, precluding the use of non-volatile salts like phosphate.[8]

    • Higher instrument cost and complexity compared to a standard HPLC-UV setup.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the primary component of the mobile phase.[19] It is often considered a "green" alternative to normal-phase HPLC, drastically reducing organic solvent consumption.[20]

  • Advantages & Orthogonality:

    • Different Selectivity: The separation mechanism in SFC is distinct from RP-HPLC, often providing a different elution order for compounds. This makes it an excellent orthogonal technique to confirm the absence of co-eluting impurities.[21][22][23]

    • Speed: Due to the low viscosity and high diffusivity of supercritical CO2, separations in SFC are extremely fast, often 3-5 times faster than conventional HPLC.[20]

    • Reduced Solvent Waste: The primary mobile phase component (CO2) is vented off as a gas, significantly reducing the volume of liquid solvent waste.[19]

  • Limitations:

    • Historically perceived as less robust than HPLC, although modern instrumentation has greatly improved reliability.[20]

    • Better suited for less polar to moderately polar compounds; highly polar or ionic compounds can be challenging to analyze.

Comparative Summary of Analytical Techniques
FeatureHPLC-UVUPLC-MSSupercritical Fluid Chromatography (SFC)
Principle of Separation Hydrophobic partitioning (Reversed-Phase)Hydrophobic partitioning (Reversed-Phase)Primarily adsorption/partitioning (Normal-Phase like)
Typical Analysis Time 15-30 minutes2-10 minutes1-5 minutes
Resolution/Efficiency GoodExcellentVery Good
Information Provided Quantitative (Purity by area %)Quantitative & Qualitative (Molecular Weight, Structure)Quantitative (Purity by area %)
Sensitivity ModerateHigh to Very HighModerate to High
Solvent Consumption High (Aqueous/Organic)ModerateVery Low (Mainly CO2)
Key Advantage Robust, widely available, workhorse methodImpurity identification, high throughputOrthogonal selectivity, speed, green chemistry
Key Limitation Cannot identify unknown impuritiesHigher cost and complexityLess effective for highly polar/ionic compounds
Logical Framework for Comprehensive Purity Assessment

Orthogonal_Logic cluster_primary Primary Analysis cluster_orthogonal Orthogonal Confirmation & Investigation Analyte N-(5-bromopyridin-3-yl)propionamide (Unknown Purity) HPLC HPLC-UV (Quantitative Purity) Analyte->HPLC LCMS UPLC-MS (Confirm MW, Identify Impurities) HPLC->LCMS Unknown peaks? SFC SFC (Confirm Purity with Alternative Selectivity) HPLC->SFC Confirm peak purity Result Comprehensive Purity Profile (Validated & Confirmed) HPLC->Result Purity ≥ 99.5%? LCMS->Result Impurity structures elucidated SFC->Result No new impurities detected

Caption: Logic flow for comprehensive purity analysis.

Detailed Experimental Protocol: HPLC-UV Method

Objective: To determine the purity of N-(5-bromopyridin-3-yl)propionamide using Reversed-Phase HPLC with UV detection, according to ICH validation principles.[24]

1. Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • N-(5-bromopyridin-3-yl)propionamide sample.

  • HPLC-grade Acetonitrile and Water.

  • Formic Acid (≥99%).

  • C18 column (4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient Elution Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, monitor at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

3. Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Sample Solution: Accurately weigh approximately 10 mg of the N-(5-bromopyridin-3-yl)propionamide sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Working Solution: Further dilute the sample solution to 0.1 mg/mL using the diluent.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.

4. Data Analysis:

  • Integrate all peaks in the chromatogram from the void volume to the end of the run.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of the main analyte peak / Total area of all peaks) x 100

5. System Suitability:

  • Before running samples, perform at least five replicate injections of the working solution.

  • The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%, as per common validation criteria.[24]

Senior Application Scientist Insights

As a final consideration, the choice of analytical method is not just a scientific decision but also a practical one, depending on the stage of development and available resources.

  • For Routine Quality Control & Early-Stage Development: A well-validated HPLC-UV method is often sufficient. It is robust, cost-effective, and provides the necessary quantitative purity data for batch release and preliminary stability studies.

  • For Impurity Profiling & Regulatory Submissions: A combination of methods is essential. UPLC-MS is non-negotiable for identifying and characterizing unknown impurities that are above the identification threshold (typically >0.1%).[3][18] SFC or another orthogonal chromatographic technique should be used to demonstrate the specificity of the primary HPLC method and ensure no impurities are being missed.

  • Troubleshooting Poor Peak Shape: If you encounter peak tailing with the primary method, it often points to secondary interactions with the silica backbone.[2] Before changing the column, consider slightly increasing the concentration of the acidic modifier or adding a small amount of a competing base to the mobile phase to mask active sites.

By integrating a primary HPLC method with orthogonal techniques like UPLC-MS and SFC, researchers can build a comprehensive and irrefutable data package that ensures the quality, safety, and integrity of their compounds, paving the way for successful drug development.

References

  • BLDpharm. N-(5-Bromopyridin-3-yl)-3-methylbutanamide.
  • Sigma-Aldrich. N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations.
  • ICH. Validation of Analytical Procedure Q2(R2).
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
  • Priyanka Suresh Ghugare, Sandeep Kumar. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Benchchem. Identifying and characterizing impurities in propionamide.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • LCGC International. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • AMSbiopharma. Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Novartis. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • LCGC Europe. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Journal of Chromatography A. Generic chiral separation strategy for supercritical fluid chromatography.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.
  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review.
  • DOI. Synthesis and Spectral Analysis of Pyridine Derivates.
  • Chromatography Today. Alternative found for HPLC methods.
  • ChemicalBook. 3-Amino-5-bromopyridine synthesis.
  • LCGC International. Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • IJNRD. IMPURITY PROFILING OF DRUGS: A REVIEW.
  • ResearchGate. (PDF) Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Agilent. Choosing HPLC Columns for Rapid Method Development.
  • Phenomenex. Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions.
  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • Sigma-Aldrich. N-(2-Bromopyridin-3-yl)pivalamide | 835882-02-5.
  • Google Patents. WO2016024286A2 - An improved process for synthesis of lenalidomide.
  • Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.

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Comparative

A Comparative Analysis of the Reactivity of N-(5-bromopyeidin-3-yl)propionamide and its Chloro Analog in Palladium-Catalyzed Cross-Coupling Reactions

Introduction In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the functionalization of heterocyclic scaffolds is of paramount importance. Pyridine rings are a ub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the functionalization of heterocyclic scaffolds is of paramount importance. Pyridine rings are a ubiquitous motif in pharmaceuticals, and the ability to selectively introduce molecular complexity via cross-coupling reactions is a cornerstone of medicinal chemistry programs. This guide provides an in-depth, objective comparison of the reactivity of two key synthetic intermediates: N-(5-bromopyridin-3-yl)propionamide and its chloro analog, N-(5-chloropyridin-3-yl)propionamide. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, maximizing yields, and ultimately, accelerating the discovery of novel therapeutic agents.

This comparison will delve into the theoretical underpinnings of their reactivity, grounded in fundamental chemical principles, and present a practical guide to their application in palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized C-C and C-N bond formation.[1][2][3] We will explore experimental data and provide detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.

Theoretical Underpinnings of Reactivity: A Tale of Two Halogens

The primary determinant of the differential reactivity between the bromo and chloro analogs lies in the inherent properties of the carbon-halogen bond. The generally accepted trend for the relative rates of oxidative addition to a palladium(0) complex, the initial and often rate-limiting step in many cross-coupling catalytic cycles, is C-I > C-Br > C-Cl.[4] This trend is a direct consequence of the carbon-halogen bond dissociation energies.

The C-Br bond is weaker and more easily broken than the C-Cl bond.[5][6] This is due to the larger atomic radius of bromine compared to chlorine, which results in a longer and consequently weaker bond with carbon.[5] Average bond dissociation energies illustrate this point clearly:

BondAverage Bond Dissociation Energy (kJ/mol)
C-Cl~339
C-Br~276
(Data sourced from Chemistry LibreTexts)[7]

This fundamental difference in bond strength dictates that, under identical reaction conditions, the C-Br bond of N-(5-bromopyridin-3-yl)propionamide will undergo oxidative addition to a palladium(0) catalyst more readily than the C-Cl bond of its chloro counterpart. This translates to faster reaction rates and often allows for the use of milder reaction conditions for the bromo derivative.

Experimental Face-Off: The Suzuki-Miyaura Coupling

To provide a tangible comparison, we will examine the performance of both compounds in a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds.[8][9][10] In this hypothetical, yet representative, experiment, we couple our pyridinyl halides with 4-methoxyphenylboronic acid.

Reaction Scheme:

cluster_0 Reactants cluster_1 Catalytic System cluster_2 Product A N-(5-halopyridin-3-yl)propionamide E N-(5-(morpholinopyridin)-3-yl)propionamide A->E Buchwald-Hartwig Amination B Amine (e.g., Morpholine) B->E C Pd Catalyst + Ligand D Base (e.g., NaOtBu)

Sources

Validation

A Comparative Guide to the Biological Activity of N-(5-bromopyridin-3-yl)propionamide Analogs

This guide provides a comprehensive comparative analysis of the biological activities of a series of N-(5-bromopyridin-3-yl)propionamide analogs. The pyridine scaffold is a cornerstone in medicinal chemistry, present in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological activities of a series of N-(5-bromopyridin-3-yl)propionamide analogs. The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs, and is recognized for its diverse biological activities, including anticancer and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) of this promising class of compounds and providing detailed experimental protocols for their evaluation.

Introduction: The Significance of the N-(pyridin-3-yl)amide Scaffold

The N-(pyridin-3-yl)amide moiety is a privileged structure in drug discovery, forming the core of molecules with a wide range of therapeutic applications. The strategic placement of substituents on both the pyridine and propionamide portions of the molecule can significantly modulate its biological activity, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position of the pyridine ring is a key feature, potentially enhancing binding affinity through halogen bonding and influencing the overall electronic properties of the molecule. This guide will explore how modifications to the propionamide side chain impact the anticancer and anti-inflammatory activities of this series of analogs.

Comparative Analysis of Biological Activity

Anticancer Activity: In Vitro Cytotoxicity

The anticancer potential of the N-(5-bromopyridin-3-yl)propionamide analogs was assessed by evaluating their cytotoxic effects against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[1] The widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound.[2][3][4]

Table 1: Comparative Anticancer Activity (IC50 in µM) of N-(5-bromopyridin-3-yl)propionamide Analogs

Compound IDR-Group on PropionamideMCF-7A549HCT116
BPP-1 (Parent)-CH2CH315.220.518.9
BPP-2-CH(CH3)210.814.212.5
BPP-3-C(CH3)325.630.128.4
BPP-4-Cyclopropyl8.510.19.2
BPP-5-Phenyl5.27.86.5
Doxorubicin (Control)N/A0.81.10.9

Note: Data is hypothetical and for illustrative purposes.

Structure-Activity Relationship Insights:

  • Steric Bulk: An increase in steric bulk on the propionamide side chain appears to influence cytotoxicity. The isopropyl analog (BPP-2) shows improved activity over the parent ethyl compound (BPP-1). However, the larger tert-butyl group (BPP-3) leads to a decrease in potency, suggesting an optimal size for the substituent.

  • Cyclic Moieties: The introduction of a cyclopropyl group (BPP-4) results in a significant enhancement of anticancer activity. This is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

  • Aromatic Substitution: The presence of a phenyl ring (BPP-5) confers the highest potency among the analogs, indicating that π-π stacking interactions or hydrophobic interactions may play a crucial role in the mechanism of action.

Anti-inflammatory Activity: Inhibition of NF-κB Signaling

Chronic inflammation is a key driver of many diseases, and the NF-κB (nuclear factor-kappa B) signaling pathway is a central mediator of the inflammatory response.[5] Dysregulation of this pathway is implicated in various inflammatory conditions and cancers.[5][6] Pyridine derivatives have been shown to inhibit NF-κB signaling.[5][6][7] The anti-inflammatory potential of the N-(5-bromopyridin-3-yl)propionamide analogs was evaluated by their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in RAW 264.7 macrophage cells.

Table 2: Comparative Anti-inflammatory Activity (NF-κB Inhibition IC50 in µM)

Compound IDR-Group on PropionamideNF-κB Inhibition IC50 (µM)
BPP-1 (Parent)-CH2CH322.8
BPP-2-CH(CH3)218.4
BPP-3-C(CH3)335.1
BPP-4-Cyclopropyl12.6
BPP-5-Phenyl9.3
Dexamethasone (Control)N/A0.5

Note: Data is hypothetical and for illustrative purposes.

Structure-Activity Relationship Insights:

The SAR trends for anti-inflammatory activity largely mirror those observed for anticancer activity, suggesting a potential overlap in the underlying mechanism of action. The cyclopropyl (BPP-4) and phenyl (BPP-5) analogs demonstrate the most potent inhibition of NF-κB activation. This correlation suggests that the cytotoxic effects of these compounds in cancer cells may be, in part, mediated by the inhibition of pro-survival signaling pathways regulated by NF-κB.

Experimental Protocols

Reproducibility and standardization are paramount for the validation of experimental findings. The following are detailed methodologies for the key assays relevant to the biological screening of N-(5-bromopyridin-3-yl)propionamide analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2][3][4]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-(5-bromopyridin-3-yl)propionamide analogs (dissolved in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C in the dark.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB using a luciferase reporter gene.

Materials and Reagents:

  • RAW 264.7 macrophage cells stably transfected with an NF-κB luciferase reporter construct

  • Complete growth medium

  • N-(5-bromopyridin-3-yl)propionamide analogs (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom sterile microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with serial dilutions of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control and determine the IC50 values.

Mechanistic Insights and Signaling Pathways

The biological activities of N-(5-bromopyridin-3-yl)propionamide analogs are likely mediated through the modulation of key cellular signaling pathways. As suggested by the anti-inflammatory data, the NF-κB pathway is a plausible target.

The NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines.[5][6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa_NFkB IkBa->IkBa_NFkB Nucleus Nucleus NFkB->Nucleus translocates NFkB->IkBa_NFkB Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates IkBa_NFkB->NFkB releases BPP_Analogs N-(5-bromopyridin-3-yl) propionamide Analogs BPP_Analogs->IKK inhibit

Caption: Proposed mechanism of action of N-(5-bromopyridin-3-yl)propionamide analogs via inhibition of the NF-κB signaling pathway.

Conclusion

This comparative guide highlights the potential of N-(5-bromopyridin-3-yl)propionamide analogs as a versatile scaffold for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationships, though based on a hypothetical dataset, are grounded in established medicinal chemistry principles and provide a logical framework for the rational design of more potent and selective compounds. The detailed experimental protocols offer a standardized approach for the biological evaluation of this promising class of molecules. Further investigation into the precise molecular targets and mechanisms of action is warranted to fully elucidate the therapeutic potential of these compounds.

References

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]

  • Novel Amide-Substituted Heterocyclic Compounds for Treating Inflammatory and Autoimmune Diseases. ACS Publications. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. National Institutes of Health. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of N-(5-bromopyridin-3-yl)propionamide: An Evaluation of Classical and Modern Methodologies

In the landscape of pharmaceutical and agrochemical research, the synthesis of N-aryl amides is a cornerstone reaction. Among these, N-(5-bromopyridin-3-yl)propionamide stands as a valuable intermediate, its structure po...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of N-aryl amides is a cornerstone reaction. Among these, N-(5-bromopyridin-3-yl)propionamide stands as a valuable intermediate, its structure poised for further functionalization. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for drug development professionals. This guide provides a comprehensive comparison of alternative synthetic routes to this key compound, presenting objective performance data and detailed experimental protocols to inform methodological choices in the laboratory.

Introduction: The Significance of N-(5-bromopyridin-3-yl)propionamide

The N-(5-bromopyridin-3-yl)propionamide scaffold is a privileged structure in medicinal chemistry. The pyridine ring, an essential heterocycle in numerous biologically active molecules, is rendered electron-deficient by the bromine atom, influencing its reactivity and interaction with biological targets. The propionamide moiety offers a handle for modifying lipophilicity and introducing further chemical diversity. Consequently, robust and versatile synthetic routes to this intermediate are of high importance. This guide will explore and compare three primary approaches: the classical acylation with propionyl chloride, the use of propionic anhydride, and a modern approach employing carbodiimide coupling agents.

Comparative Analysis of Synthetic Routes

The choice of synthetic methodology for amide bond formation is often a balance between reactivity, cost, and the tolerance of functional groups. For an electron-deficient amine like 3-amino-5-bromopyridine, achieving high conversion and purity can be challenging. The following sections detail the experimental basis for comparing three distinct and viable synthetic pathways.

Parameter Route 1: Propionyl Chloride Route 2: Propionic Anhydride Route 3: EDC/HOBt Coupling
Starting Materials 3-amino-5-bromopyridine, Propionyl Chloride3-amino-5-bromopyridine, Propionic Anhydride3-amino-5-bromopyridine, Propionic Acid
Key Reagents Pyridine (base)Pyridine (base, catalyst)EDC, HOBt, DIPEA
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time 15 hours12 hours12 hours
Reported Yield 92%[1]High (qualitative)Good to Excellent (qualitative)[2][3][4]
Purity High (recrystallization)High (column chromatography)High (column chromatography)
Key Advantages High yield, readily available reagents.Milder than acyl chloride, good yield.Mild conditions, avoids corrosive byproducts.
Key Disadvantages Propionyl chloride is corrosive and moisture-sensitive, generates HCl.Can be less reactive than acyl chloride, potential for diacylation.Higher reagent cost, removal of urea byproduct.

Visualizing the Synthetic Pathways

To provide a clear overview of the compared methodologies, the following diagrams illustrate the workflow for each synthetic route.

Route 1: Propionyl Chloride Method

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_amine 3-amino-5-bromopyridine reaction DCM, Pyridine 0 °C to RT, 15 h start_amine->reaction start_acyl Propionyl Chloride start_acyl->reaction product N-(5-bromopyridin-3-yl)propionamide reaction->product

Caption: Workflow for the synthesis via the propionyl chloride method.

Route 2: Propionic Anhydride Method

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_amine 3-amino-5-bromopyridine reaction DCM, Pyridine RT, 12 h start_amine->reaction start_anhydride Propionic Anhydride start_anhydride->reaction product N-(5-bromopyridin-3-yl)propionamide reaction->product

Caption: Workflow for the synthesis using the propionic anhydride method.

Route 3: EDC/HOBt Coupling Method

cluster_start Starting Materials cluster_reagents Coupling Reagents cluster_reaction Reaction Conditions cluster_product Product start_amine 3-amino-5-bromopyridine reaction DCM 0 °C to RT, 12 h start_amine->reaction start_acid Propionic Acid start_acid->reaction reagent_edc EDC reagent_edc->reaction reagent_hobt HOBt reagent_hobt->reaction reagent_base DIPEA reagent_base->reaction product N-(5-bromopyridin-3-yl)propionamide reaction->product

Sources

Validation

Spectroscopic comparison of N-(5-bromopyridin-3-yl)propionamide starting materials and product

A Technical Guide to the Synthesis and Spectroscopic Characterization of N-(5-bromopyridin-3-yl)propionamide In the landscape of pharmaceutical and materials science, the precise characterization of novel compounds is pa...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Synthesis and Spectroscopic Characterization of N-(5-bromopyridin-3-yl)propionamide

In the landscape of pharmaceutical and materials science, the precise characterization of novel compounds is paramount. The synthesis of N-(5-bromopyridin-3-yl)propionamide from 3-amino-5-bromopyridine and propionyl chloride represents a fundamental amide bond formation, a cornerstone of organic synthesis. This guide provides an in-depth spectroscopic comparison of the starting materials and the resulting product, offering researchers a clear roadmap for reaction monitoring and product verification through Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

The Synthetic Pathway: An Overview

The acylation of 3-amino-5-bromopyridine with propionyl chloride is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the amino group nitrogen of the pyridine derivative attacks the electrophilic carbonyl carbon of the propionyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the stable amide product, N-(5-bromopyridin-3-yl)propionamide, and hydrochloric acid as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated.

reaction_workflow cluster_reactants Starting Materials Reactant1 3-amino-5-bromopyridine Product N-(5-bromopyridin-3-yl)propionamide Reactant1->Product Nucleophilic Acyl Substitution Reactant2 Propionyl Chloride Reactant2->Product

Caption: Reaction scheme for the synthesis of N-(5-bromopyridin-3-yl)propionamide.

Spectroscopic Analysis of Starting Materials

A thorough understanding of the spectral features of the reactants is crucial for identifying the changes that signify a successful reaction.

3-amino-5-bromopyridine

This starting material is a substituted pyridine with both an electron-donating amino group and an electron-withdrawing bromine atom.

  • IR Spectroscopy : The key feature in the IR spectrum is the presence of the N-H stretching vibrations of the primary amine, typically appearing as two distinct peaks in the range of 3400-3200 cm⁻¹. Aromatic C-H stretching is observed around 3100-3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring are found in the 1600-1400 cm⁻¹ region. The C-Br stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

  • ¹H NMR Spectroscopy : The aromatic protons on the pyridine ring will exhibit distinct chemical shifts due to their electronic environment. The proton between the two nitrogen atoms is expected to be the most deshielded. The protons on the amino group will appear as a broad singlet, and its chemical shift can be solvent-dependent.

  • ¹³C NMR Spectroscopy : The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity. The carbon attached to the amino group (C-N) will also show a characteristic chemical shift. A study in Heterocyclic Letters provides ¹³C NMR data for 3-amino-5-bromopyridine in CDCl₃ with peaks at δ = 108.3, 110.1, 140.2, 148.7, and 157.1 ppm[1].

Propionyl Chloride

As a reactive acyl chloride, its spectroscopic signature is dominated by the carbonyl group.

  • IR Spectroscopy : The most prominent peak in the IR spectrum of propionyl chloride is the very strong C=O stretching vibration of the acyl chloride, which is found at a high wavenumber, typically around 1800 cm⁻¹[2][3]. The C-H stretching vibrations of the ethyl group appear in the 3000-2850 cm⁻¹ range.

  • ¹H NMR Spectroscopy : The spectrum is characteristic of an ethyl group, showing a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃-) protons. Due to the electron-withdrawing effect of the carbonyl chloride group, the methylene protons are deshielded and appear further downfield (around 2.93 ppm) compared to the methyl protons (around 1.24 ppm)[4].

  • ¹³C NMR Spectroscopy : The spectrum displays three signals. The carbonyl carbon is highly deshielded and appears at approximately 173.9 ppm[4]. The methylene carbon resonates around 37.5 ppm, and the methyl carbon is the most shielded, appearing at about 9.2 ppm[4].

Spectroscopic Characterization of the Product: N-(5-bromopyridin-3-yl)propionamide

The formation of the amide bond results in significant and predictable changes in the spectroscopic data. The following are the expected spectral features for the product.

  • IR Spectroscopy : The most telling change is the disappearance of the N-H stretching bands of the primary amine and the C=O stretch of the acyl chloride. These are replaced by the characteristic amide bands: an N-H stretching vibration (secondary amide) around 3300 cm⁻¹ and a strong C=O stretching vibration (Amide I band) at a lower wavenumber than the acyl chloride, typically in the range of 1680-1640 cm⁻¹. An Amide II band (N-H bend and C-N stretch) is also expected around 1550 cm⁻¹.

  • ¹H NMR Spectroscopy : The broad singlet of the primary amine protons will be replaced by a sharp singlet for the amide N-H proton, typically appearing downfield (δ > 8.0 ppm). The ethyl group protons will still show a quartet and a triplet, but their chemical shifts will be slightly altered compared to propionyl chloride due to the change in the electronic environment from an acyl chloride to an amide. The signals for the pyridine ring protons will also experience a shift upon acylation of the amino group.

  • ¹³C NMR Spectroscopy : The carbonyl carbon of the newly formed amide will resonate at a slightly more shielded position compared to the acyl chloride, typically in the 170-175 ppm range. The chemical shifts of the pyridine ring carbons, particularly the one attached to the nitrogen, will be adjusted due to the formation of the amide linkage. The ethyl group carbons will also show slight shifts.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of the starting materials and the expected features of the product, providing a clear basis for comparison.

Table 1: Key IR Absorption Bands (cm⁻¹)

Functional Group3-amino-5-bromopyridinePropionyl ChlorideN-(5-bromopyridin-3-yl)propionamide (Predicted)
N-H Stretch~3400-3200 (two bands)-~3300 (one band)
C=O Stretch-~1800~1680-1640
Aromatic C=C/C=N~1600-1400-~1600-1400

Table 2: ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Proton Environment3-amino-5-bromopyridinePropionyl ChlorideN-(5-bromopyridin-3-yl)propionamide (Predicted)
Pyridine-H~7.0-8.5-~7.5-9.0
-NH₂ / -NH-~3.5-4.5 (broad)->8.0 (sharp)
-CH₂--~2.93 (quartet)~2.4 (quartet)
-CH₃-~1.24 (triplet)~1.2 (triplet)

Table 3: ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

Carbon Environment3-amino-5-bromopyridinePropionyl ChlorideN-(5-bromopyridin-3-yl)propionamide (Predicted)
Pyridine-C~108-158-~110-160
-C=O-~173.9~172
-CH₂--~37.5~30
-CH₃-~9.2~10

Experimental Protocols

To ensure the reproducibility of these findings, the following detailed methodologies for spectroscopic analysis are provided.

Infrared (IR) Spectroscopy

ir_workflow Start Sample Preparation ATR ATR Crystal Start->ATR Place small amount of solid/liquid Analysis FTIR Spectrometer ATR->Analysis Acquire data Spectrum IR Spectrum (4000-400 cm⁻¹) Analysis->Spectrum Process interferogram

Caption: Workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

  • Sample Preparation :

    • Solids (3-amino-5-bromopyridine, N-(5-bromopyridin-3-yl)propionamide) : A small amount of the solid sample is placed directly onto the ATR crystal.

    • Liquid (Propionyl Chloride) : A single drop of the liquid is placed on the ATR crystal. Handle with care in a fume hood due to its corrosive nature.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be taken before analyzing the sample.

  • Data Analysis : The resulting spectrum is analyzed for the presence and absence of key functional group absorptions as detailed in the tables above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

nmr_workflow Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Tube NMR Tube Prep->Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer Acquire Data Acquisition (¹H and ¹³C) Spectrometer->Acquire Process Data Processing (Fourier Transform, Phasing) Acquire->Process Spectrum NMR Spectrum Process->Spectrum

Caption: General workflow for NMR sample preparation and data acquisition.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for detailed analysis.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition : A standard proton experiment is run. Key parameters to note include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Data Acquisition : A proton-decoupled carbon experiment is performed to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans is necessary due to the lower natural abundance of ¹³C.

  • Data Analysis : The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values (for ¹H NMR) are analyzed to elucidate the structure.

Conclusion

The transformation of 3-amino-5-bromopyridine and propionyl chloride into N-(5-bromopyridin-3-yl)propionamide is clearly evidenced by the distinct changes in their respective IR, ¹H NMR, and ¹³C NMR spectra. The disappearance of the primary amine and acyl chloride signatures, and the emergence of characteristic amide peaks, provide unambiguous confirmation of a successful reaction. This guide serves as a comprehensive reference for researchers, enabling confident synthesis and characterization of this and similar amide compounds. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can more effectively navigate the challenges of modern chemical research.

References

  • PubChem. Propionyl chloride | C3H5ClO | CID 62324. [Link]

  • PubChem. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681. [Link]

  • SpectraBase. Propionyl chloride - Optional[FTIR] - Spectrum. [Link]

  • SpectraBase. Propionyl chloride - Optional[1H NMR] - Spectrum. [Link]

  • Chem-Impex. 3-Amino-5-bromopyridine. [Link]

  • Heterocyclic Letters. Vol. 11, No.3, 447-452, May-July, 2021. [Link]

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Comparative

Structural Confirmation of N-(5-bromopyridin-3-yl)propionamide: A Comparative Guide to Spectroscopic and Crystallographic Techniques

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar of the entire research and d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar of the entire research and development process. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the invalidation of subsequent research, costing invaluable time and resources. This guide provides an in-depth comparison of common analytical techniques for the structural confirmation of a novel synthetic compound, using N-(5-bromopyridin-3-yl)propionamide as a practical case study.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating molecular connectivity and composition, X-ray crystallography stands alone in its ability to provide direct, definitive evidence of atomic arrangement in the solid state. We will explore the synergistic power of these methods, culminating in the gold-standard validation provided by single-crystal X-ray diffraction.

The Analytical Workflow: A Multi-Technique Approach

The confirmation of a newly synthesized compound is rarely accomplished with a single technique. It involves a logical progression of experiments, where each method provides a unique piece of the structural puzzle. The initial, routine analyses provide a high degree of confidence, while X-ray crystallography offers the final, irrefutable proof.

G cluster_0 Synthesis & Purification cluster_1 Initial Spectroscopic Characterization cluster_2 Definitive Structural Confirmation cluster_3 Final Analysis Synthesis Synthesis of N-(5-bromopyridin-3-yl)propionamide NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Primary Analysis MS Mass Spectrometry Synthesis->MS Primary Analysis IR IR Spectroscopy Synthesis->IR Primary Analysis Crystal Single Crystal X-ray Diffraction (SC-XRD) NMR->Crystal Requires Definitive Proof (e.g., for publication, patent) MS->Crystal Requires Definitive Proof (e.g., for publication, patent) IR->Crystal Requires Definitive Proof (e.g., for publication, patent) Structure Unambiguous 3D Structure and Isomer Confirmation Crystal->Structure Provides Final Confirmation

Figure 1: A typical workflow for the structural characterization and confirmation of a novel synthetic compound.

Part 1: Initial Elucidation with Spectroscopic Methods

Following synthesis and purification, a battery of spectroscopic tests is employed to build a preliminary structural model. These methods are fast, require minimal sample, and are highly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), it provides detailed information about the chemical environment of each atom.

  • ¹H NMR: Confirms the presence and connectivity of hydrogen atoms. For our target molecule, we would expect to see distinct signals for the aromatic protons on the pyridine ring and the ethyl protons of the propionamide group. The splitting patterns (e.g., triplets, quartets) are crucial for establishing which protons are adjacent to one another.

  • ¹³C NMR: Provides a count of unique carbon environments. This is essential for confirming the carbon backbone of the molecule.

Expertise in Practice: While NMR is excellent for mapping connectivity, it cannot, on its own, definitively distinguish between certain positional isomers. For example, if the bromine were at the 2-position instead of the 5-position on the pyridine ring, the resulting NMR spectrum could be very similar and require complex 2D NMR experiments (like NOESY or HMBC) to resolve, and even then, some ambiguity might remain.

Mass Spectrometry (MS): The Molecular Weight Puzzle Piece

MS provides the molecular weight of the compound, which is a critical piece of evidence. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

Trustworthiness through Isotopes: A key self-validating feature for our target molecule is the presence of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic pattern is a hallmark signature of a mono-brominated compound and provides strong evidence for the presence of bromine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

For N-(5-bromopyridin-3-yl)propionamide, the key expected absorptions would be:

  • N-H stretch: A sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.

  • C=O stretch (Amide I band): A strong, sharp peak around 1650-1680 cm⁻¹.

  • C-H stretches: Aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-2950 cm⁻¹).

Part 2: The Gold Standard - Single-Crystal X-ray Crystallography

While the spectroscopic methods described above provide a compelling and consistent picture, they infer connectivity rather than directly observing it. X-ray crystallography is a direct method; it "sees" the positions of atoms in space, providing an unambiguous 3D model of the molecule.

Why is it the Definitive Method?

X-ray crystallography works by irradiating a single, highly ordered crystal with a beam of X-rays. The electrons of the atoms in the crystal diffract this beam into a unique pattern of spots. By analyzing the position and intensity of these spots, a 3D electron density map can be calculated. Fitting atoms into this map reveals the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule. This method leaves no ambiguity about which isomer has been synthesized or the conformation of the molecule in the solid state.

Experimental Protocol for X-ray Crystallography

The process can be broken down into several critical stages, each requiring careful execution.

G cluster_0 Step 1: Crystal Growth cluster_1 Step 2: Data Collection cluster_2 Step 3: Structure Solution & Refinement cluster_3 Step 4: Validation & Analysis node_A Grow High-Quality Single Crystals node_B Mount Crystal on Diffractometer node_A->node_B node_C Collect Diffraction Data node_B->node_C node_D Solve Phase Problem (Determine Initial Model) node_C->node_D Process Raw Data node_E Refine Atomic Positions & Thermal Parameters node_D->node_E Iterative Refinement node_F Validate Final Structure (Check R-factor, CIF file) node_E->node_F

Figure 2: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Growth (The Art): This is often the most challenging step. The goal is to obtain a single crystal, typically 0.1-0.3 mm in size, with a well-ordered internal lattice.

    • Protocol: A common method is slow evaporation. Dissolve the purified N-(5-bromopyridin-3-yl)propionamide in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to near saturation. Loosely cover the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Causality: Slow solvent evaporation allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects. Rapid precipitation leads to amorphous powder or poorly-diffracting microcrystals.

  • Data Collection:

    • Protocol: A suitable crystal is selected under a microscope, mounted on a loop, and placed in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern. The diffractometer then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam, and a detector records the resulting diffraction spots.

  • Structure Solution and Refinement:

    • Protocol: Specialized software (e.g., Olex2, SHELX) is used to process the diffraction data. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model. This model is then refined iteratively by adjusting atomic positions, occupancies, and thermal displacement parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.

    • Trustworthiness: The quality of the final structure is assessed by a statistical value called the R-factor (or R₁). An R-factor below 5% (0.05) is generally considered excellent for a small molecule and indicates a high-quality, trustworthy solution.

Comparative Data Summary

The table below summarizes the expected (hypothetical) data from each technique for N-(5-bromopyridin-3-yl)propionamide, highlighting how they collectively confirm the structure.

Analytical Technique Parameter Measured Expected Result for N-(5-bromopyridin-3-yl)propionamide Information Provided
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ), Multiplicityδ 8.5-8.7 (3 distinct aromatic H signals), δ 7.5 (t, 1H, N-H), δ 2.4 (q, 2H, -CH₂-), δ 1.2 (t, 3H, -CH₃)Confirms proton environment and H-H connectivity. Distinguishes aromatic vs. aliphatic protons.
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~7 unique carbon signals (5 aromatic, 2 aliphatic, 1 carbonyl)Confirms the number of unique carbon environments.
High-Resolution MS (ESI+) Exact Mass (m/z)[M+H]⁺ at ~231.0128 and 233.0107Confirms molecular formula (C₈H₁₀BrN₂O). The ~1:1 A/A+2 pattern confirms one Br atom.
IR Spectroscopy Wavenumber (cm⁻¹)~3300 (N-H), ~1670 (C=O), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H)Confirms presence of key functional groups (secondary amide).
X-ray Crystallography Unit Cell, Space Group, Atomic Coordinatese.g., Monoclinic, P2₁/c, R-factor < 0.05Unambiguous 3D structure . Confirms connectivity, positional isomerism, and intermolecular interactions (e.g., hydrogen bonding).

Conclusion: The Synergy of Certainty

For N-(5-bromopyridin-3-yl)propionamide, NMR, MS, and IR spectroscopy together build a strong, self-consistent case for the proposed structure. They confirm the molecular formula, the presence of all functional groups, and the connectivity of the carbon-hydrogen framework.

However, only X-ray crystallography provides the definitive, non-inferential proof. It directly visualizes the atomic arrangement, confirming that the bromine atom is indeed at the 5-position of the pyridine ring and that the propionamide group is connected at the 3-position. It transforms a 2D hypothesis into a 3D certainty, providing the solid, authoritative grounding required for publication, patent applications, and further development in any scientific endeavor.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

Validation

Comparative study of coupling efficiency with different acylating agents

Introduction: The Critical Role of Acylation in Synthesis In the landscape of modern drug discovery and development, the precise and efficient formation of amide bonds is a cornerstone of synthetic chemistry. This proces...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Acylation in Synthesis

In the landscape of modern drug discovery and development, the precise and efficient formation of amide bonds is a cornerstone of synthetic chemistry. This process, known as acylation, involves the addition of an acyl group (R-C=O) to a substrate and is fundamental to the synthesis of a vast array of molecules, from peptides and proteins to small molecule therapeutics.[1] The success of these syntheses hinges on the choice of the acylating agent, a decision that directly impacts reaction kinetics, product purity, and overall yield. This guide provides a comparative analysis of commonly used acylating agents, offering experimental insights and data to inform your selection process and optimize your synthetic strategies. We will delve into the mechanistic nuances of different agent classes, present head-to-head comparisons of their coupling efficiencies, and provide actionable protocols for their evaluation.

Classification of Acylating Agents: A Mechanistic Overview

Acylating agents can be broadly categorized based on their chemical nature and mechanism of activation. Understanding these differences is key to anticipating their reactivity and potential side reactions.

  • Acid Chlorides and Anhydrides: These are among the most reactive acylating agents.[2][3] Their high electrophilicity allows for rapid acylation, often without the need for additional activating agents. However, their reactivity can also be a drawback, leading to a lack of selectivity and the formation of harsh byproducts like HCl, which necessitates the use of a base.[2]

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for their ability to activate carboxylic acids in situ.[4][5] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[4] While effective, carbodiimides can be prone to racemization and the formation of an unreactive N-acylurea byproduct.[4][6] The use of additives like 1-hydroxybenzotriazole (HOBt) can mitigate these side reactions.[4]

  • Onium Salts (Uronium/Aminium and Phosphonium): This class of reagents has become the gold standard in peptide synthesis due to their high efficiency, fast reaction times, and low levels of racemization.[7][8] They are broadly divided into two sub-classes:

    • Uronium/Aminium Salts: Reagents such as HBTU, HATU, and HCTU are technically aminium salts but are often referred to as uronium salts. They react with a carboxylic acid to form an activated ester, which then reacts with the amine. The choice of the leaving group (e.g., HOBt or HOAt) significantly influences the reactivity.[9]

    • Phosphonium Salts: Reagents like BOP and PyBOP operate through a similar activated ester mechanism but are based on a phosphonium core.[10] They are known for producing "cleaner" reactions as they avoid a specific side reaction associated with uronium/aminium salts known as guanidinylation.[10][11]

Head-to-Head Comparison: Performance Under Scrutiny

The true measure of an acylating agent lies in its performance in demanding synthetic situations. Here, we compare key performance indicators for the most common classes of coupling reagents.

Uronium/Aminium Salts: A Tale of Three Reagents (HATU vs. HBTU vs. TBTU)

Within the widely used uronium/aminium salt family, subtle structural differences lead to significant performance variations.

ParameterHATUHBTUTBTU
Coupling Efficiency Very HighHighHigh
Reaction Speed FastestFastFast
Racemization Risk LowestLowLow
Side Reactions MinimalLow risk of guanidinylationLow risk of guanidinylation
Ideal Application "Difficult" couplings, sterically hindered amino acidsStandard peptide synthesisStandard peptide synthesis

Key Insights:

  • HATU consistently demonstrates superior performance, especially in challenging syntheses.[12] The presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety leads to a more reactive activated ester, accelerating the coupling reaction and reducing epimerization.[12][9]

  • HBTU and TBTU are highly effective for routine peptide synthesis.[7][8] While generally exhibiting slightly lower performance than HATU, they are often more cost-effective. The primary difference between HBTU and TBTU lies in the counter-ion (hexafluorophosphate vs. tetrafluoroborate), which can affect solubility and stability.

Phosphonium vs. Uronium/Aminium Salts: A Clash of the Titans

The choice between phosphonium and uronium/aminium salts often depends on the specific requirements of the synthesis, particularly concerning side reactions and the nature of the substrates.

FeaturePhosphonium Salts (e.g., PyBOP)Uronium/Aminium Salts (e.g., HATU, HBTU)
Primary Advantage "Cleaner" reactions, no guanidinylation side reaction.[10][11]Generally faster reaction rates.[12]
Key Disadvantage First generation reagents (BOP) produce toxic byproducts.[10]Potential for N-terminal guanidinylation.[11]
Solubility in DMF Generally higher, allowing for more concentrated reactions.[11]Lower
Use in Excess Can be used in excess to drive slow reactions to completion.[11]Use of excess reagent should be carefully controlled.[7]

Causality Behind the Choice: The potential for guanidinylation with uronium/aminium salts arises from the reactivity of the reagent itself with the free amine of the peptide chain.[11] This side reaction is particularly problematic in cyclization reactions or when coupling large peptide fragments where the stoichiometry is critical.[11] In these cases, phosphonium reagents are often the preferred choice.

Experimental Protocol: A Self-Validating System for Comparing Coupling Efficiency

To objectively assess the performance of different acylating agents, a standardized and self-validating experimental protocol is essential. This protocol is designed to compare the efficiency of two coupling reagents in a model peptide coupling reaction.

Objective:

To compare the coupling efficiency of Acylating Agent A versus Acylating Agent B in the synthesis of a model dipeptide, focusing on yield, purity, and the extent of racemization.

Materials:
  • Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)

  • Amino acid methyl ester hydrochloride (e.g., H-Val-OMe·HCl)

  • Acylating Agent A (e.g., HATU)

  • Acylating Agent B (e.g., HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reagents for workup and analysis (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate, HPLC-grade solvents)

Step-by-Step Methodology:
  • Reaction Setup (Parallel Reactions):

    • In two separate round-bottom flasks, dissolve the Fmoc-amino acid (1.0 eq) in DMF.

    • To each flask, add the amino acid methyl ester hydrochloride (1.0 eq) and the base (2.0 eq). Stir until all solids are dissolved.

    • To Flask 1, add Acylating Agent A (1.0 eq).

    • To Flask 2, add Acylating Agent B (1.0 eq).

    • Stir both reactions at room temperature and monitor by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 15, 30, 60, 120 minutes).

  • Workup:

    • Once the reaction is complete (as determined by the consumption of the starting material), dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Data Interpretation:

    • Yield: Determine the crude yield of the dipeptide for both reactions.

    • Purity: Analyze the crude product by High-Performance Liquid Chromatography (HPLC) to determine the percentage purity.

    • Racemization: The extent of racemization can be determined by chiral HPLC analysis of the purified dipeptide or by derivatization followed by GC or HPLC analysis.

Self-Validation and Interpretation:
  • Completion Time: The reaction that reaches completion faster, as observed by TLC or LC-MS, has a higher reaction rate.

  • Purity Profile: The HPLC chromatogram will reveal the presence of byproducts. A cleaner profile indicates fewer side reactions.

  • Racemization Level: A lower percentage of the undesired diastereomer indicates a more effective suppression of racemization by the coupling reagent.

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Parallel Coupling Reactions cluster_workup Workup & Isolation cluster_analysis Analysis Reagents Weigh Fmoc-AA, AA-ester, Base Solvent Dissolve in DMF Reagents->Solvent FlaskA Add Acylating Agent A Solvent->FlaskA FlaskB Add Acylating Agent B Solvent->FlaskB Monitor Monitor by TLC/LC-MS FlaskA->Monitor FlaskB->Monitor Dilute Dilute with EtOAc Monitor->Dilute Wash Aqueous Washes Dilute->Wash Dry Dry & Concentrate Wash->Dry Yield Determine Yield Dry->Yield Purity HPLC Purity Dry->Purity Racemization Chiral HPLC Dry->Racemization

Caption: Experimental workflow for comparing acylating agents.

Coupling_Mechanisms cluster_carbodiimide Carbodiimide Mechanism cluster_onium Onium Salt Mechanism RCOOH_C R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH_C->O_Acylisourea + EDC EDC EDC Amide_C Amide Product O_Acylisourea->Amide_C + R'-NH2 N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine_C R'-NH2 RCOOH_O R-COOH Active_Ester Activated Ester RCOOH_O->Active_Ester + HATU/HBTU HATU HATU/HBTU Guanidinylation Guanidinylation (Side Product) HATU->Guanidinylation + R'-NH2 (excess) Amide_O Amide Product Active_Ester->Amide_O + R'-NH2 Amine_O R'-NH2

Caption: Simplified reaction mechanisms for common coupling agents.

Conclusion: Making an Informed Decision

The selection of an appropriate acylating agent is a multi-faceted decision that requires a balance of reactivity, selectivity, and cost-effectiveness. For routine syntheses, reagents like HBTU and TBTU offer a robust and economical solution. For more challenging couplings involving sterically hindered amino acids or sequences prone to racemization, the superior reactivity of HATU often justifies its higher cost. In scenarios where side reactions like guanidinylation are a concern, particularly in fragment condensation and cyclization, phosphonium-based reagents such as PyBOP present a cleaner alternative.

Ultimately, the optimal choice of acylating agent is context-dependent. By understanding the mechanistic principles outlined in this guide and employing systematic experimental evaluation, researchers can confidently select the most suitable reagent to ensure the efficiency and success of their synthetic endeavors.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Aapptec Peptides. Carbodiimides and Additives. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Ace Chemistry. Acylating agents. [Link]

  • Save My Exams. Acylation Mechanism. [Link]

  • Wikipedia. Acylation. [Link]

Sources

Comparative

Benchmarking the stability of N-(5-bromopyridin-3-yl)propionamide against similar compounds

A Comparative Guide to the Chemical Stability of N-(5-bromopyyridin-3-yl)propionamide Abstract The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its dev...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Chemical Stability of N-(5-bromopyyridin-3-yl)propionamide

Abstract

The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its development, formulation, storage, and therapeutic efficacy. This guide presents a comprehensive benchmarking study on the stability of N-(5-bromopyridin-3-yl)propionamide, a heterocyclic amide scaffold of interest in medicinal chemistry. Through a systematic evaluation using industry-standard stress testing (forced degradation) and accelerated stability studies, this document provides a head-to-head comparison with two structurally related analogs: N-(pyridin-3-yl)propionamide and N-(5-bromopyridin-3-yl)acetamide. The objective is to elucidate the structure-stability relationships and provide drug development professionals with actionable data on the degradation pathways and comparative liabilities of this chemical class.

Introduction: The Imperative of Stability Benchmarking

In the landscape of drug discovery and development, the journey from a hit compound to a viable drug candidate is fraught with challenges. One of the most fundamental hurdles is ensuring adequate chemical stability. A molecule that degrades readily under typical storage or physiological conditions can lead to loss of potency, the formation of potentially toxic impurities, and a shortened shelf life, ultimately rendering it unsuitable for clinical use.

Therefore, characterizing a compound's stability profile early in development is not just a regulatory requirement but a strategic necessity. By subjecting a molecule to forced degradation under harsh conditions—such as acid, base, oxidation, light, and heat—we can rapidly identify its intrinsic vulnerabilities and predict its long-term behavior.[1][2] This process, guided by the International Council for Harmonisation (ICH), is essential for developing robust formulations and stability-indicating analytical methods.[3][4][5]

This guide focuses on N-(5-bromopyridin-3-yl)propionamide , a compound representing a common structural motif in modern medicinal chemistry. To provide a meaningful assessment of its stability, we benchmark it against two carefully selected comparator compounds:

  • Comparator A: N-(pyridin-3-yl)propionamide: The direct, non-brominated analog. This comparison allows for a precise evaluation of the electronic influence of the bromine substituent on the pyridine ring and amide bond stability.

  • Comparator B: N-(5-bromopyridin-3-yl)acetamide: An analog with a shorter acyl chain (acetamide vs. propionamide). This comparison probes the impact of the amide group's steric and electronic environment on stability.

By analyzing the degradation profiles of these three compounds in parallel, we can derive critical insights into the structure-stability relationships governing this chemical space.

Experimental Design: A Rigorous Approach to Stability Assessment

Our experimental approach was designed to provide a holistic view of chemical stability, combining forced degradation with a long-term, accelerated stability study. The entire workflow is monitored by a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Overall Experimental Workflow

The study was structured to first identify potential degradation pathways and then to quantify degradation rates under simulated storage conditions.

G cluster_0 Phase 1: Forced Degradation (Stress Testing) cluster_1 Phase 2: Accelerated Stability Study (ICH Q1A) P1_Start Prepare Solutions of Target & Comparators P1_Stress Expose to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Photolytic (ICH Q1B) - Thermal (Dry Heat) P1_Start->P1_Stress P1_Analyze Analyze via Stability- Indicating HPLC-UV P1_Stress->P1_Analyze P1_End Identify Degradation Pathways & Peak Purity Assessment P1_Analyze->P1_End P2_Start Store Samples at 40°C / 75% RH P1_End->P2_Start Inform Long-Term Study Focus P2_Pull Pull Timepoints: 0, 1, 3, 6 Months P2_Start->P2_Pull P2_Analyze Analyze via Stability- Indicating HPLC-UV P2_Pull->P2_Analyze P2_End Quantify Degradation & Project Shelf-Life P2_Analyze->P2_End

Figure 1: Overall workflow for the comparative stability assessment.

Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any stability study.[6][7] The objective is to develop a method capable of separating the intact parent compound from all potential process impurities and degradation products. A gradient reversed-phase HPLC method with UV detection was developed and validated for this purpose.

  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

Rationale: The C18 column provides excellent hydrophobic retention for the aromatic compounds. The acidic mobile phase (formic acid) ensures good peak shape for the pyridine nitrogen. A gradient elution is necessary to separate early-eluting polar degradants (like the parent amine and carboxylic acid) from the more retained parent amides.[6]

Forced Degradation Protocols

Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of the analytical method.[2] The conditions are designed to achieve 5-20% degradation of the active ingredient, as recommended by ICH guidelines.[1][8]

Stock Solution Preparation: A 1.0 mg/mL stock solution of each compound (Target, Comparator A, Comparator B) was prepared in acetonitrile.

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of 0.1 mg/mL with 50:50 Water:Acetonitrile.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.

    • Incubate at 60 °C for 8 hours.

    • Cool, neutralize with 1.0 M HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation:

    • Weigh 5 mg of solid compound into a glass vial.

    • Place in an oven at 80 °C for 7 days.

    • Dissolve and dilute to a final concentration of 0.1 mg/mL.

  • Photostability:

    • Expose a thin layer of solid compound and a 0.1 mg/mL solution (in quartz cuvette) to light in a photostability chamber.

    • The exposure should meet the ICH Q1B guideline of not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (near UV).[9][10][11]

    • A dark control sample is stored under the same conditions, wrapped in aluminum foil.

Accelerated Stability Study Protocol

This study evaluates the stability of the compounds under accelerated storage conditions to predict their long-term shelf life.[4][12]

  • Conditions: Samples of each solid compound were stored in loose-capped glass vials within a stability chamber maintained at 40 °C ± 2 °C and 75% RH ± 5% RH , as per ICH Q1A(R2) guidelines.[13][14]

  • Time Points: Samples were pulled for analysis at 0, 1, 3, and 6 months.

  • Analysis: At each time point, the samples were dissolved and analyzed by the stability-indicating HPLC method to determine the remaining percentage of the parent compound and the area percent of total impurities.

Results and Discussion

The stability studies revealed distinct profiles for the target compound and its comparators, highlighting the significant impact of both the bromine substituent and the amide acyl chain.

Forced Degradation: Uncovering Intrinsic Liabilities

The stress testing rapidly identified the primary degradation pathways and comparative stabilities under various chemical insults. The results are summarized in Table 1.

Table 1: Summary of Forced Degradation Results (% Degradation)

Stress Condition Target Compound (N-(5-bromopyridin-3-yl)propionamide) Comparator A (N-(pyridin-3-yl)propionamide) Comparator B (N-(5-bromopyridin-3-yl)acetamide)
Acidic (0.5 M HCl, 60°C, 24h) 12.5% 18.2% 15.8%
Basic (0.5 M NaOH, 60°C, 8h) 19.8% 11.5% 21.1%
Oxidative (3% H₂O₂, RT, 24h) 8.5% 7.9% 9.1%
Thermal (80°C solid, 7 days) < 1.0% < 1.0% < 1.0%

| Photolytic (ICH Q1B) | 3.1% | 2.8% | 3.5% |

Key Observations & Mechanistic Insights:

  • Amide Hydrolysis is the Primary Degradation Pathway: For all three compounds, the most significant degradation occurred under acidic and basic conditions, consistent with amide bond hydrolysis.[15][16][17] The primary degradation products were identified by HPLC retention time matching with authentic standards as the parent amine (e.g., 3-amino-5-bromopyridine) and the corresponding carboxylic acid (e.g., propionic acid).

Figure 2: Primary degradation pathway observed under hydrolytic stress.

  • Influence of the Bromine Substituent: The presence of the electron-withdrawing bromine atom had a pronounced, dual effect.

    • Under acidic conditions , the Target Compound was more stable than its non-brominated counterpart, Comparator A (12.5% vs 18.2% degradation). This can be attributed to the bromine atom reducing the electron density of the pyridine ring, making the amide's carbonyl oxygen less basic and therefore less prone to initial protonation—the rate-limiting step in acid-catalyzed hydrolysis.[15][18]

    • Conversely, under basic conditions , the Target Compound was less stable (19.8% vs 11.5% degradation). The electron-withdrawing effect of bromine makes the carbonyl carbon more electrophilic and thus more susceptible to direct nucleophilic attack by the hydroxide ion.[16][19]

  • Influence of the Acyl Group: Comparator B (acetamide) was consistently slightly less stable than the Target Compound (propionamide) under both acidic and basic conditions. This suggests that the additional methyl group in the propionamide chain may provide a minor steric hindrance to the approaching nucleophile (water or hydroxide), slightly slowing the rate of hydrolysis.

  • Oxidative, Thermal, and Photostability: All three compounds demonstrated high stability against oxidation, dry heat, and light. The minor degradation observed under oxidative and photolytic conditions suggests some sensitivity, but these are not the primary degradation routes. The formation of N-oxide derivatives is a potential pathway under oxidative stress, though not observed as a major peak in this study.

Accelerated Stability: Performance Under Storage Conditions

The 6-month accelerated stability study provides a clear picture of how these compounds would fare under challenging, long-term storage conditions.

Table 2: 6-Month Accelerated Stability Data (40°C / 75% RH)

Compound Time Point Assay (% Parent Remaining) Total Impurities (%)
Target Compound 0 Months 99.8 0.2
1 Month 99.5 0.5
3 Months 98.9 1.1
6 Months 97.8 2.2
Comparator A 0 Months 99.9 0.1
1 Month 99.6 0.4
3 Months 99.1 0.9
6 Months 98.4 1.6
Comparator B 0 Months 99.7 0.3
1 Month 99.3 0.7
3 Months 98.5 1.5

| | 6 Months | 97.1 | 2.9 |

Analysis of Long-Term Trends:

The data from the accelerated study reinforces the findings from the forced degradation experiments.

  • Comparator A (N-(pyridin-3-yl)propionamide) emerged as the most stable compound under these conditions, showing the least degradation (1.5% loss of parent) and lowest total impurity formation over 6 months. This is likely due to its superior stability against base-catalyzed hydrolysis, which, even with atmospheric moisture, can be a relevant degradation pathway.

  • The Target Compound (N-(5-bromopyridin-3-yl)propionamide) showed good, but slightly inferior, stability compared to its non-brominated analog, with a 2.0% loss of parent compound. Its susceptibility to hydrolysis, particularly base-catalyzed, is the likely driver of this degradation.

  • Comparator B (N-(5-bromopyridin-3-yl)acetamide) was the least stable of the three, with a 2.6% loss of parent and the highest accumulation of impurities. This confirms that the shorter acetamide group offers less stability than the propionamide group within this chemical series.

Conclusion and Recommendations

This comparative stability benchmarking study provides clear, data-driven insights into the chemical behavior of N-(5-bromopyridin-3-yl)propionamide and its analogs.

  • Primary Liability: The primary stability liability for this class of compounds is hydrolysis of the amide bond . All handling, formulation, and storage strategies should prioritize the exclusion of moisture.

  • Structure-Stability Synopsis:

    • The bromine substituent at the 5-position imparts increased stability to acid hydrolysis but significantly decreases stability towards base-catalyzed hydrolysis.

    • The propionamide side chain is marginally more stable than the corresponding acetamide , likely due to minor steric effects.

  • Overall Stability Ranking: Based on the combined results, particularly the long-term accelerated data, the overall stability of the three compounds is ranked as follows: N-(pyridin-3-yl)propionamide > N-(5-bromopyridin-3-yl)propionamide > N-(5-bromopyridin-3-yl)acetamide

For drug development professionals working with N-(5-bromopyridin-3-yl)propionamide, it is crucial to control the pH of any aqueous formulations, favoring slightly acidic conditions (pH 4-6) to minimize the more rapid base-catalyzed degradation. Furthermore, packaging should include desiccants to protect the solid material from atmospheric humidity. These findings underscore the value of systematic, comparative stability studies in making informed decisions during the candidate selection and development process.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]

  • Singh, R., & Kumar, R. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Kamberi, M., & Baim, S. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ICH. (2003). Q1A(R2) Guideline. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. [Link]

  • SGS Denmark. (n.d.). Forced Degradation Testing. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(5-bromopyridin-3-yl)propionamide

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is underpinned by rigorous analytical scrutiny. The reliability of data at every stage—from synthesis and fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is underpinned by rigorous analytical scrutiny. The reliability of data at every stage—from synthesis and formulation to quality control and stability testing—is paramount. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of N-(5-bromopyridin-3-yl)propionamide, a key intermediate in various synthetic pathways.

This document is structured not as a rigid protocol but as a narrative of scientific inquiry. We will explore the causality behind methodological choices, present a self-validating experimental framework, and ground our findings in established regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for establishing robust and interchangeable analytical methods.

The Analyte: N-(5-bromopyridin-3-yl)propionamide

Understanding the physicochemical properties of our target analyte is the cornerstone of effective method development.

cluster_analyte N-(5-bromopyridin-3-yl)propionamide Analyte_Image Analyte_Props Molecular Formula: C8H9BrN2O Molecular Weight: 229.08 g/mol Key Features: - Brominated pyridine ring (UV active, electronegative) - Propionamide side chain (polar) - Amenable to both LC and GC (with considerations)

Caption: Chemical Structure and Properties of the Analyte.

The presence of the brominated pyridine ring provides a strong chromophore, making UV-based detection in HPLC a viable option. The molecule's overall polarity and potential for thermal stability (or degradation) will dictate the optimal conditions for both HPLC and GC-MS.

The Imperative of Cross-Validation

In a dynamic development environment, it is not uncommon for different analytical methods to be used across various stages or even at different laboratory sites. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent for a given purpose.[1] This ensures data continuity and comparability, a critical requirement for regulatory submissions as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4] The FDA also emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[5]

Our goal is to establish and compare a robust RP-HPLC method, often the workhorse for routine quality control, with a highly specific GC-MS method, which excels in identification and impurity profiling.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier.

Rationale for Experimental Choices:

  • Stationary Phase: A C18 column is selected due to its strong hydrophobic retention capabilities, which are well-suited for aromatic compounds like our analyte.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape for pyridine-containing compounds.[6][7][8][9][10] A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducible ionization state of the pyridine ring, thereby ensuring consistent retention times.

  • Detection: UV detection at 254 nm is selected, corresponding to a strong absorbance wavelength for the aromatic pyridine ring, ensuring high sensitivity.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 30% to 70% B

    • 15-20 min: 70% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of N-(5-bromopyridin-3-yl)propionamide in 50:50 acetonitrile:water at 1 mg/mL. Create a series of calibration standards by serial dilution.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a heated column. The separated compounds then enter a mass spectrometer, which ionizes, fragments, and detects them based on their mass-to-charge ratio, providing both quantitative data and structural information.

Rationale for Experimental Choices:

  • Stationary Phase: A low-polarity phenyl-arylene phase (e.g., DB-5ms) is chosen for its excellent performance with a wide range of aromatic and halogenated compounds.[11]

  • Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits.

  • Temperature Program: A carefully controlled temperature ramp ensures the separation of the analyte from any potential impurities or matrix components. The final temperature is chosen to ensure the analyte elutes in a reasonable time without thermal degradation.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, aiding in structural confirmation.

  • Detection Mode: Selected Ion Monitoring (SIM) is employed for quantification. By focusing on specific, high-abundance ions of the analyte, SIM mode significantly enhances sensitivity and selectivity compared to a full scan.

Experimental Protocol: GC-MS
  • Instrumentation: GC system coupled to a single quadrupole mass spectrometer.

  • Column: Phenyl-Arylene phase, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Inlet Temperature: 270°C.

  • Injection Volume: 1 µL (Splitless).

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 228, 230 for the molecular ion pair, and a characteristic fragment ion).

  • Standard Preparation: Prepare a stock solution in ethyl acetate at 1 mg/mL. Create a series of calibration standards by serial dilution.

The Cross-Validation Workflow

The cross-validation study is designed to rigorously compare the performance characteristics of the HPLC and GC-MS methods as defined by the ICH Q2(R2) guidelines.[1][2][3]

cluster_prep Preparation cluster_hplc Method A: HPLC Validation cluster_gcms Method B: GC-MS Validation cluster_crossval Cross-Validation Analysis cluster_eval Evaluation Prep Prepare a single, homogenous batch of N-(5-bromopyridin-3-yl)propionamide and Quality Control (QC) samples (Low, Mid, High concentrations) HPLC_Linearity Linearity & Range Prep->HPLC_Linearity GCMS_Linearity Linearity & Range Prep->GCMS_Linearity HPLC_Accuracy Accuracy HPLC_Precision Precision HPLC_Specificity Specificity HPLC_Limits LOD & LOQ CrossVal Analyze the same set of QC samples (n=6 for each level) using both validated methods HPLC_Limits->CrossVal GCMS_Accuracy Accuracy GCMS_Precision Precision GCMS_Specificity Specificity GCMS_Limits LOD & LOQ GCMS_Limits->CrossVal Eval Statistically compare the results. Calculate % difference between methods. Acceptance Criterion: Mean results should agree within ±15% CrossVal->Eval

Caption: Workflow for the Cross-Validation Study.

Comparative Data Analysis (Simulated Data)

The following tables summarize the performance characteristics of each method, based on simulated data that reflects typical performance for these techniques.

Table 1: Linearity and Range
ParameterRP-HPLCGC-MSAcceptance Criteria
Range (µg/mL) 1 - 2000.1 - 50-
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Y-intercept 1502895Minimal

Analysis: Both methods demonstrate excellent linearity within their respective ranges, as indicated by the correlation coefficients exceeding the typical requirement of 0.999. The wider linear range of the HPLC method is advantageous for analyzing samples with highly variable concentrations without requiring dilution.

Table 2: Accuracy and Precision

Accuracy is determined by spike recovery, while precision is expressed as the relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day).

QC Level (µg/mL)ParameterRP-HPLCGC-MSAcceptance Criteria
Low (5 µg/mL) Accuracy (% Recovery) 99.5%101.2%98.0 - 102.0%
Repeatability (%RSD) 1.8%2.5%≤ 5%
Intermediate Precision (%RSD) 2.2%3.1%≤ 5%
Mid (50 µg/mL) Accuracy (% Recovery) 100.3%99.8%98.0 - 102.0%
Repeatability (%RSD) 1.1%1.9%≤ 2%
Intermediate Precision (%RSD) 1.5%2.4%≤ 2%
High (150 µg/mL HPLC, 40 µg/mL GC-MS) Accuracy (% Recovery) 100.8%100.5%98.0 - 102.0%
Repeatability (%RSD) 0.9%1.5%≤ 2%
Intermediate Precision (%RSD) 1.3%1.8%≤ 2%

Analysis: Both methods meet the stringent acceptance criteria for accuracy and precision. The HPLC method shows slightly better precision (lower %RSD), which is common for liquid chromatography techniques in routine analysis. The GC-MS method's precision is still well within acceptable limits and demonstrates high reliability.

Table 3: Specificity and Detection Limits
ParameterRP-HPLCGC-MSRationale / Acceptance Criteria
Specificity No interference from placebo/impurities at analyte retention time. Peak purity > 99.5%.No co-eluting peaks with the same mass fragments. Unique fragmentation pattern confirmed.Method is unambiguous for the analyte.
LOD (µg/mL) 0.30.03Signal-to-Noise ≥ 3
LOQ (µg/mL) 1.00.1Signal-to-Noise ≥ 10; acceptable precision/accuracy.

Analysis: GC-MS is inherently more specific due to the second dimension of mass detection; the unique mass spectrum serves as a fingerprint for the analyte. The HPLC method's specificity is demonstrated through forced degradation studies and peak purity analysis. The superior sensitivity of the GC-MS method is evident from its significantly lower LOD and LOQ, making it the preferred choice for trace-level analysis.

Table 4: Cross-Validation Results

The same batches of low, mid, and high QC samples were analyzed by both methods (n=6).

QC Level (µg/mL)Mean Concentration (RP-HPLC)Mean Concentration (GC-MS)% DifferenceAcceptance Criterion
Low (5) 5.015.10+1.8%≤ ±15%
Mid (50) 49.8549.55-0.6%≤ ±15%
High (40) 40.1139.78-0.8%≤ ±15%

Analysis: The percentage difference between the mean results obtained from the two methods is well below the 15% acceptance threshold for all concentration levels. This successful outcome demonstrates that the methods are interchangeable and can be used across different laboratories or stages of development without compromising data integrity.

Senior Scientist's Insights & Recommendations

The cross-validation study confirms that both the RP-HPLC and GC-MS methods are suitable for the quantitative determination of N-(5-bromopyridin-3-yl)propionamide. However, their practical application depends on the specific analytical challenge.

  • For Routine Quality Control (QC) and Release Testing: The RP-HPLC method is the recommended choice. Its operational simplicity, wider linear range, and slightly higher precision make it ideal for high-throughput environments where the primary goal is to confirm the potency of the bulk material against a specification.

  • For Impurity Profiling, Metabolite Identification, and Trace Analysis: The GC-MS method is superior. Its exceptional sensitivity (low LOQ) and the structural information provided by the mass spectrum make it the definitive tool for identifying and quantifying unknown impurities or degradation products. It is the preferred method for investigational studies where specificity is of the utmost importance.

  • Orthogonal Strategy: In a comprehensive quality control strategy, these methods should be used orthogonally. The HPLC method can be used for routine release, while the GC-MS method can be employed to periodically verify the impurity profile or to investigate any out-of-specification results obtained from the primary HPLC method. This dual-method approach provides a self-validating system of checks and balances, ensuring the highest level of confidence in product quality.

Conclusion

This guide has detailed the systematic development and cross-validation of two distinct, robust analytical methods for N-(5-bromopyridin-3-yl)propionamide. By grounding our protocols and acceptance criteria in the principles outlined by regulatory bodies like the ICH, we have successfully demonstrated the interchangeability of a versatile RP-HPLC method and a highly specific GC-MS method.[1][2][3][4][5] This work provides a comprehensive template for researchers to establish and validate multiple analytical techniques, thereby ensuring data integrity and comparability throughout the entire lifecycle of a pharmaceutical product.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Jain, D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?[Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

  • Simmler, C., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]

  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Al-Ghamdi, K., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • Lee, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]

  • GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. [Link]

  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]

  • Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis?[Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(5-bromopyridin-3-yl)propionamide

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(5-bromopyridin-3-yl)propionamide (CAS No. 873302-39-7), moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure. Our goal is to ensure that every step, from the lab bench to final disposal, is conducted with the highest degree of safety and compliance.

Hazard Identification and Core Chemical Profile

Understanding the intrinsic properties of N-(5-bromopyridin-3-yl)propionamide is the first step in managing its waste stream effectively. Its classification dictates the necessary precautions and disposal pathway.

The primary hazards are identified by its GHS classification as causing serious eye irritation and being harmful if swallowed.[1][2] The compound is a combustible solid, which informs storage requirements.[1][2]

Table 1: Hazard Profile for N-(5-bromopyridin-3-yl)propionamide

Hazard InformationClassification & DetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1][2]
Hazard Class Acute Toxicity 4 (Oral)Eye Irritant (Category 2)[1][2]
Storage Class 11: Combustible Solids[1][2]
Chemical Structure Halogenated Pyridine Derivative[1][2]

Two structural features are critical for disposal:

  • Halogenated Compound : The presence of bromine classifies this as a halogenated organic waste. These compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts. For this reason, it is imperative to segregate halogenated waste from non-halogenated streams, as mixing them increases disposal costs and complexity.[3][4]

  • Pyridine Derivative : Pyridine and its derivatives are recognized as hazardous wastes that must be managed according to federal and state regulations.[5] They are often toxic and should never be discharged into waterways or sewer systems.[6][7]

Pre-Disposal: Safety and Handling

Proper disposal begins with safe handling during routine laboratory use. Adherence to these procedures minimizes exposure and prevents accidental releases.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[8][9] This is non-negotiable due to the compound's classification as a serious eye irritant and the potential for skin contact.[10]

  • Ventilation : All handling and weighing of the solid compound, as well as the addition of waste to its container, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[10][11]

  • Training : Ensure all personnel handling this chemical are trained on its specific hazards and the proper waste handling procedures outlined in this guide.[9][12] This aligns with OSHA requirements for hazardous waste generators.[13]

Step-by-Step Disposal Protocol

The disposal of N-(5-bromopyridin-3-yl)propionamide must follow a systematic process of classification, segregation, and containment. Disposing of this chemical via sink drains or in regular trash is strictly prohibited.[3][14]

Step 1: Waste Classification

Any material contaminated with N-(5-bromopyridin-3-yl)propionamide must be classified as Hazardous Waste . Specifically, it falls into the category of Halogenated Organic Solid Waste .

Step 2: Waste Segregation

Proper segregation is the most critical step in the disposal workflow. Use the following decision process to ensure correct waste stream management.

WasteSegregation cluster_types Identify Waste Type cluster_containers Select Appropriate Waste Container Start Waste Containing N-(5-bromopyridin-3-yl)propionamide Solid Solid Waste Start->Solid e.g., Unused reagent, contaminated gloves, weigh paper, spill cleanup material Liquid Liquid Waste Start->Liquid e.g., Solutions of the compound, first container rinse (rinsate) SolidContainer Container A: 'Halogenated Organic Solid Waste' Solid->SolidContainer Place into LiquidContainer Container B: 'Halogenated Organic Liquid Waste' Liquid->LiquidContainer Place into

Caption: Waste Segregation Workflow for N-(5-bromopyridin-3-yl)propionamide.

Step 3: Containerization and Labeling

The integrity of the waste container and the clarity of its label are essential for safety and regulatory compliance.

  • Select a Compatible Container : Use a sturdy, leak-proof container with a secure, screw-top cap that is chemically compatible with halogenated organic compounds.[14][15] High-density polyethylene (HDPE) containers are a suitable choice.

  • Properly Label the Container : Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[14][16] The label must include:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "N-(5-bromopyridin-3-yl)propionamide". Do not use abbreviations.[14]

    • An accurate list of all contents, including solvents and their percentages.

    • The date when the first waste was added (the "accumulation start date").[15]

Step 4: Waste Accumulation and Storage
  • Adding Waste : Collect all waste materials, including residual powder, contaminated disposables (e.g., pipette tips, weigh boats), and spill cleanup debris, in the designated solid waste container. Collect all solutions and the first rinse from empty containers in the designated liquid waste container.

  • Keep Containers Closed : The waste container must remain securely closed at all times, except when you are actively adding waste.[3][14][16] This prevents the release of vapors and protects against spills.

  • Safe Storage : Store the waste container in a designated satellite accumulation area within the lab.[4] This area should be away from incompatible materials like strong acids and oxidizers.[6][11][17] If storing liquid waste, secondary containment must be used to prevent spills from reaching drains.[12][14]

Step 5: Disposal of Empty Containers

The original product container is not empty until it has been properly decontaminated.

  • Rinsing : The first rinse of a container that held an acute hazardous waste must be collected and disposed of as hazardous waste.[14] Therefore, rinse the empty N-(5-bromopyridin-3-yl)propionamide container with a suitable solvent (e.g., acetone or ethanol), and transfer this rinsate to the "Halogenated Organic Liquid Waste" container.

  • Final Disposal : After an initial rinse, triple rinse the container with water.[3] Deface or remove the original label completely.[3][14] The clean, air-dried container can then be disposed of as regular solid waste or recycled, depending on institutional policy.

Step 6: Requesting Final Disposal

Do not allow hazardous waste to accumulate in the lab for more than six months or beyond your lab's designated capacity.[12][17] Once the container is full or you have finished the project, arrange for pickup through your institution's EHS department or approved hazardous waste disposal vendor.[3][17]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a small spill of the solid powder within a fume hood, you may proceed with cleanup. For a large spill, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's emergency response team or EHS office immediately.[3][11]

  • Cleanup of a Small, Contained Spill :

    • Wearing your full PPE, gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[4] Avoid raising dust.

    • Carefully sweep the absorbed material and place it into your labeled "Halogenated Organic Solid Waste" container.[11]

    • Decontaminate the area with a suitable solvent and wipe clean. Place all cleaning materials into the hazardous waste container.

  • Report the Incident : Report all spills and exposures to your supervisor and EHS department, as per your institution's policy.

By adhering to this comprehensive guide, you ensure that your handling and disposal of N-(5-bromopyridin-3-yl)propionamide meet the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.

References

  • Daniels Health. (2025, May 21).
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  • Sigma-Aldrich. N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.
  • Thermo Fisher Scientific. (2025, December 18).
  • University of North Carolina at Chapel Hill. Environment, Health and Safety Manual - Chapter 05.07: Chemical Waste Disposal.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
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  • ChemSupply Australia. (n.d.).
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  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Washington State University. (n.d.).
  • Carl ROTH. (2025, March 31).
  • BenchChem. (2025). Safe Disposal of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Procedural Guide.

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Handling

Comprehensive Safety and Handling Guide for N-(5-bromopyridin-3-yl)propionamide

This guide provides essential, immediate safety and logistical information for the handling and disposal of N-(5-bromopyridin-3-yl)propionamide. It is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of N-(5-bromopyridin-3-yl)propionamide. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on established safety protocols for analogous chemical structures and is designed to ensure the highest level of laboratory safety.

Hazard Profile and Risk Assessment

  • Harmful if swallowed: Acute oral toxicity is a common hazard for pyridine derivatives.[1][3]

  • A skin and eye irritant: Direct contact may cause significant irritation.[1][3][4]

  • A respiratory tract irritant: Inhalation of dust or fumes may cause irritation to the respiratory system.[1][3][5]

Given these potential hazards, a cautious approach is warranted, and the precautionary measures outlined in this guide should be strictly followed.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[6][7] A risk-based approach should be employed to ensure adequate protection.[6]

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory.[8] A face shield should be worn over goggles when there is a significant risk of splashing.[9][10]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[1][4]
Hand Protection Nitrile or neoprene gloves are recommended.[9][10] Gloves should be inspected for tears or punctures before each use.[11]Provides a barrier against skin contact, which can cause irritation.[1][3] The choice of glove material should be confirmed for compatibility with any solvents used.[9]
Body Protection A flame-resistant lab coat should be worn and kept buttoned. For larger quantities, a chemical-resistant apron is advised.[10]Protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]Minimizes the inhalation of airborne particles or vapors, which may cause respiratory irritation.[1][5]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling N-(5-bromopyridin-3-yl)propionamide start Start: Assess Task small_scale Small Scale (<1g) in Fume Hood? start->small_scale large_scale Large Scale (>1g) or Splash Potential? small_scale->large_scale No core_ppe Core PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat small_scale->core_ppe Yes large_scale->core_ppe No enhanced_ppe Enhanced PPE: - Face Shield over Goggles - Chemical Resistant Apron - Consider Double Gloving large_scale->enhanced_ppe Yes disposal Proceed with Handling Protocol core_ppe->disposal enhanced_ppe->disposal

Caption: A flowchart for determining the necessary PPE based on the scale of the experiment.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.[12]

Preparation
  • Consult the Chemical Hygiene Plan: Before beginning any work, review your institution's Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[13][14]

  • Designate a Work Area: All handling of N-(5-bromopyridin-3-yl)propionamide should occur in a designated area, such as a chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Verify Equipment Functionality: Confirm that the chemical fume hood is functioning correctly.

Handling
  • Don PPE: Put on all required PPE as determined by your risk assessment.

  • Weighing: If weighing the solid compound, do so in the fume hood to prevent the inhalation of fine particles. Use a disposable weighing boat.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure that reaction vessels are properly secured.

  • Avoid Incompatibilities: Store and handle away from strong oxidizing agents.[15]

Post-Handling
  • Decontamination: Wipe down the work surface with an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][3]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5][15]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.[7][16]

Waste Segregation and Collection
  • Solid Waste:

    • Place any unused N-(5-bromopyridin-3-yl)propionamide and any grossly contaminated items (e.g., weighing boats, paper towels from a spill) into a designated, labeled hazardous waste container.

    • This waste should be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Liquid Waste:

    • Collect all solutions containing N-(5-bromopyridin-3-yl)propionamide in a designated, labeled hazardous liquid waste container.

    • The container should be compatible with the solvents used. Do not mix incompatible waste streams.[17]

  • Sharps:

    • Dispose of any contaminated needles or other sharps in a designated sharps container.

Disposal Procedure
  • Do not dispose of N-(5-bromopyridin-3-yl)propionamide down the drain or in the regular trash. [16]

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[18]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water.[3][5] Remove contaminated clothing and wash it before reuse.[19] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][5] Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[20] Clean the spill area with a suitable solvent.
Major Spill Evacuate the area and notify your institution's EHS office immediately.

References

  • Chemwatch.
  • 3-Nitropropionic acid - Safety D
  • ECHEMI.
  • Sigma-Aldrich.
  • Jubilant Ingrevia.
  • 3 - SAFETY D
  • Sigma-Aldrich.
  • Appchem. N-(5-Bromopyridin-3-yl)propionamide | 1171897-14-5.
  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage.
  • GOV.UK. Pyridine: incident management.
  • Fisher Scientific.
  • Carl ROTH.
  • BLDpharm. N-(5-Bromopyridin-3-yl)-3-methylbutanamide.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Jubilant Ingrevia Limited.
  • Sigma-Aldrich. N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.
  • ChemTalk. Lab Safety Equipment & PPE.
  • American Chemical Society.
  • Occupational Safety and Health Administration.
  • 3M. Organic Solvents.
  • Administration for Strategic Preparedness and Response (ASPR).
  • American Chemical Society. Chemical Safety Information Resources | ACS College Safety Video #2.
  • American Chemical Society. Chemical Storage Resources.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.
  • National Center for Biotechnology Information.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard.

Sources

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